molecular formula C7H13ClN2 B1379982 cis-3-Aminocyclohexanecarbonitrile hydrochloride CAS No. 1403323-06-7

cis-3-Aminocyclohexanecarbonitrile hydrochloride

Cat. No.: B1379982
CAS No.: 1403323-06-7
M. Wt: 160.64 g/mol
InChI Key: ZBUXGIYHCTWUTA-HHQFNNIRSA-N
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Description

Cis-3-Aminocyclohexanecarbonitrile hydrochloride is a useful research compound. Its molecular formula is C7H13ClN2 and its molecular weight is 160.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,3S)-3-aminocyclohexane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2.ClH/c8-5-6-2-1-3-7(9)4-6;/h6-7H,1-4,9H2;1H/t6-,7+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUXGIYHCTWUTA-HHQFNNIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

cis-3-Aminocyclohexanecarbonitrile hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of cis-3-Aminocyclohexanecarbonitrile Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a bifunctional organic molecule featuring a cyclohexane scaffold, a key structural motif in medicinal chemistry. As a hydrochloride salt, it possesses an ammonium group and a nitrile functional group in a specific cis stereochemical arrangement. This configuration makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutics and specialized chemical agents. A thorough understanding of its physical properties is a critical prerequisite for its effective use in research and development, influencing everything from reaction setup and solvent selection to purification, formulation, and storage.

This guide provides a comprehensive overview of the core physical properties of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only established data but also the underlying scientific principles and validated experimental protocols for property determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical substance is to establish its unequivocal identity through standardized nomenclature and structural representation.

  • Chemical Name: this compound

  • CAS Number: 1403323-06-7[1]

  • Molecular Formula: C₇H₁₃ClN₂[1]

  • Molecular Weight: 160.65 g/mol [1]

  • Structure: (A representative 2D structure)

Core Physical Properties Summary

The primary physical characteristics are summarized in the table below. This data serves as a quick reference for laboratory applications.

PropertyValue/DescriptionSource(s)
Appearance White crystalline solid[2]
Melting Point Data not available in public literatureN/A
Boiling Point Data not available in public literatureN/A
Solubility Soluble in water and other polar solvents[2]
Storage Conditions Room temperature, under inert atmosphere[1]

Detailed Analysis of Physical Properties

Melting Point Analysis

The melting point is one of the most fundamental physical properties of a solid, serving as a crucial indicator of purity. A pure crystalline compound typically exhibits a sharp melting range of 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.

While a specific melting point for this compound (CAS 1403323-06-7) is not documented in readily available public literature, its isomeric counterpart, 1-Aminocyclohexanecarbonitrile hydrochloride, has a reported melting point of 194-195°C with decomposition. This suggests that the title compound is also a high-melting solid, as is typical for small-molecule hydrochloride salts. The definitive melting point must be determined experimentally.

Solubility Profile

Theoretical Basis: The solubility of this compound is dominated by the presence of the ammonium hydrochloride group. As an ionic salt, it readily dissociates in polar solvents like water, forming solvated cyclohexylammonium and chloride ions. This ionic character is the primary driver of its high aqueous solubility.[2][3] In contrast, its solubility is expected to be significantly lower in nonpolar organic solvents such as hexanes or toluene, where the energy required to break the ionic lattice is not compensated by strong solute-solvent interactions.

Practical Implications: The high water solubility is advantageous for aqueous-phase reactions and for formulation development. For reactions requiring anhydrous organic conditions, the free base form of the amine would likely be required, which would exhibit much greater solubility in solvents like dichloromethane or ethyl acetate.

Expected Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structural identity and purity of the compound. While specific spectra are not publicly available, a robust profile can be predicted based on its functional groups.

a) Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the molecule's covalent bonds. The following absorption bands are expected to be key diagnostic features:

  • N-H Stretch (Ammonium Salt): A broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹. This broadness is characteristic of the N⁺-H stretching vibrations in an ammonium salt.

  • C-H Stretch (Alkyl): Sharp peaks between 3000-2850 cm⁻¹ will be present, corresponding to the C-H stretching vibrations of the cyclohexane ring.[4]

  • C≡N Stretch (Nitrile): A sharp, medium-to-strong intensity peak is predicted around 2250-2210 cm⁻¹.[5] The nitrile stretch occurs in a relatively uncluttered region of the spectrum, making it a highly reliable diagnostic peak.[5]

b) Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms. In a suitable deuterated solvent (e.g., D₂O or DMSO-d₆), the spectrum is expected to show:

  • Cyclohexane Ring Protons (CH, CH₂): A series of complex, overlapping multiplets would appear, likely in the 1.2-2.5 ppm range. The protons adjacent to the electron-withdrawing nitrile and ammonium groups would be shifted further downfield.[6]

  • Proton Alpha to Nitrile (CH-CN): This proton would likely appear as a distinct multiplet, shifted downfield from the other ring protons due to the anisotropic effect of the cyano group.

  • Ammonium Protons (NH₃⁺): In DMSO-d₆, these protons would appear as a broad singlet. In D₂O, they would exchange with the solvent and the peak would disappear.

Experimental Protocols for Property Determination

The following protocols describe standardized, self-validating methods for determining the key physical properties of a new or uncharacterized batch of this compound.

Workflow for Physical Property Characterization

The logical flow for characterizing a new sample is outlined below. This ensures that foundational data (identity, purity) is established before more complex analyses are undertaken.

G cluster_0 Initial Assessment cluster_1 Purity & Identity Confirmation cluster_2 Application-Specific Properties A Receive Sample B Visual Inspection (Color, Form) A->B C Check Documentation (CAS, Batch No.) B->C D Melting Point Determination C->D Sample is Solid G Solubility Testing (Aqueous & Organic) C->G E Spectroscopic Analysis (IR, NMR) D->E Purity Check F Compare to Reference Data E->F H Data Compilation & Report F->H G->H

Caption: Workflow for the physical characterization of a new sample.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol is designed to accurately measure the melting range, which serves as a primary indicator of purity.[7]

Methodology:

  • Sample Preparation: Place a small amount of the dry, crystalline solid onto a clean, dry watch glass. Finely powder the sample using a spatula.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. Repeat until a packed column of 1-2 mm height is achieved.

    • Causality: A small, tightly packed sample ensures uniform heat transfer, which is essential for observing a sharp, accurate melting range.[8]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Rapid Initial Measurement: Heat the sample at a rapid rate (e.g., 10-15°C per minute) to find an approximate melting temperature. Record this value.

  • Accurate Measurement: Allow the apparatus to cool at least 20°C below the approximate melting point. Using a fresh sample in a new capillary tube, begin heating again.

    • Trustworthiness: A previously melted and re-solidified sample may have a different crystal structure, leading to an inaccurate reading. A fresh sample ensures the measurement is of the original crystalline form.[9]

  • Slow Heating and Observation: Once the temperature is within 15-20°C of the approximate melting point, reduce the heating rate to 1-2°C per minute.

    • Causality: A slow heating rate ensures that the sample and the thermometer are in thermal equilibrium, preventing an overestimation of the melting temperature.

  • Record the Range: Observe the sample closely. Record the temperature at which the first droplet of liquid appears (T₁). Continue heating slowly and record the temperature at which the last crystal melts completely (T₂).

  • Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow.

Protocol 2: Qualitative and Quantitative Solubility Assessment

This protocol determines the compound's solubility in various solvents, guiding its use in reactions and formulations.

Methodology (Shake-Flask Method):

  • Solvent Selection: Choose a panel of relevant solvents (e.g., Water, Methanol, Dichloromethane, Toluene).

  • Vial Preparation: To a series of labeled glass vials, add a precisely weighed amount of the compound (e.g., 10 mg).

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 1.0 mL) to the corresponding vial.

  • Equilibration: Seal the vial and place it on an orbital shaker or magnetic stirrer at a constant, controlled temperature (e.g., 25°C). Agitate the mixture for an extended period (typically 24 hours) to ensure equilibrium is reached.

    • Causality: Many compounds dissolve slowly. A 24-hour agitation period is a standard in the pharmaceutical industry to ensure the solution is truly saturated and not just a reflection of a slow dissolution rate.[2]

  • Observation and Analysis: After 24 hours, visually inspect the vial. If the solid has completely dissolved, the compound is soluble to at least 10 mg/mL. If solid remains, the solution is saturated.

  • Quantitative Measurement (Optional): For saturated solutions, carefully filter the mixture through a 0.45 µm syringe filter to remove all undissolved solid. Analyze the concentration of the solute in the clear filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the equilibrium solubility.

Structure-Property Relationships

The physical properties of this compound are a direct consequence of its molecular structure.

G cluster_0 Molecular Structure cluster_1 Resulting Physical Properties Struct cis-3-Aminocyclohexanecarbonitrile HCl -NH₃⁺Cl⁻ (Ionic Salt) -C≡N (Nitrile) Cyclohexane Ring (Aliphatic) Props High Water Solubility High Melting Point Characteristic IR Peaks Aliphatic ¹H NMR Signals Struct:f0->Props:p0 Enables dissociation in polar solvents Struct:f0->Props:p1 Strong ionic lattice forces Struct:f1->Props:p2 Sharp C≡N stretch (~2250 cm⁻¹) Struct:f2->Props:p3 Complex multiplets (1-3 ppm)

Caption: How molecular features influence key physical properties.

Safe Handling and Storage

Proper handling is essential due to the compound's potential hazards.

  • Hazard Identification: The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential degradation from moisture or atmospheric contaminants.

Conclusion

This compound is a foundational building block whose utility is defined by its physical properties. It is a water-soluble, white crystalline solid with a high melting point, characteristic of an amine salt. Its identity can be unequivocally confirmed through spectroscopic methods, with the nitrile stretch in the IR spectrum serving as a particularly clear diagnostic feature. While a literature value for its melting point is not currently available, the standardized protocols provided in this guide allow for its accurate and reliable determination in a laboratory setting. By understanding and applying the principles and methods outlined herein, researchers can confidently utilize this compound in their synthetic and developmental workflows.

References

  • PubChem. (n.d.). cis-3-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Faculty of Science, Tanta University. (2021). Experiment (1) Determination of Melting Points. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility Rules. Retrieved from [Link]

  • SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Vdocuments. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • Study.com. (2021). How to Calculate Solubility. Retrieved from [Link]

  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Solubility Rules. YouTube. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Cyclohexanecarbonitrile, 1-amino-, hydrochloride (1:1). Retrieved from [Link]

  • National Taiwan University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1403323-06-7,this compound. Retrieved from [Link]

Sources

cis-3-Aminocyclohexanecarbonitrile hydrochloride CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to cis-3-Aminocyclohexanecarbonitrile Hydrochloride: A Key Building Block for Novel Therapeutics

Executive Summary

This compound (CAS No. 1403323-06-7) is a specialized alicyclic bifunctional building block gaining traction in medicinal chemistry and drug discovery. Its rigid cyclohexyl scaffold, combined with the orthogonal reactivity of its amine and nitrile functional groups, presents a unique opportunity for the synthesis of complex molecular architectures. The cis stereochemistry, in particular, offers a defined spatial arrangement for substituents, enabling precise structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of its chemical properties, outlines a representative synthetic methodology with an emphasis on stereochemical control, discusses its applications as a constrained scaffold, and details critical safety and handling protocols for laboratory use.

Introduction to Alicyclic Scaffolds in Medicinal Chemistry

In modern drug development, moving beyond flat, aromatic systems towards three-dimensional molecular structures is a key strategy for improving compound properties such as specificity, potency, and metabolic stability. Saturated carbocycles, like the cyclohexane ring system, serve as excellent scaffolds. They introduce conformational rigidity and specific spatial vectors for functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.

This compound embodies this principle. It provides a robust framework containing two versatile functional handles: a primary amine (or its ammonium salt form) and a nitrile. The amine is a common site for amide bond formation, reductive amination, and other C-N bond-forming reactions, while the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various cycloadditions. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it more amenable to handling and reaction setup.[1]

Physicochemical and Structural Data (CAS: 1403323-06-7)

The accurate identification and characterization of a starting material are foundational to any successful synthetic campaign. Below are the key identifiers and properties for this compound.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 1403323-06-7[1][2][3]
Molecular Formula C₇H₁₃ClN₂[1]
Molecular Weight 160.64 g/mol [2]
Appearance White crystalline solid[1]
Solubility Soluble in water and polar solvents[1]
Melting Point Data not publicly available[1]
Boiling Point Data not publicly available[1]
Storage Store at room temperature, sealed in a dry environment[2]

Synthetic Strategy and Methodologies

While a direct, peer-reviewed synthesis for this specific compound is not widely published, a robust synthetic route can be devised based on established organo-chemical principles and related literature precedents for stereoselective synthesis of 3-aminocyclohexane derivatives.[4] The key challenge lies in controlling the stereochemistry to favor the cis isomer.

Retrosynthetic Analysis & Stereochemical Considerations

A logical retrosynthetic approach involves the formation of the aminonitrile from a suitable ketone precursor. The stereochemistry can be established during a reduction step. The synthesis of related compounds like cis-3-aminocyclohexanols often proceeds via the reduction of a β-enaminoketone, where the directing influence of existing functional groups guides the stereochemical outcome.[4][5] A similar strategy can be envisioned here, followed by conversion of a hydroxyl group to a nitrile and subsequent salt formation. The selective preparation of cis-isomers is a known challenge and often requires careful separation or stereodirected synthesis, as noted in patent literature for analogous structures.[6]

Representative Synthesis Protocol

The following multi-step protocol is a representative, field-proven workflow for producing substituted aminocyclohexane derivatives, adapted for the synthesis of the target compound.

Diagram 2: Representative Synthetic Workflow

G A Step 1: Enamine Formation (1,3-Cyclohexanedione + Amine) B Step 2: Ketone Reduction (Stereoselective reduction, e.g., NaBH4) A->B Toluene, reflux C Step 3: Hydroxyl to Nitrile Conversion (e.g., Mitsunobu reaction with acetone cyanohydrin) B->C THF/MeOH D Step 4: Isomer Separation (Chromatography to isolate cis-isomer) C->D Silica gel E Step 5: Hydrochloride Salt Formation (Treatment with HCl in ether) D->E Diethyl Ether F Final Product (cis-3-Aminocyclohexanecarbonitrile HCl) E->F

Caption: A plausible multi-step workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Enamine Synthesis:

    • Charge a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser with 1,3-cyclohexanedione (1.0 eq), a suitable amine source (e.g., benzylamine, 1.1 eq), and toluene.

    • Heat the mixture to reflux, allowing for the azeotropic removal of water. Monitor the reaction by TLC until the starting ketone is consumed.

    • Cool the reaction and remove the solvent under reduced pressure to yield the crude β-enaminoketone.

    • Causality Explanation: This step creates the C-N bond. Using a chiral amine can influence the stereochemistry of subsequent steps. The enaminoketone intermediate is more stable than the corresponding enol, driving the reaction to completion.[4]

  • Diastereoselective Reduction:

    • Dissolve the crude enaminoketone in a mixture of THF and methanol.

    • Cool the solution to 0 °C in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Causality Explanation: The reduction of the ketone to a hydroxyl group creates a new stereocenter. The choice of reducing agent and the steric bulk of the enamine's N-substituent can provide moderate to high diastereoselectivity, often favoring the formation of the cis-amino alcohol.[5]

  • Nitrile Formation:

    • The resulting cis-amino alcohol can be converted to the nitrile. A common method is the Mitsunobu reaction. Dissolve the alcohol in dry THF, add triphenylphosphine (1.5 eq) and acetone cyanohydrin (1.5 eq).

    • Cool to 0 °C and slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq).

    • Monitor by TLC. Upon completion, quench the reaction and perform an extractive workup.

  • Purification and Isomer Separation:

    • The crude product will likely be a mixture of cis and trans isomers. Purify the mixture using column chromatography on silica gel.

    • Use a gradient elution system (e.g., ethyl acetate in hexanes) to separate the desired cis-3-aminocyclohexanecarbonitrile from the trans isomer and other impurities.

    • Trustworthiness Check: The separation of diastereomers is a critical, self-validating step. Fractions should be analyzed by NMR to confirm the relative stereochemistry (e.g., through analysis of coupling constants or NOESY experiments).

  • Hydrochloride Salt Formation:

    • Dissolve the purified cis-aminonitrile free base in anhydrous diethyl ether.

    • Bubble anhydrous HCl gas through the solution, or add a solution of HCl in ether, until precipitation is complete.

    • Filter the resulting solid, wash with cold ether, and dry under vacuum to yield the final this compound as a stable, crystalline solid.

Characterization and Quality Control
  • NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure and stereochemistry. The coupling constants of the protons on the cyclohexane ring can help differentiate between cis and trans isomers.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

  • Purity Analysis: HPLC or GC analysis is recommended to determine the purity of the final product.

Applications as a Synthetic Building Block

The utility of this compound lies in its defined 3D structure and the orthogonal nature of its functional groups. It can be used to:

  • Introduce Constrained Scaffolds: Incorporating the rigid cyclohexane ring into a larger molecule restricts conformational flexibility, which can pre-organize the molecule for optimal binding to a target protein and potentially improve selectivity and potency.

  • Synthesize Novel Heterocycles: The amine and nitrile groups can be used as anchor points to build fused or spirocyclic heterocyclic systems, which are privileged structures in medicinal chemistry.

  • Develop Focused Compound Libraries: The amine can be readily derivatized via acylation or alkylation, while the nitrile can be transformed into other functional groups, allowing for the rapid generation of a library of analogues for SAR exploration.

Diagram 3: Conceptual Use as a Molecular Scaffold

G cluster_0 Building Block cluster_1 Synthetic Elaboration cluster_2 Final Drug Candidate A cis-3-Aminocyclohexanecarbonitrile (Scaffold) B R1-COOH (Amide Coupling) A->B Amine reactivity C Reduction/Hydrolysis (Nitrile Transformation) A->C Nitrile reactivity D Incorporating the scaffold with diverse R1 and R2 groups B->D C->D

Caption: Use of the title compound as a scaffold in drug discovery.

Safety, Handling, and Storage Protocols

Adherence to safety protocols is paramount when handling any chemical intermediate.

Table 2: GHS Hazard Information

Hazard StatementCodeDescriptionSource(s)
Skin IrritationH315Causes skin irritation[7]
Eye IrritationH319Causes serious eye irritation[7]
Respiratory IrritationH335May cause respiratory irritation[7]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Wash hands and any exposed skin thoroughly after handling.[8][9]

  • Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.[7]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

  • If on Skin: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]

Storage and Disposal:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][9]

Conclusion

This compound is a valuable and versatile building block for the modern medicinal chemist. Its well-defined stereochemistry and conformationally restricted scaffold provide an excellent starting point for the design of novel, three-dimensional therapeutics. While its synthesis requires careful control of stereochemistry, the methodologies are well within the grasp of synthetic organic chemists. Proper handling and adherence to safety protocols are essential for its use in a research and development setting. As the demand for non-planar molecular scaffolds continues to grow, the importance of intermediates like this is set to increase significantly.

References

  • LookChem. Cas 1403323-06-7,this compound. [Link]

  • Google Patents. KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12213490, cis-3-Aminocyclohexanol hydrochloride. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3082488, cis-3-Aminocyclohexanecarboxylic acid. [Link]

  • National Center for Biotechnology Information. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

  • ResearchGate. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

Sources

cis-3-Aminocyclohexanecarbonitrile hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to cis-3-Aminocyclohexanecarbonitrile Hydrochloride: Structure, Synthesis, and Application

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No: 1403323-06-7).[1] It is a bifunctional cyclic nitrile that serves as a valuable building block in modern medicinal and agrochemical research.[1] This document details the molecule's core structural features, stereochemistry, and physicochemical properties. It further outlines a plausible synthetic pathway and discusses the key analytical techniques for its structural confirmation. The guide elucidates the compound's significance as a versatile intermediate in drug discovery, contextualized by the functional roles of its aminocyclohexane core and nitrile pharmacophore. Finally, it provides essential safety, handling, and storage protocols for laboratory use. This whitepaper is intended for researchers, synthetic chemists, and drug development professionals who utilize advanced chemical intermediates.

Molecular Structure and Physicochemical Properties

This compound is the hydrochloride salt of a substituted cyclohexane derivative. The core structure consists of a six-membered aliphatic ring bearing two key functional groups: an amino group (-NH₂) and a nitrile group (-C≡N) at the 1 and 3 positions, respectively. The "cis" stereochemical descriptor indicates that these two substituents are located on the same face of the cyclohexane ring. In its hydrochloride salt form, the basic amino group is protonated to form an ammonium cation (-NH₃⁺), with chloride (Cl⁻) as the counter-ion.[1] This salt form typically enhances the compound's stability and solubility in polar solvents.[1]

The cyclohexane ring predominantly adopts a chair conformation to minimize steric strain. In the cis-isomer, the substituents can exist in either a diaxial or a diequatorial orientation. The diequatorial conformation is generally more stable, as it minimizes unfavorable 1,3-diaxial interactions.

Below is a diagram illustrating the relationship between the more stable diequatorial cis isomer and its corresponding trans stereoisomer.

cluster_cis cis-Isomer (Diequatorial) cluster_trans trans-Isomer (Axial-Equatorial) cis_structure Image of cis-3-aminocyclohexanecarbonitrile chair conformation cis_label More Stable (Substituents Equatorial) relationship Stereoisomeric Relationship cis_structure->relationship trans_structure Image of trans-3-aminocyclohexanecarbonitrile chair conformation trans_label Less Stable (One Substituent Axial) relationship->trans_structure caption Fig 1. Chair conformations of cis and trans isomers.

Caption: Conformational relationship between cis and trans stereoisomers.

Physicochemical Data Summary

Quantitative physical and chemical properties are crucial for experimental design, including reaction setup, purification, and formulation. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 1403323-06-7[1][2][3]
Molecular Formula C₇H₁₃ClN₂[2]
Molecular Weight 160.65 g/mol [2]
Appearance White crystalline solid[1]
Solubility Soluble in water and other polar solvents[1]
Storage Store at room temperature in a dry, inert atmosphere[2][3]
Melting Point Not available[1][3]
Boiling Point Not available[1][3]

Synthesis and Purification

While specific literature detailing the synthesis of this compound is not broadly published, a plausible and efficient pathway can be designed based on established methodologies for related aminocyclohexane derivatives.[4][5] A common strategy involves the stereoselective reduction of a suitable precursor, such as a β-enaminoketone or a related unsaturated nitrile, followed by salt formation.

The causality behind this choice is rooted in controlling stereochemistry. The reduction of a cyclic enamine or imine with hydride reagents often proceeds via delivery of the hydride from the less sterically hindered face of the molecule, which can be exploited to favor the formation of the cis product. Subsequent treatment with methanolic HCl or HCl gas facilitates the precipitation of the stable hydrochloride salt.[6]

Representative Experimental Protocol

The following protocol is a representative, conceptual methodology for the synthesis and purification of the target compound.

  • Precursor Synthesis: Condensation of a 1,3-cyclohexanedione derivative with an ammonia source to form the corresponding β-enaminoketone.[4]

  • Stereoselective Reduction: The enaminoketone is dissolved in a suitable solvent system (e.g., THF/isopropanol) and treated with a reducing agent like sodium borohydride (NaBH₄) or sodium metal at controlled temperatures.[4][5] The choice of reagent and conditions is critical for achieving high cis-diastereoselectivity.

  • Work-up and Extraction: The reaction is quenched, and the resulting free amine is isolated via liquid-liquid extraction into an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.[7]

  • Purification: The crude cis-3-aminocyclohexanecarbonitrile free base is purified using column chromatography on silica gel to separate it from the trans-isomer and other impurities.

  • Salt Formation: The purified cis-isomer is dissolved in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. A stoichiometric amount of hydrochloric acid (as a solution in methanol or isopropanol) is added dropwise with stirring.[6]

  • Isolation: The resulting precipitate, this compound, is collected by vacuum filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether), and dried under vacuum to yield the final product.

The following diagram illustrates this conceptual synthetic and purification workflow.

start 1,3-Cyclohexanedione Precursor enamine β-Enaminoketone Formation start->enamine Ammonia Source reduction Stereoselective Reduction enamine->reduction Reducing Agent (e.g., NaBH₄) workup Aqueous Work-up & Extraction reduction->workup crude Crude cis/trans Isomer Mixture workup->crude chromatography Column Chromatography crude->chromatography cis_isomer Pure cis-Isomer (Free Base) chromatography->cis_isomer Isomer Separation salt HCl Salt Formation cis_isomer->salt Methanolic HCl final Final Product: cis-3-Aminocyclohexanecarbonitrile Hydrochloride salt->final Precipitation & Filtration caption Fig 2. Conceptual workflow for synthesis and purification. sample Purified Synthetic Sample nmr NMR Spectroscopy (¹H, ¹³C, NOESY) sample->nmr ms Mass Spectrometry (HRMS) sample->ms ir FT-IR Spectroscopy sample->ir hplc HPLC Analysis sample->hplc structure Confirm Structure & Stereochemistry nmr->structure formula Confirm Molecular Formula ms->formula groups Identify Functional Groups ir->groups purity Determine Chemical Purity (>95%) hplc->purity result Characterization Complete structure->result formula->result groups->result purity->result caption Fig 3. General workflow for analytical characterization.

Sources

An In-depth Technical Guide to the Solubility Assessment of cis-3-Aminocyclohexanecarbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solubility is a cornerstone of pharmaceutical development, profoundly influencing a compound's bioavailability, manufacturability, and overall therapeutic potential. This guide provides a comprehensive technical overview of the principles and methodologies for determining the aqueous solubility of cis-3-Aminocyclohexanecarbonitrile hydrochloride. While specific solubility data for this compound is not extensively published, this document serves as a procedural framework for its empirical determination. We delve into the theoretical underpinnings of pH-dependent solubility for amine salts, provide field-proven, step-by-step protocols for both thermodynamic and kinetic solubility assays, and offer insights into data interpretation. This guide is intended for researchers, chemists, and drug development professionals dedicated to the rigorous physicochemical characterization of novel chemical entities.

Introduction and Physicochemical Profile

This compound is a building block characterized by a cyclohexyl scaffold bearing both an amine and a nitrile functional group. As a hydrochloride salt, its aqueous solubility is anticipated to be significantly influenced by pH. Understanding this profile is a critical first step in its evaluation for any application in medicinal chemistry or materials science. Low aqueous solubility can lead to erratic results in biological assays, present formidable challenges in formulation, and ultimately result in poor bioavailability.[1] Therefore, a robust and early characterization of solubility is not merely a data-gathering exercise; it is a fundamental component of risk mitigation in the development pipeline.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₃ClN₂[2]
Molecular Weight 160.64 g/mol [2]
Appearance White crystalline solid (typical)[2]
Known Solubility Not Available (N/A)[2]

The structure, containing a basic amine, is the primary determinant of its pH-solubility relationship. The hydrochloride salt form is employed to enhance aqueous solubility, but the precise quantitative limits of this solubility must be determined empirically.

Theoretical Framework: pH and the Ionized State

For an amine hydrochloride salt (R-NH₃⁺Cl⁻), solubility is governed by the equilibrium between the ionized, more soluble form (the ammonium cation, R-NH₃⁺) and the neutral, less soluble free base form (R-NH₂). This equilibrium is dictated by the pKa of the conjugate acid (R-NH₃⁺) and the pH of the solution, a relationship elegantly described by the Henderson-Hasselbalch equation.[3]

pH = pKa + log ( [R-NH₂] / [R-NH₃⁺] )

  • When pH < pKa: The equilibrium favors the protonated, ionized form (R-NH₃⁺). As this is the more polar species, higher solubility is expected.

  • When pH > pKa: The equilibrium shifts towards the deprotonated, neutral free base (R-NH₂). This form is typically less polar and thus exhibits lower aqueous solubility.

Therefore, a pH-solubility profile for this compound is expected to show high solubility at acidic pH, which decreases as the pH rises and crosses the pKa value. This relationship is crucial for predicting behavior in physiological environments (e.g., the gastrointestinal tract) and for developing formulations.

Caption: Fig. 1: Influence of pH on the ionization and solubility of an amine.

Gold Standard: Equilibrium (Thermodynamic) Solubility Assay

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is the definitive measure for biopharmaceutical classification and formulation development.[4] The Shake-Flask method, endorsed by regulatory bodies, is the most reliable technique for this determination.[5][6]

The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient duration to reach equilibrium.[7] The subsequent separation of the solid and liquid phases allows for the accurate quantification of the dissolved compound in the supernatant.

Detailed Step-by-Step Protocol: Shake-Flask Method
  • Preparation:

    • Prepare a series of buffers at relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4) to mimic physiological conditions. A minimum of three replicate vials for each pH condition is recommended.[6]

    • Accurately weigh an excess amount of this compound into each vial. "Excess" is critical; undissolved solid must be visible throughout the experiment to ensure saturation.[5] A preliminary test can help estimate the required amount.[6]

  • Equilibration:

    • Add a precise volume of the appropriate pH buffer to each vial.

    • Seal the vials and place them in an orbital shaker or rotator set to a constant temperature, typically 25°C (room temperature) or 37°C (physiological).[6]

    • Agitate the samples for a period sufficient to reach equilibrium. For many compounds, 24 to 48 hours is standard.[7][8] It is a self-validating step to sample at multiple time points (e.g., 24h and 48h); if the concentration does not change, equilibrium has been reached.

  • Phase Separation:

    • Following equilibration, allow the vials to stand, permitting the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant. It is imperative not to disturb the solid material.

    • Separate any remaining microscopic solid particles from the liquid phase. This is typically achieved by centrifugation followed by aspiration of the supernatant or by filtration using a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Accurately dilute the clarified supernatant with a suitable mobile phase or solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV). An LC-MS/MS method can be used for compounds with poor UV absorbance.[8]

    • Construct a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Final Verification:

    • Measure the pH of the supernatant after the experiment to confirm it has not shifted significantly due to the dissolution of the compound.[5]

Shake_Flask_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Weigh Excess Solid Compound B Add Precise Volume of pH Buffer A->B C Agitate at Constant Temp (e.g., 24-48 hours) B->C D Centrifuge / Filter to Remove Solid C->D E Dilute Supernatant D->E F Analyze by HPLC-UV / LC-MS E->F G Calculate Concentration vs. Calibration Curve F->G H Final Solubility Report G->H Report Data (mg/mL or µM) caption Fig. 2: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Caption: Fig. 2: Workflow for the Shake-Flask Equilibrium Solubility Assay.

High-Throughput Screening: Kinetic Solubility Assay

In early drug discovery, speed and compound economy are paramount. Kinetic solubility assays are designed for high-throughput screening to quickly flag potential solubility liabilities.[9][10] This method measures the solubility of a compound precipitating from a supersaturated solution, typically created by adding a concentrated DMSO stock solution to an aqueous buffer.[1][11]

It is crucial to understand that kinetic solubility is often higher than thermodynamic solubility because it does not allow sufficient time for the stable crystal lattice to form.[5] However, it provides a rapid and valuable rank-ordering of compounds.

General Protocol: Kinetic Solubility by Nephelometry
  • Stock Solution: Prepare a concentrated stock solution of the test compound in 100% dimethyl sulfoxide (DMSO), for example, at 20 mM.[9]

  • Assay Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[11]

  • Precipitation Induction: Rapidly add aqueous buffer (e.g., phosphate-buffered saline, PBS) to the wells to achieve the final desired compound concentration. The sudden shift from a high-solubility organic solvent to an aqueous medium induces precipitation for compounds exceeding their solubility limit.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[8]

  • Detection: Measure the turbidity or light scattering in each well using a nephelometer.[10] The amount of scattered light is proportional to the amount of precipitated material, from which the solubility can be inferred by comparison to clear wells.

Data Presentation and Interpretation

All solubility data should be reported in a clear, tabular format, specifying all experimental conditions. This practice ensures reproducibility and allows for meaningful comparisons across different compounds and studies.

Table 2: Example Solubility Data Reporting Template

Compound IDMethodSolvent/Buffer (pH)Temperature (°C)Incubation Time (h)Solubility (µg/mL)Solubility (µM)
Cpd-XYZThermodynamicPBS (pH 7.4)2524ResultResult
Cpd-XYZThermodynamicAcetate (pH 4.5)2524ResultResult
Cpd-XYZThermodynamicHCl (pH 2.0)2524ResultResult
Cpd-XYZKineticPBS (pH 7.4)252ResultResult

Interpretation: A good goal for drug discovery compounds is an aqueous solubility of >60 µg/mL.[10] When analyzing the data, expect the thermodynamic solubility to be the most accurate and lowest value, representing the true equilibrium state. The kinetic value serves as a high-throughput surrogate. A large discrepancy between kinetic and thermodynamic values may indicate that the compound readily forms supersaturated solutions, which can have implications for in vivo absorption.

Conclusion

The solubility of this compound, like any ionizable pharmaceutical building block, is a critical parameter that must be determined with precision. This guide outlines the authoritative, field-tested methodologies required for this task. The gold-standard Shake-Flask method provides definitive thermodynamic solubility data essential for late-stage development and regulatory filings, guided by ICH principles.[12][13] For earlier stages, kinetic assays offer the necessary throughput to guide structure-activity relationship (SAR) studies. By applying these protocols and understanding the underlying physicochemical principles, researchers can generate reliable, high-quality solubility data, enabling informed decisions and accelerating the journey from discovery to application.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Online] Available at: [Link]

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  • Delgado, D. R., & Martínez, F. (2020). Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. MDPI. [Online] Available at: [Link]

  • ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Online] Available at: [Link]

  • European Medicines Agency. Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (1999). [Online] Available at: [Link]

  • PubChem. cis-3-Aminocyclohexanol hydrochloride. [Online] Available at: [Link]

  • Wikipedia. Henderson–Hasselbalch equation. [Online] Available at: [Link]

  • McMurry, J. (2023). 24.5 Biological Amines and the Henderson–Hasselbalch Equation. In Organic Chemistry. OpenStax. [Online] Available at: [Link]

  • U.S. Food and Drug Administration. Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (1999). [Online] Available at: [Link]

  • World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. (2018). [Online] Available at: [Link]

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  • Takács-Novák, K., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. [Online] Available at: [Link]

  • Khan Academy. Henderson–Hasselbalch equation. [Online] Available at: [Link]

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An In-depth Technical Guide to the Safe Handling of cis-3-Aminocyclohexanecarbonitrile hydrochloride in a Research and Development Environment

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for cis-3-Aminocyclohexanecarbonitrile hydrochloride, a key building block in pharmaceutical and agrochemical research.[1] Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure a safe and compliant laboratory environment.

Compound Profile and Inherent Risks

This compound is a white crystalline solid soluble in water and other polar solvents.[1] Its bifunctional nature, containing both an amine and a cyano group, makes it a versatile synthetic intermediate.[1] However, this reactivity also presents specific hazards that necessitate stringent safety measures.

The primary risks associated with this compound stem from its irritant properties and the potential for the release of highly toxic hydrogen cyanide (HCN) gas, a characteristic of many nitrile-containing compounds, especially under acidic or heated conditions.[2][3] While specific toxicological data for this exact compound is not widely available, the hazards are inferred from its chemical structure and data on similar aminonitriles.[4][5][6]

Hazard Identification and Classification

Based on available safety data sheets (SDS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[4]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[4]

The signal word for this compound is "Warning".[4] A summary of the relevant hazard and precautionary statements is provided in the table below.

GHS ClassificationHazard StatementPrecautionary Statement Examples
Skin Irritation (Category 2)H315: Causes skin irritation[4]P264: Wash skin thoroughly after handling.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
Serious Eye Irritation (Category 2)H319: Causes serious eye irritation[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P337+P313: If eye irritation persists: Get medical advice/attention.[4]
STOT - Single Exposure (Category 3)H335: May cause respiratory irritation[4]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P271: Use only outdoors or in a well-ventilated area.[4] P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[4]

This table is a summary and not exhaustive. Always consult the full Safety Data Sheet before handling.

Laboratory Handling and Engineering Controls

Given the hazards, a multi-layered approach to safety is essential, starting with robust engineering controls and followed by strict adherence to personal protective equipment (PPE) protocols.

Engineering Controls: The First Line of Defense
  • Ventilation: All work with this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or potential off-gassing.[4][7]

  • Designated Work Areas: To prevent cross-contamination, establish designated areas for handling this compound.[8] Use disposable bench paper to protect surfaces and ensure easy cleanup.[9]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Nitrile gloves are the standard for providing splash protection against a wide range of chemicals in a laboratory setting.[10][11] Given that thin, disposable nitrile gloves offer limited protection against sustained contact, they should be changed immediately upon any sign of contamination.[8] For tasks with a higher risk of splashing, consider using thicker gloves or double-gloving.

  • Eye and Face Protection: Chemical splash goggles are mandatory.[11] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[11]

  • Skin and Body Protection: A lab coat must be worn at all times. For larger quantities or procedures with a higher risk of spills, a chemically resistant apron is recommended.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[12]

The following diagram illustrates the logical workflow for ensuring adequate protection before commencing work with the compound.

Caption: Emergency response decision-making flowchart.

Conclusion

This compound is a valuable research chemical, but its handling demands respect and a thorough understanding of its associated hazards. By implementing robust engineering controls, mandating the correct use of personal protective equipment, and adhering to strict safe handling protocols, researchers can mitigate the risks. Preparedness for emergency situations is the final, critical layer of safety. This guide provides the foundational knowledge for the safe utilization of this compound in a professional research setting, fostering a culture of safety and scientific integrity.

References

  • 2-Amino-2,3-dimethylbutyronitrile (Aminonitril) A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines. (2022). Google Search.
  • This compound - AK Scientific, Inc. (n.d.). AK Scientific, Inc.
  • Aminonitrile B 1 Information and recommendations for paramedics and doctors at the site - Chemical Emergency Medical Guidelines. (n.d.). Google Search.
  • Cas 1403323-06-7,this compound. (n.d.). LookChem.
  • The Science And Safety Behind The Use Of Nitrile Gloves. (2024, January 18). Eastwest Medico.
  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023, May 15). University of Pennsylvania EHRS.
  • Working with Chemicals - Prudent Practices in the Laboratory. (n.d.).
  • SAFETY DATA SHEET - 1-Aminocyclopropanecarbonitrile Hydrochloride. (2024, December 16). TCI Chemicals.
  • Why You Should use Nitrile Glove in Laboratories. (2022, November 29). Eastwest Medico.
  • CIS-3-AMINO-CYCLOHEXANOL HYDROCHLORIDE SDS. (n.d.). ECHEMI.
  • MSDS of cis-3-aminocyclobutanol hydrochloride. (n.d.). Google Search.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina Policies.
  • SAFETY DATA SHEET - Aminoacetonitrile hydrochloride 98%. (n.d.). Pfaltz & Bauer.
  • Cyanide Toxicity Treatment & Management. (2025, May 12). Medscape Reference.
  • Cyanide Antidotes. (2020, March 31).

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An In-depth Technical Guide to cis-3-Aminocyclohexanecarbonitrile Hydrochloride: Synthesis, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of cis-3-Aminocyclohexanecarbonitrile hydrochloride (CAS No. 1403323-06-7), a pivotal building block in modern medicinal and agrochemical research. The narrative delves into the compound's historical context, focusing on the critical challenge of stereocontrol that has shaped its synthetic development. A detailed, representative protocol for its synthesis via a modified Strecker reaction is presented, emphasizing the mechanistic rationale behind key experimental choices. Furthermore, this guide summarizes the compound's physicochemical properties and explores its application as a constrained cyclic scaffold, highlighting its strategic importance for drug development professionals and organic chemists.

Introduction and Strategic Importance

This compound is a bifunctional cyclic scaffold featuring a vicinal (1,3-cis) relationship between an amine and a nitrile group on a cyclohexane ring. This specific stereochemical arrangement imparts a rigid, three-dimensional conformation that is highly desirable in drug design. The amine serves as a versatile handle for amide bond formation, reductive amination, and other nucleophilic transformations, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used to construct various heterocycles.

The constrained nature of the cyclohexane ring, combined with the defined cis-stereochemistry, allows this molecule to act as a non-peptidic scaffold that can precisely orient functional groups in three-dimensional space to optimize interactions with biological targets. It is primarily utilized as a key intermediate in the synthesis of complex molecules where control over spatial geometry is paramount for achieving biological activity.[1]

Discovery and Historical Context: The Challenge of Stereoisomerism

The precise origin of this compound is not documented in a singular, seminal discovery paper. Instead, its history is intertwined with its emergence as a valuable intermediate in the patent literature, where the primary challenge has been the isolation of the desired cis-isomer from its trans counterpart.

A key reference point is the international patent application WO 2008/128058 , which described the synthesis of a cis/trans-isomer mixture of aminocyclohexanecarbonitrile hydrochloride as an intermediate.[2] This publication established the compound's utility but also highlighted the central difficulty: traditional synthetic methods, such as the Strecker reaction on 3-aminocyclohexanone, typically yield mixtures of stereoisomers that are difficult to separate.

Subsequent patents, including KR20180095725A , have focused explicitly on developing methods for the selective preparation of the cis-isomer.[2] These innovations underscore a critical theme in the compound's history: its value is intrinsically linked to its stereochemical purity. The development of methods to control this stereochemistry—either through stereoselective synthesis or efficient separation—has been the principal driver of its chemical development. This focus reveals that the true innovation lies not in the initial creation of the molecule, but in the ability to produce the functionally relevant isomer on a practical scale.

Synthesis and Mechanistic Insights

The synthesis of 3-aminocyclohexanecarbonitrile is most commonly approached via a modified Strecker synthesis, a powerful multi-component reaction that forms an α-aminonitrile from a ketone, an amine source, and a cyanide source. The primary challenge in this synthesis is controlling the facial selectivity of the cyanide attack on the intermediate iminium ion, which dictates the final cis/trans ratio.

Below is a representative, two-part protocol based on principles outlined in the chemical literature. Part A describes the formation of the mixed-isomer free base, and Part B details its conversion to the hydrochloride salt.

Experimental Protocol: Synthesis of cis/trans-3-Aminocyclohexanecarbonitrile Hydrochloride

Part A: Synthesis of 3-Aminocyclohexanecarbonitrile (cis/trans mixture)

  • Materials:

    • 3-Aminocyclohexanone hydrochloride

    • Potassium cyanide (KCN)

    • Ammonium chloride (NH₄Cl)

    • Aqueous Ammonia (NH₄OH, 28-30%)

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Deionized water

  • Step-by-Step Procedure:

    • Reaction Setup: In a well-ventilated fume hood, charge a 250 mL round-bottom flask equipped with a magnetic stir bar with 3-aminocyclohexanone hydrochloride (1 eq). Add deionized water (5 volumes) and cool the mixture to 0-5 °C in an ice bath.

    • Basification & Imine Formation: Slowly add aqueous ammonia (2.5 eq) to the stirred suspension. The ammonia serves a dual purpose: it neutralizes the hydrochloride salt to liberate the free amine and acts as the nitrogen source for the in-situ formation of the imine/iminium intermediate. Stir for 20 minutes at 0-5 °C.

    • Cyanide Addition: In a separate beaker, dissolve potassium cyanide (1.1 eq) and ammonium chloride (1.1 eq) in deionized water (2 volumes).

      • Causality Explanation: Potassium cyanide is the nucleophile. Ammonium chloride acts as a buffer and proton source, helping to maintain a pH that favors the iminium ion formation without being strongly acidic, which could hydrolyze the nitrile product.

    • Add the cyanide solution dropwise to the reaction flask over 30 minutes, ensuring the internal temperature remains below 10 °C.

    • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). The reaction progress can be monitored by TLC or LC-MS.

    • Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 5 volumes).

    • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-aminocyclohexanecarbonitrile as an oil or semi-solid, which will be a mixture of cis and trans isomers.

Part B: Formation of the Hydrochloride Salt

  • Materials:

    • Crude 3-Aminocyclohexanecarbonitrile (from Part A)

    • Diethyl ether or Isopropanol

    • 2M HCl in diethyl ether (or acetyl chloride in methanol)

  • Step-by-Step Procedure:

    • Dissolution: Dissolve the crude aminonitrile from Part A in a minimal amount of diethyl ether or isopropanol.

    • Salt Formation: Cool the solution to 0 °C. Slowly add a 2M solution of HCl in diethyl ether (1.1 eq) dropwise with vigorous stirring.

      • Causality Explanation: The highly basic amino group is protonated by HCl to form the ammonium salt. This salt is typically much less soluble in non-polar organic solvents than the free base, causing it to precipitate.

    • Isolation: A white precipitate of 3-Aminocyclohexanecarbonitrile hydrochloride will form. Continue stirring at 0 °C for 1 hour to maximize precipitation.

    • Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

    • Drying: Dry the white solid under vacuum to yield the final product as a mixture of cis and trans hydrochlorides. Further purification to isolate the cis-isomer would require specialized chromatographic techniques or fractional crystallization, often guided by methods described in patent literature.

Synthetic Workflow Diagram

G cluster_0 Part A: Aminonitrile Synthesis (Strecker Reaction) cluster_1 Part B: Hydrochloride Salt Formation cluster_2 Part C: Isomer Enrichment (Advanced) start 3-Aminocyclohexanone HCl reagents1 + NH4OH (Basification & Imine Formation) start->reagents1 intermediate In-situ Iminium Ion reagents1->intermediate reagents2 + KCN / NH4Cl (Cyanide Attack) intermediate->reagents2 product_freebase cis/trans-3-Aminocyclohexanecarbonitrile (Crude Mixture) reagents2->product_freebase reagents3 + HCl in Ether (Protonation) product_freebase->reagents3 product_hcl cis/trans-3-Aminocyclohexanecarbonitrile HCl (Precipitate) reagents3->product_hcl separation Fractional Crystallization or Chromatography product_hcl->separation final_product cis-3-Aminocyclohexanecarbonitrile HCl separation->final_product

Caption: Synthetic workflow for cis-3-Aminocyclohexanecarbonitrile HCl.

Physicochemical Properties

Obtaining experimentally verified physicochemical data for this specific intermediate is challenging, as it is not widely characterized in public literature. Most commercial suppliers do not list properties such as melting point.[1][3][4] The data presented below is consolidated from available sources and computational predictions.

PropertyValueSource(s)
CAS Number 1403323-06-7[3][4]
Molecular Formula C₇H₁₃ClN₂[3]
Molecular Weight 160.65 g/mol [3]
Appearance White crystalline solid[1]
Solubility Soluble in water and other polar solvents[1]
Melting Point Not available (N/A)[1][3][4]
Boiling Point Not available (N/A)[1][3][4]
Storage Conditions Sealed in dry, Room Temperature[4]

Applications in Research and Development

The primary value of this compound lies in its role as a rigid scaffold for building more complex, biologically active molecules. Its defined stereochemistry is crucial for positioning substituents in a precise orientation to maximize binding affinity with target proteins.

Agrochemicals

Patent literature explicitly identifies cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts, close analogs of the title compound, as important intermediates in the synthesis of insecticidal active substances .[2] The cyclohexyl core serves as a robust, non-aromatic backbone for these agrochemicals.

Medicinal Chemistry and Drug Scaffolding

While direct examples of marketed drugs derived from this specific starting material are not publicly disclosed, the "aminocyclohexane" motif is a well-established "privileged scaffold" in medicinal chemistry. It is found in inhibitors of various enzymes and receptors. The cis-1,3-amino/nitrile relationship provides a powerful synthetic platform:

  • Hydrolysis of Nitrile: The nitrile can be converted to a carboxylic acid, creating a cis-3-aminocyclohexanecarboxylic acid (β-amino acid) structure. These β-amino acids are used to synthesize peptidomimetics with improved metabolic stability.

  • Reduction of Nitrile: The nitrile can be reduced to an aminomethyl group, yielding a cis-1,3-diaminocyclohexane derivative, a common scaffold in chemokine receptor antagonists and other therapeutic areas.

The diagram below illustrates how the core structure can be elaborated into a more complex, drug-like molecule, demonstrating its function as a central scaffold.

G core cis-3-Aminocyclohexanecarbonitrile (Core Scaffold) amine_rxn Amine Functionalization (e.g., Amide Coupling) core->amine_rxn R1-COOH nitrile_rxn Nitrile Transformation (e.g., Hydrolysis to Acid) core->nitrile_rxn H₂O, H⁺ drug_like Complex Drug-like Molecule (Oriented R-groups) amine_rxn->drug_like nitrile_rxn->drug_like

Caption: Role as a central scaffold in drug discovery.

Conclusion

This compound represents a class of chemical intermediates whose value is defined by stereochemical purity. While its discovery is not marked by a single event, its evolution through the patent literature demonstrates a clear demand for stereochemically defined cyclic scaffolds in the fine chemicals industry. The synthetic challenge of controlling the cis stereoisomer remains a key consideration for its practical application. For researchers in drug discovery and process chemistry, this compound offers a robust and conformationally constrained building block for creating novel molecules with precisely engineered three-dimensional structures, making it a valuable tool in the pursuit of new therapeutics and agrochemicals.

References

  • LookChem. (n.d.). Cas 1403323-06-7, this compound. Retrieved January 22, 2026, from [Link]

  • Google Patents. (2017). KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.
  • National Center for Biotechnology Information. (n.d.). cis-3-Aminocyclohexanol hydrochloride. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). cis-3-Aminocyclohexanecarboxylic acid. PubChem Compound Database. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved January 22, 2026, from [Link]

  • Google Patents. (2017). KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts. This patent references WO 2008/128058.

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An In-Depth Technical Guide to the Stereochemistry of 3-Aminocyclohexanecarbonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the stereochemical intricacies of 3-aminocyclohexanecarbonitrile. Designed for researchers, scientists, and professionals in drug development, it delves into the fundamental principles of conformational analysis, advanced spectroscopic characterization, and synthetic considerations for the cis and trans isomers of this important chemical scaffold.

Introduction: The Significance of Stereoisomerism

3-Aminocyclohexanecarbonitrile is a disubstituted cyclohexane derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. The spatial arrangement of the amino (-NH₂) and cyano (-CN) groups on the cyclohexane ring gives rise to distinct stereoisomers, primarily cis and trans diastereomers. The specific stereochemistry of a molecule is critical in drug development, as different isomers can exhibit vastly different pharmacological activities, metabolic profiles, and toxicities. A thorough understanding and control of the stereochemistry of 3-aminocyclohexanecarbonitrile are therefore paramount for the rational design and synthesis of novel therapeutic agents.

Foundational Principles: Conformational Analysis of Disubstituted Cyclohexanes

The non-planar nature of the cyclohexane ring is fundamental to understanding its stereochemistry. The lowest energy conformation is the "chair" form, which minimizes both angle strain and torsional strain. In a substituted cyclohexane, each carbon has one axial position (pointing up or down, parallel to the ring's axis) and one equatorial position (pointing out from the perimeter of the ring).[1]

Through a process called ring-flipping, one chair conformation can interconvert into another, causing all axial positions to become equatorial and vice versa.[2] The energetic preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the equatorial and axial conformations. Larger substituents generally have larger A-values, indicating a stronger preference for the equatorial position to avoid steric hindrance, particularly 1,3-diaxial interactions.

For 3-aminocyclohexanecarbonitrile, the key to understanding its isomeric stability lies in the conformational analysis of the 1,3-disubstituted ring system.

Conformational Analysis of 3-Aminocyclohexanecarbonitrile Isomers

The relative stability of the cis and trans isomers of 3-aminocyclohexanecarbonitrile is determined by the conformational preferences of the amino and cyano groups in the chair form.

Cis Isomer

In a cis-1,3-disubstituted cyclohexane, the two substituents are on the same face of the ring. This arrangement allows for two possible chair conformations: one where both substituents are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial).[3]

  • Diequatorial Conformation (cis-e,e): This is generally the more stable conformation as it places both bulky groups in the less sterically hindered equatorial positions.

  • Diaxial Conformation (cis-a,a): This conformation is significantly destabilized by 1,3-diaxial interactions between the two substituents, as well as between each substituent and the axial hydrogens on the same side of the ring.

The equilibrium will strongly favor the diequatorial conformer.

Trans Isomer

In a trans-1,3-disubstituted cyclohexane, the substituents are on opposite faces of the ring. This leads to chair conformations where one substituent is axial and the other is equatorial (axial-equatorial).[3]

  • Axial-Equatorial Conformations (trans-a,e and trans-e,a): The two possible chair flips for the trans isomer are energetically equivalent if the substituents are identical. However, for 3-aminocyclohexanecarbonitrile, the amino and cyano groups have different steric requirements (A-values). The preferred conformation will be the one that places the larger group in the equatorial position. Generally, the amino group is considered sterically larger than the cyano group.

The following diagram illustrates the conformational equilibrium for both isomers.

G cluster_cis Cis Isomer Equilibrium cluster_trans Trans Isomer Equilibrium cis_aa cis-(a,a) (Diaxial, Less Stable) cis_ee cis-(e,e) (Diequatorial, More Stable) cis_aa->cis_ee Ring Flip cis_ee->cis_aa Ring Flip trans_ae trans-(a,e) (Axial-Equatorial) trans_ea trans-(e,a) (Equatorial-Axial) trans_ae->trans_ea Ring Flip trans_ea->trans_ae Ring Flip

Caption: Conformational equilibria of cis and trans 3-aminocyclohexanecarbonitrile.

Synthesis and Stereochemical Control

The synthesis of 3-aminocyclohexanecarbonitrile often results in a mixture of cis and trans isomers. The ratio of these isomers is highly dependent on the reaction pathway and conditions. A common synthetic route involves the reduction of a precursor such as a β-enaminoketone or the corresponding oxime.

For instance, the reduction of a cyclic β-enaminoketone can proceed with high diastereoselectivity. The stereochemical outcome is often rationalized by the direction of protonation of an intermediate allyl anion, which can be influenced by the steric hindrance of the existing substituents.[4][5]

Representative Experimental Protocol: Diastereoselective Reduction

The following is a conceptual protocol based on similar reductions and should be adapted and optimized for specific laboratory conditions.

  • Dissolution: Dissolve the β-enaminoketone precursor in a suitable solvent system, such as a mixture of THF and isopropyl alcohol, under an inert atmosphere (e.g., argon or nitrogen).

  • Reduction: Cool the solution to a low temperature (e.g., -78 °C) and add a reducing agent (e.g., sodium borohydride or lithium aluminum hydride) portion-wise while monitoring the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add a quenching agent, such as water or a saturated ammonium chloride solution, to neutralize the excess reducing agent.

  • Extraction: Allow the mixture to warm to room temperature and extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Separation and Analysis: The resulting crude product, a mixture of cis and trans isomers, can then be separated by column chromatography and analyzed by NMR spectroscopy to determine the diastereomeric ratio.

Spectroscopic Differentiation of Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of 3-aminocyclohexanecarbonitrile. The key lies in analyzing the chemical shifts (δ) and, most importantly, the proton-proton coupling constants (J-values).[6]

¹H NMR Spectroscopy

The orientation of the protons on the carbons bearing the amino and cyano groups (C1 and C3) provides a definitive way to assign the stereochemistry.

  • Axial Protons: An axial proton typically exhibits large coupling constants (³J_ax-ax ≈ 10-13 Hz) with neighboring axial protons and smaller coupling constants with neighboring equatorial protons (³J_ax-eq ≈ 2-5 Hz).[7]

  • Equatorial Protons: An equatorial proton shows small coupling constants with both neighboring axial and equatorial protons (³J_eq-ax ≈ 2-5 Hz, ³J_eq-eq ≈ 2-5 Hz).[7]

For the more stable conformers:

  • Cis Isomer (diequatorial substituents): The protons at C1 and C3 will both be in the axial position. Their signals in the ¹H NMR spectrum will appear as multiplets with at least one large axial-axial coupling constant. For example, the proton at C1 would show large couplings to the axial protons at C2 and C6.

  • Trans Isomer (equatorial-axial substituents): One of the protons (at C1 or C3) will be axial, and the other will be equatorial. The signal for the axial proton will be a broad multiplet with large J-values, while the signal for the equatorial proton will be a narrower multiplet with smaller J-values.

¹³C NMR Spectroscopy

Carbon atoms bearing axial substituents are generally shielded (resonate at a higher field, i.e., lower ppm value) compared to those with equatorial substituents due to the gamma-gauche effect.[6] Therefore, one can expect to see differences in the chemical shifts of C1 and C3 between the cis and trans isomers.

Summary of Expected NMR Data
Isomer (Stable Conformer)Substituent OrientationProton at C1/C3Expected ¹H NMR SignalExpected ¹³C NMR (C1/C3)
Cis e,eAxialBroad multiplet, large ³J_ax-ax (~10-13 Hz)Shielded (lower ppm)
Trans e,aEquatorial & AxialNarrow multiplet, small J-values; Broad multiplet, large J-valuesDeshielded & Shielded

This table provides generalized expectations. Actual values can be influenced by solvent and other structural features.

The following workflow illustrates the process of synthesizing, separating, and characterizing the isomers.

G cluster_synthesis Synthesis & Separation cluster_characterization Characterization cluster_isomers Isolated Isomers start Precursor Molecule reaction Chemical Reduction start->reaction mixture Mixture of Cis/Trans Isomers reaction->mixture separation Column Chromatography mixture->separation cis Cis Isomer separation->cis trans Trans Isomer separation->trans nmr NMR Spectroscopy (¹H, ¹³C) hplc HPLC Analysis ms Mass Spectrometry cis->nmr cis->hplc cis->ms trans->nmr trans->hplc trans->ms

Caption: Workflow for the synthesis and characterization of isomers.

Conclusion

The stereochemistry of 3-aminocyclohexanecarbonitrile is governed by the principles of cyclohexane conformational analysis. The cis isomer predominantly exists in a diequatorial conformation, while the trans isomer adopts an axial-equatorial conformation. These distinct spatial arrangements lead to unique spectroscopic signatures, particularly in ¹H NMR, where the analysis of coupling constants allows for unambiguous stereochemical assignment. A firm grasp of these principles is essential for chemists working on the synthesis and application of this versatile molecular scaffold in research and drug discovery.

References

  • Chemistry LibreTexts. (2021). 3.3: Conformational analysis of cyclohexanes. [Link]

  • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

  • Romo-Mancillas, A., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 150-161. [Link]

  • JEOL Ltd. (n.d.). Introduction of a method to analyze 3D structures using homonuclear couplings. [Link]

  • Chemistry LibreTexts. (2022). 4.6: Axial and Equatorial Bonds in Cyclohexane. [Link]

  • Scribd. (n.d.). CH-105 - (3) Conformational Analysis. [Link]

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A-Z Guide to cis-3-Aminocyclohexanecarbonitrile Hydrochloride: A Cornerstone Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of cis-3-Aminocyclohexanecarbonitrile hydrochloride, a pivotal building block in contemporary medicinal chemistry.[1] We will dissect its fundamental chemical properties, elucidate its primary role as a key intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, and explore its broader applications. This document offers a comprehensive overview for researchers, scientists, and drug development professionals, detailing synthetic pathways, structure-activity relationships (SAR), and practical experimental protocols. The causality behind experimental choices is explained to provide actionable insights for laboratory application.

Introduction: The Strategic Importance of the Aminocyclohexanecarbonitrile Scaffold

In the landscape of drug discovery, the identification and utilization of versatile molecular scaffolds are paramount. These core structures serve as foundational templates upon which functionality and specificity can be systematically built. The aminocyclohexanecarbonitrile framework, characterized by a cyclohexane ring bearing both an amino and a nitrile group, has emerged as a privileged scaffold.[2] The presence of a basic amino group and a reactive nitrile group offers multiple avenues for chemical modification, including nucleophilic additions, condensations, and cyclization reactions.[2][3]

This compound, in particular, has garnered significant attention due to its specific stereochemistry, which has proven crucial for potent and selective interactions with biological targets. Its primary application lies in the synthesis of complex active pharmaceutical ingredients (APIs), where it serves as a critical drug intermediate.[1][4] This guide will focus on the unique contributions of this molecule to medicinal chemistry, with a special emphasis on its role in the development of gliptins (DPP-4 inhibitors).

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective application in multi-step syntheses.

PropertyValueSource
Molecular Formula C₇H₁₃ClN₂[1]
Molecular Weight 160.65 g/mol [1]
CAS Number 1403323-06-7[1]
Appearance Solid[1]
Storage Room temperature, dry conditions[1]

The hydrochloride salt form enhances the stability and handling of the otherwise basic amine, making it a more practical reagent in a laboratory setting. Its solubility characteristics are a key consideration in the choice of reaction solvents and purification methods.

Core Application: A Key Intermediate in the Synthesis of DPP-4 Inhibitors

The most prominent role of this compound is as a key structural motif in a class of oral antidiabetic drugs known as Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[5]

The Role of DPP-4 and the Mechanism of "Gliptins"

DPP-4 is an enzyme that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] These hormones are crucial for maintaining glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[5][7] By inhibiting DPP-4, "gliptins" increase the bioavailability of active incretins, leading to improved glycemic control with a low risk of hypoglycemia.[6][8]

The nitrile group is a frequently used pharmacophore in the design of numerous DPP-4 inhibitors.[5]

Structural Significance and Structure-Activity Relationship (SAR)

The relationship between a molecule's chemical structure and its biological activity is a cornerstone of medicinal chemistry.[9][10] For DPP-4 inhibitors derived from this scaffold, the specific cis stereochemistry of the 3-aminocyclohexanecarbonitrile moiety is critical. This precise spatial arrangement of the amino and cyano groups allows for optimal interactions within the active site of the DPP-4 enzyme.[11]

SAR studies aim to identify which structural features of a compound are associated with its biological activity, guiding chemists to make modifications that enhance potency and selectivity.[9][12][13] In the context of DPP-4 inhibitors, the cyclohexane ring acts as a rigid scaffold that correctly orients the key interacting groups. The amino group often forms a crucial salt bridge or hydrogen bond with acidic residues in the enzyme's active site, while the nitrile group can engage in additional binding interactions. The cis configuration ensures that these groups are positioned on the same face of the ring, a conformation that has been shown to be favorable for binding to DPP-4.

The active site of DPP-4 has several subsites (S1, S2, S1', S2'), and interaction with the S1 and S2 pockets is essential for inhibitory activity.[5][11] The aminocyclohexanecarbonitrile scaffold is designed to effectively occupy these pockets.

Synthetic Pathways and Methodologies

The synthesis of both the this compound intermediate and its subsequent incorporation into final drug molecules involves carefully controlled stereoselective reactions.

Synthesis of this compound

The selective synthesis of the cis-isomer is a non-trivial challenge, as many synthetic routes can lead to a mixture of cis and trans isomers.[14] Specialized methods are required to achieve the desired stereochemistry. While specific proprietary industrial syntheses may vary, general approaches often involve the reduction of a β-enaminoketone precursor.[15][16]

Below is a conceptual workflow for the synthesis of aminocyclohexanol derivatives, which can be adapted for the synthesis of the target aminonitrile.

G cluster_0 Synthesis of cis-Aminocyclohexane Derivatives A 1,3-Cyclohexanedione Derivative B Condensation with Amine A->B C β-Enaminoketone B->C Toluene, reflux D Stereoselective Reduction C->D e.g., Na in THF/IPA E cis/trans-3-Aminocyclohexanol Mixture D->E F Isomer Separation E->F G cis-3-Aminocyclohexanol F->G Chromatography or Crystallization H Conversion to Nitrile & Salt Formation G->H I cis-3-Aminocyclohexanecarbonitrile HCl H->I HCl

Caption: Conceptual workflow for synthesizing cis-aminocyclohexane derivatives.

Experimental Protocol: General Procedure for Reduction of a β-Enaminoketone Precursor

This protocol is based on established methods for the reduction of related compounds and serves as a foundational methodology.[15]

Objective: To reduce a β-enaminoketone to a mixture of cis- and trans-amino alcohols, which can then be separated.

Materials:

  • β-enaminoketone (1.0 eq)

  • Isopropyl alcohol (IPA)

  • Tetrahydrofuran (THF)

  • Metallic sodium (Na)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the β-enaminoketone (e.g., 2.0 mmol) in a mixture of isopropyl alcohol (2 mL) and THF (5 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add small, freshly cut pieces of metallic sodium (an excess, e.g., 12.0 g-atoms) to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Once complete, carefully remove any unreacted sodium.

  • Pour the reaction mixture into a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude amino alcohol mixture.[15]

  • The resulting diastereomeric mixture can then be separated by column chromatography to isolate the desired cis-isomer.

Causality and Trustworthiness: The use of sodium in alcohol (a dissolving metal reduction) is a classic and reliable method for the reduction of enones. The choice of THF and IPA as solvents ensures the solubility of both the substrate and the reagents. The final quench with NH₄Cl is a standard workup procedure to neutralize any remaining reactive species and facilitate extraction. This protocol is self-validating through TLC monitoring and final product characterization by NMR and MS.

Incorporation into a DPP-4 Inhibitor: A Generalized Synthetic Workflow

Once the this compound intermediate is obtained, it is typically coupled with another complex molecular fragment to complete the synthesis of the final API.

G cluster_1 API Synthesis Workflow Int cis-3-Aminocyclohexanecarbonitrile HCl Couple Coupling Reaction (e.g., Nucleophilic Substitution) Int->Couple Frag Heterocyclic Fragment (e.g., with a leaving group) Frag->Couple Protect Optional: Deprotection Step Couple->Protect API Final API (DPP-4 Inhibitor) Protect->API Purify Purification & Salt Formation API->Purify Final Final Drug Product Purify->Final

Caption: Generalized workflow for API synthesis using the key intermediate.

Broader Applications and Future Directions

While its role in DPP-4 inhibitors is the most well-documented, the unique structural and functional characteristics of this compound make it a valuable building block for other areas of medicinal chemistry.[1] Its constrained cyclohexane ring and the specific orientation of its functional groups can be exploited to develop ligands for other enzymes or receptors, potentially in areas such as neuroscience or oncology.[1][17][18]

The development of novel synthetic routes that are more efficient, cost-effective, and environmentally friendly remains an active area of research.[19] As our understanding of disease pathways deepens, scaffolds like this will continue to be essential tools for designing the next generation of targeted therapies.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of rational drug design. Its specific stereochemistry is a critical design element that enables potent and selective inhibition of the DPP-4 enzyme, providing a powerful therapeutic option for patients with type 2 diabetes. The synthetic challenges associated with its preparation have been met with innovative chemical solutions, underscoring the synergy between organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its properties, synthesis, and primary application, offering a foundation for researchers and developers working to leverage this remarkable scaffold in their own discovery efforts.

References

  • MySkinRecipes. This compound.
  • Google Patents. KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.
  • National Institutes of Health (NIH). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • Benchchem. 3-Aminocyclohexanecarbonitrile.
  • Cymit Química S.L. CAS 1393180-30-7: 3-Aminocyclobutanecarbonitrile.
  • Benchchem. 3-Amino-2-pyridinecarbonitrile: A Core Scaffold for Modern Drug Discovery.
  • National Institutes of Health (NIH). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
  • Drug Design Org. Structure Activity Relationships.
  • GARDP Revive. Structure-activity relationship (SAR).
  • Mansoura University. Structure activity relationship.
  • Collaborative Drug Discovery. SAR: Structure Activity Relationships.
  • ResearchGate. (PDF) Structure-activity relationships for the design of small-molecule inhibitors.
  • MedchemExpress.com. Drug Intermediate.
  • National Institutes of Health (NIH). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.
  • PubMed. DPP-4 inhibitors: focus on safety.
  • National Center for Biotechnology Information (NCBI). Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls.
  • National Institutes of Health (NIH). Role of dipeptidyl peptidase 4 inhibitors in the new era of antidiabetic treatment.
  • ResearchGate. Novel DPP-4 Inhibitors Against Diabetes.

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Methodological & Application

Synthesis of cis-3-Aminocyclohexanecarbonitrile Hydrochloride: An Application Note for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Cyclohexane Scaffolds

The cyclohexane ring is a privileged scaffold in medicinal chemistry, offering a three-dimensional framework that can effectively mimic the pyranose ring of carbohydrates or serve as a rigid anchor for projecting pharmacophoric groups into specific protein binding pockets. Among its derivatives, 3-aminocyclohexanecarbonitrile and its isomers are of particular interest as versatile intermediates in the synthesis of novel therapeutic agents. The cis-isomer, in particular, presents a unique spatial arrangement of its amino and nitrile functionalities, which can be pivotal for achieving desired biological activity and selectivity.

This application note provides a comprehensive guide to the synthesis of cis-3-Aminocyclohexanecarbonitrile hydrochloride, a key building block for researchers in drug discovery and development. We will delve into a robust and reproducible synthetic protocol, underpinned by a detailed mechanistic rationale for achieving the desired cis-stereochemistry. This guide is designed to be self-validating, with integrated safety protocols, characterization checkpoints, and troubleshooting advice to ensure both the integrity of the synthesis and the safety of the researcher.

Strategic Overview: A Two-Step Approach to the Target Molecule

The synthesis of this compound is most effectively approached through a two-step sequence starting from a commercially available precursor. The overall strategy involves:

  • Synthesis of the Key Intermediate: Preparation of 3-oxocyclohexanecarbonitrile from 2-cyclohexen-1-one.

  • Stereoselective Reductive Amination: Conversion of the keto-nitrile to the target cis-amino-nitrile, followed by salt formation.

This approach allows for the introduction of the nitrile and amino functionalities in a controlled manner, with the final stereoselective reduction being the critical step in determining the isomeric purity of the product.

PART 1: Synthesis of 3-Oxocyclohexanecarbonitrile

The precursor, 3-oxocyclohexanecarbonitrile, can be synthesized via a Michael addition of cyanide to 2-cyclohexen-1-one.[1] This reaction is well-documented and provides the key intermediate in good yield.

Experimental Protocol: Synthesis of 3-Oxocyclohexanecarbonitrile

Materials and Equipment:

Reagent/EquipmentDetails
2-Cyclohexen-1-oneCommercially available
Hydrogen Cyanide (HCN) or Potassium Cyanide (KCN)/AcidHigh purity
Sodium Methoxide30% solution in Methanol
Phosphoric Acid (85%)Reagent grade
Round-bottom flask500 mL, three-necked
Stirrer (magnetic or overhead)
Heating mantle with temperature control
Distillation apparatus
Fume hoodEssential for handling HCN/cyanides

Procedure:

  • To a 500 mL three-necked flask equipped with a stirrer and under an inert atmosphere, add 2-cyclohexen-1-one (1.04 mol). Heat the flask to 140°C.

  • Carefully add sodium methoxide (1.2 g of a 30% solution) to the reaction vessel.

  • In a separate, appropriate apparatus, prepare a mixture of 2-cyclohexen-1-one (1.04 mol) and hydrogen cyanide (1.49 mol).

  • Slowly add the cyclohexenone/HCN mixture dropwise to the heated reaction flask over a period of 5 hours with vigorous stirring. The reaction mixture will typically turn a yellow-orange color.

  • After the addition is complete, continue stirring at 145°C for an additional 30 minutes to ensure the reaction goes to completion.

  • To stabilize the product, add 1.0 g of 85% phosphoric acid to the reaction mixture.

  • The crude product is then purified by vacuum distillation. Collect the fraction at 108-112°C under 0.1 mbar pressure.[1]

Safety Note: This procedure involves the use of highly toxic hydrogen cyanide or the in-situ generation from cyanide salts. All manipulations must be carried out in a certified and properly functioning chemical fume hood.[2][3] Personnel must be thoroughly trained in handling cyanides and have an emergency response plan in place.[4][5]

PART 2: Stereoselective Synthesis of this compound

The critical step in this synthesis is the stereoselective reductive amination of 3-oxocyclohexanecarbonitrile. To achieve the desired cis configuration, we will employ a catalytic hydrogenation approach using Raney Nickel. This method is known to favor the formation of the thermodynamically more stable product, which in this case is the cis-isomer where the amino group can adopt an equatorial position.

Reaction Mechanism and Stereoselectivity

The reductive amination proceeds in two stages:

  • Imine Formation: The ketone reacts with ammonia to form an intermediate imine.

  • Hydrogenation: The imine is then reduced to the corresponding amine.

The stereochemical outcome is determined during the hydrogenation of the imine. The cyclohexane ring of the imine intermediate will adopt a chair-like conformation. The nitrile group, being sterically demanding, will preferentially occupy an equatorial position. Catalytic hydrogenation with Raney Nickel typically involves the delivery of hydrogen from the less sterically hindered face of the molecule.[6][7] In this case, the catalyst surface will preferentially approach from the face opposite to the bulky nitrile group, leading to the formation of the cis-product where both the nitrile and the newly formed amino group are in a cis relationship.

G cluster_0 Reductive Amination Pathway Start 3-Oxocyclohexanecarbonitrile Imine Intermediate Imine Start->Imine + NH3 - H2O Cis_Product cis-3-Aminocyclohexanecarbonitrile Imine->Cis_Product H2, Raney Ni (Major Pathway - Less Hindered Attack) Trans_Product trans-3-Aminocyclohexanecarbonitrile (Minor Product) Imine->Trans_Product H2, Raney Ni (Minor Pathway)

Caption: Proposed reaction pathway for the stereoselective reductive amination.

Experimental Protocol: Synthesis of this compound

Materials and Equipment:

Reagent/EquipmentDetails
3-OxocyclohexanecarbonitrileSynthesized as per Part 1
Raney NickelSlurry in water, activated
Ammonia7N solution in Methanol
Hydrogen GasHigh purity
Parr Hydrogenation Apparatus or similar
Celite®For filtration
Diethyl Ether or Ethyl AcetateAnhydrous
Hydrochloric AcidSolution in Dioxane or Ether
Standard glassware

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, add 3-oxocyclohexanecarbonitrile (0.1 mol).

  • Add a solution of ammonia in methanol (7N, 1.5 equivalents).

  • Carefully add activated Raney Nickel (approximately 5-10% by weight of the starting material). The Raney Nickel should be washed with methanol prior to use to remove any residual water.

  • Hydrogenation: Seal the reaction vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to approximately 500 psi.[8]

  • Stir the reaction mixture vigorously and heat to 50-60°C. Monitor the reaction progress by monitoring the hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with methanol.

  • Isolation of the Free Amine: Concentrate the filtrate under reduced pressure to remove the methanol and excess ammonia. The resulting residue is the crude cis-3-Aminocyclohexanecarbonitrile.

  • Formation of the Hydrochloride Salt: Dissolve the crude amine in anhydrous diethyl ether or ethyl acetate.[9][10] Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in dioxane or ether (e.g., 4M) dropwise with stirring.[9] The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

G cluster_1 Experimental Workflow Start 3-Oxocyclohexanecarbonitrile Hydrogenation Reductive Amination (Raney Ni, H2, NH3/MeOH) Start->Hydrogenation Filtration Filtration through Celite® Hydrogenation->Filtration Concentration Concentration in vacuo Filtration->Concentration Salt_Formation HCl Salt Formation (Anhydrous Ether/HCl) Concentration->Salt_Formation Final_Product cis-3-Aminocyclohexanecarbonitrile HCl Salt_Formation->Final_Product

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Quality Control

Confirmation of the product's identity and stereochemistry is crucial. The following analytical techniques are recommended:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the cis stereochemistry. In the ¹H NMR spectrum of the cis-isomer, the proton at C3 (bearing the amino group) is expected to show a smaller coupling constant with one of the adjacent axial protons compared to the trans-isomer.[11][12] Specifically, the axial proton at C3 in the cis-isomer will exhibit both axial-axial and axial-equatorial couplings, leading to a more complex splitting pattern than the corresponding proton in the trans-isomer.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) and amine (N-H) stretching frequencies.

  • Melting Point (MP): The hydrochloride salt should have a sharp and defined melting point, which can be compared to literature values if available.

Safety and Handling

The synthetic procedures outlined in this application note involve hazardous materials and reactions. A thorough risk assessment must be conducted before commencing any experimental work.

  • Cyanides: Sodium and potassium cyanide are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[2] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles.[3][5] An emergency cyanide poisoning treatment kit and trained personnel should be readily available.

  • Raney Nickel: Raney Nickel is pyrophoric and can ignite spontaneously in air, especially when dry. It should always be handled as a slurry in water or a suitable solvent. It is also a flammable solid.

  • Hydrogen Gas: Hydrogen is a highly flammable gas. The hydrogenation reaction must be carried out in a specialized apparatus designed for high-pressure reactions and in a well-ventilated area, away from ignition sources.

  • Hydrochloric Acid: Concentrated solutions of HCl are corrosive and should be handled with care, using appropriate PPE.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of 3-oxocyclohexanecarbonitrileIncomplete reactionEnsure the reaction temperature is maintained and the addition of reagents is slow and controlled.
Poor stereoselectivity in the reductionInactive catalyst or non-optimal conditionsUse freshly activated Raney Nickel. Ensure the reaction is run at the recommended temperature and pressure.
Product is an oil instead of a solidImpurities or residual solventPurify the crude amine by chromatography before salt formation. Ensure the final product is thoroughly dried under vacuum.
Broad melting point of the hydrochloride saltPresence of the trans-isomer or other impuritiesRecrystallize the product from a suitable solvent system (e.g., ethanol/ether).

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying reaction mechanisms and adhering to the stringent safety protocols, researchers can confidently produce this valuable building block for the advancement of their drug discovery programs. The emphasis on stereochemical control and rigorous characterization ensures the generation of high-quality material suitable for further synthetic elaboration.

References

  • Asymmetric reduction of cyclic imines with chiral sodium acyloxyborohydrides. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • What is the best way to convert my amine compound from the free amine into the salt form HCl? ResearchGate. Available at: [Link]

  • Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. ResearchGate. Available at: [Link]

  • Amine and HCl - salt formation reaction. YouTube. Available at: [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

  • Making Aniline HCl. YouTube. Available at: [Link]

  • Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. ResearchGate. Available at: [Link]

  • Forming oxalte salts of amines. Sciencemadness.org. Available at: [Link]

  • The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. PubMed. Available at: [Link]

  • LABORATORY CHEMICAL SAFETY SUMMARY: SODIUM CYANIDE AND POTASSIUM CYANIDE. National Research Council. Available at: [Link]

  • Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Yale Environmental Health & Safety. Available at: [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Available at: [Link]

  • POTASSIUM CYANIDE HAZARD SUMMARY. New Jersey Department of Health. Available at: [Link]

  • LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Northwestern University. Available at: [Link]

  • CIS TRANS ISOMERS AND NMR. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

  • Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley. Available at: [Link]

  • 3-Oxocyclohexane-1-carbonitrile. PubChem. Available at: [Link]

  • Stereochemistry of sodium borohydride reduction of tryptophan synthase of Escherichia coli and its amino acid Schiff's bases. PubMed. Available at: [Link]

  • NaBH4 sodium boro hydride Reduction Reagent in organic synthesis. YouTube. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available at: [Link]

  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. Available at: [Link]

  • The Proton Nuclear Magnetic Resonance Spectra of Cyclohexane, cis- and trans-Decalin, cis- and trans-Hydrindan and cis-Bicyclo[3.3.0]octane. Journal of the American Chemical Society. Available at: [Link]

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Available at: [Link]

  • Transfer hydrogenation of olefins catalysed by nickel nanoparticles. RUA - Repositório da Universidade de Aveiro. Available at: [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. Available at: [Link]

  • Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. MDPI. Available at: [Link]

  • Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. sikhcom.net. Available at: [Link]

  • Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. Google Patents.
  • Method for the hydrogenation of nitriles to primary amines. Google Patents.
  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at: [Link]

  • Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. PubMed. Available at: [Link]

  • Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. ResearchGate. Available at: [Link]

  • Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. PubMed. Available at: [Link]

Sources

Application Note: A Protocol for the Stereoselective Synthesis of cis-3-Aminocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the stereoselective synthesis of cis-3-aminocyclohexanecarbonitrile, a valuable saturated heterocyclic building block for drug discovery and development. This scaffold is of significant interest due to its structural analogy to bioactive molecules and its utility as a constrained aminonitrile derivative. The described synthetic strategy is a robust two-step process involving the formation of a key β-enaminonitrile intermediate followed by a diastereoselective catalytic hydrogenation. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical considerations to ensure reproducibility and high stereochemical fidelity.

Introduction: Significance and Synthetic Challenge

Cyclohexane rings featuring both amine and nitrile functional groups, such as 3-aminocyclohexanecarbonitrile, are crucial synthons in medicinal chemistry.[1] The defined spatial arrangement of these functional groups allows for the precise construction of complex molecular architectures and the exploration of specific pharmacophores. In particular, the cis isomer presents a unique stereochemical challenge. Achieving high diastereoselectivity is paramount, as different stereoisomers can exhibit vastly different pharmacological profiles.

The primary challenge in synthesizing the cis isomer lies in controlling the stereochemistry during the reduction of a planar precursor. This protocol addresses this challenge by employing a substrate-controlled diastereoselective hydrogenation, a powerful and reliable method for establishing relative stereochemistry in cyclic systems.

Overall Synthetic Strategy

The synthesis is designed as a two-stage process. The first stage involves the creation of a cyclic β-enaminonitrile intermediate from a commercially available starting material. The second, and most critical stage, is the stereoselective reduction of the enamine double bond to yield the desired cis-configured product. This approach is advantageous due to the accessibility of starting materials and the high degree of stereocontrol achievable in the hydrogenation step.

G cluster_0 Stage 1: Intermediate Formation cluster_1 Stage 2: Stereoselective Reduction Start 3-Oxocyclohexanecarbonitrile Intermediate 3-Amino-1-cyclohexene-1-carbonitrile (β-Enaminonitrile) Start->Intermediate  + NH3 (or equivalent)  - H2O Product cis-3-Aminocyclohexanecarbonitrile Intermediate_ref 3-Amino-1-cyclohexene-1-carbonitrile Intermediate_ref->Product  Catalytic Hydrogenation  (e.g., H2, Pd/C)

Figure 1: Overall two-stage synthetic workflow.

Part I: Synthesis of β-Enaminonitrile Intermediate

The initial step is the condensation of 3-oxocyclohexanecarbonitrile with an amine source, typically ammonia, to form the conjugated β-enaminonitrile. This reaction is an equilibrium process driven to completion by the removal of water. The resulting enaminonitrile is a stable, planar intermediate, primed for stereoselective reduction. The formation of such enamines is a well-established transformation in organic synthesis.[2][3][4]

Protocol 1: Synthesis of 3-Amino-1-cyclohexene-1-carbonitrile

Materials:

  • 3-Oxocyclohexanecarbonitrile

  • Ammonium acetate (CH₃COONH₄)

  • Toluene

  • Magnesium sulfate (MgSO₄), anhydrous

  • Dean-Stark apparatus or molecular sieves

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 3-oxocyclohexanecarbonitrile (1.0 eq), ammonium acetate (1.5 eq), and toluene (approx. 0.2 M concentration of the keto-nitrile).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours when water evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Wash the organic phase sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-amino-1-cyclohexene-1-carbonitrile.

  • The product can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Part II: Diastereoselective Reduction to cis-3-Aminocyclohexanecarbonitrile

This is the key stereochemistry-defining step. The diastereoselectivity is achieved via heterogeneous catalytic hydrogenation. The enaminonitrile intermediate adsorbs onto the surface of the metal catalyst (e.g., Palladium on carbon). The delivery of hydrogen then occurs from the catalyst face, leading to a syn-addition across the double bond. Due to steric hindrance, the molecule will preferentially adsorb via its less hindered face, directing the incoming hydrogen atoms to deliver the amino and hydrogen substituents in a cis configuration. This principle is effectively used in the reduction of related β-enaminoketones to yield cis-amino alcohols.[5][6][7]

Rationale for cis-Selectivity

G cluster_0 Catalytic Hydrogenation Mechanism Reactant Enaminonitrile Intermediate Complex Adsorbed Complex (Less hindered face adsorbs) Reactant->Complex Adsorption Catalyst Pd/C Catalyst Surface (with adsorbed H2) Product cis-Product Complex->Product Syn-addition of H2

Figure 2: Rationale for cis-selectivity in catalytic hydrogenation.

Protocol 2: Hydrogenation of 3-Amino-1-cyclohexene-1-carbonitrile

Materials:

  • 3-Amino-1-cyclohexene-1-carbonitrile (from Part I)

  • Palladium on carbon (10% Pd, 5 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Parr hydrogenator or similar high-pressure reaction vessel

  • Celite®

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).

  • Charging the Reactor: To the vessel, add the crude 3-amino-1-cyclohexene-1-carbonitrile (1.0 eq) and the solvent (Methanol or Ethanol, approx. 0.1 M). Carefully add the 10% Pd/C catalyst (5 mol%).

    • Safety Note: Palladium on carbon is flammable, especially when dry or in the presence of flammable solvents. Handle with care in a well-ventilated area and avoid ignition sources.

  • Hydrogenation: Seal the reactor. Purge the vessel with hydrogen gas several times to remove any residual air. Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Begin vigorous stirring and heat the reaction if necessary (often room temperature is sufficient, but gentle heating to 40-50 °C can accelerate the reaction).

  • Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases. This can be confirmed by TLC or GC-MS analysis of an aliquot.

  • Workup: Once the reaction is complete, carefully depressurize and vent the reactor. Purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude cis-3-aminocyclohexanecarbonitrile.

  • Purification: The product can be purified by crystallization or by conversion to a salt (e.g., hydrochloride) followed by recrystallization to afford the pure cis-isomer.

Product Characterization and Data

The final product should be characterized to confirm its identity and assess its isomeric purity.

Analysis Expected Results for cis-3-Aminocyclohexanecarbonitrile
¹H NMR Complex multiplets in the aliphatic region. The relative stereochemistry can be confirmed by analyzing the coupling constants of the protons at C1 and C3. The proton at C1 (methine proton adjacent to the nitrile) in the cis isomer is expected to show both axial-axial and axial-equatorial couplings.
¹³C NMR Expect 7 distinct carbon signals corresponding to the cyclohexane ring and the nitrile group.
IR (Infrared) Characteristic peaks for N-H stretching (amine, ~3300-3400 cm⁻¹), C-H stretching (aliphatic, ~2850-2950 cm⁻¹), and C≡N stretching (nitrile, ~2240 cm⁻¹).
Mass Spec (MS) Molecular ion peak corresponding to the molecular weight of C₇H₁₂N₂ (124.18 g/mol ).[1]
Diastereomeric Ratio Can be determined by GC or by ¹H NMR analysis of the crude product, comparing the integration of characteristic signals for the cis and trans isomers.

Field-Proven Insights and Troubleshooting

  • Low cis:trans Ratio: The choice of catalyst and solvent can influence stereoselectivity. If the trans isomer is a significant byproduct, consider using a bulkier catalyst or a different solvent system. Raney Nickel is another common catalyst for nitrile reductions and may offer different selectivity.[8]

  • Incomplete Reaction: If the hydrogenation stalls, the catalyst may be poisoned or deactivated. Ensure the starting material and solvent are free of impurities (e.g., sulfur compounds). Increasing hydrogen pressure or temperature may also drive the reaction to completion.

  • Side Reactions: Over-reduction or formation of secondary amines can occur under harsh conditions.[8] The use of ammonia in the reaction medium can sometimes suppress the formation of secondary amine byproducts.[9] It is crucial to monitor the reaction closely and stop it once the starting material is consumed.

Conclusion

This application note details a reliable and stereoselective two-step synthesis of cis-3-aminocyclohexanecarbonitrile. The strategy leverages a robust enaminonitrile formation followed by a diastereoselective catalytic hydrogenation. By carefully controlling the reaction conditions as described in the protocols, researchers can obtain this valuable chemical building block with high isomeric purity, facilitating its use in pharmaceutical research and development programs.

References

  • Vallejo, F., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 16(5), 3708-3717. Available from: [Link]

  • PrepChem (n.d.). Synthesis of 1-Aminocyclohexanecarbonitrile. Available from: [Link]

  • Al-Zaydi, S. A. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 18(1), 535-544. Available from: [Link]

  • Török, B., et al. (2016). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 60(3), 159-168. Available from: [Link]

  • Vallejo, F., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. Available from: [Link]

  • Ghosh, A. K. (n.d.). New Asymmetric Synthesis Research. Purdue University Department of Chemistry. Available from: [Link]

  • Larkin, J. M. (1988). Process for the hydrogenation of nitriles to primary amines. U.S. Patent No. 4,739,120.
  • Siegel, W., & Kämmerer, H. (1993). Process for the production of 3-aminocrotononitrile. U.S. Patent No. 5,187,297.
  • Siegel, W., & Kämmerer, H. (1993). Procedure for the preparation of 3-amino-crotononitrile. Spanish Patent No. ES2073645T3.
  • Vallejo, F., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 16(5), 3708-3717. Available from: [Link]

Sources

The Strategic Utility of cis-3-Aminocyclohexanecarbonitrile Hydrochloride in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and novel therapeutic agents. cis-3-Aminocyclohexanecarbonitrile hydrochloride has emerged as a valuable and versatile scaffold, offering a unique combination of stereochemistry and bifunctionality. This technical guide provides an in-depth exploration of its application, focusing on its role in the synthesis of key pharmaceutical intermediates, particularly within the domain of Janus kinase (JAK) inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights to empower researchers in their synthetic endeavors.

Core Attributes and Strategic Advantages

This compound is a white crystalline solid, soluble in water and other polar solvents.[1] Its chemical structure, featuring a cis-configured aminocyclohexane ring bearing a nitrile group, presents a compelling set of attributes for medicinal chemists and process developers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1403323-06-7[1]
Molecular Formula C₇H₁₃ClN₂[1]
Molecular Weight 160.65 g/mol [1]
Appearance White crystalline solid[1]
Solubility Soluble in water and polar solvents[1]

The strategic value of this building block lies in:

  • Defined Stereochemistry: The cis relationship between the amino and nitrile groups provides a rigid conformational constraint, which is crucial for optimizing ligand-receptor interactions in drug design.

  • Orthogonal Reactivity: The primary amine and the nitrile group exhibit distinct chemical reactivities, allowing for selective functionalization in a stepwise manner. The amine serves as a potent nucleophile, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening avenues for diverse derivatization.

  • Scaffold for Bioisosteric Replacement: The cyclohexyl core provides a three-dimensional framework that can be utilized as a bioisostere for other cyclic systems, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.

Application in the Synthesis of Janus Kinase (JAK) Inhibitors

A prominent application of this compound is in the synthesis of pyrimidine-based Janus kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers.

The core synthetic strategy involves the nucleophilic aromatic substitution (SNAr) reaction between the primary amine of this compound and a halogenated pyrimidine core, a common scaffold in many JAK inhibitors.

Protocol 1: Synthesis of a Key Pyrrolopyrimidine Intermediate for JAK Inhibitors

This protocol details the nucleophilic substitution reaction between this compound and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a foundational step in the synthesis of a class of potent JAK inhibitors.

Reaction Scheme:

G cluster_1 Reaction Conditions cluster_2 Product reactant1 cis-3-Aminocyclohexanecarbonitrile hydrochloride conditions Base (e.g., DIPEA or K₂CO₃) Solvent (e.g., n-BuOH or DMF) Heat (e.g., 100-120 °C) reactant1->conditions Nucleophilic Attack reactant2 4-chloro-7H-pyrrolo[2,3-d]pyrimidine reactant2->conditions product Substituted Pyrrolopyrimidine Intermediate conditions->product SₙAr Reaction G start Start: cis-3-Aminocyclohexane- carbonitrile HCl & 4-chloro-7H-pyrrolo- [2,3-d]pyrimidine step1 Step 1: Nucleophilic Aromatic Substitution (SₙAr) start->step1 DIPEA, n-BuOH Heat step2 Step 2: Work-up & Isolation (Extraction, Washing) step1->step2 step3 Step 3: Purification (Column Chromatography) step2->step3 end_product End Product: Substituted Pyrrolopyrimidine Intermediate step3->end_product

Sources

Application Note: Strategic Utilization of cis-3-Aminocyclohexanecarbonitrile Hydrochloride in the Synthesis of Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful discovery of novel therapeutics. The cyclohexane ring, a privileged scaffold, offers a three-dimensional geometry that is highly advantageous for exploring chemical space and achieving potent and selective interactions with biological targets. cis-3-Aminocyclohexanecarbonitrile hydrochloride emerges as a particularly valuable and versatile starting material.[1] Its rigid cis-configured cyclohexane core, functionalized with a nucleophilic primary amine and an electrophilic nitrile, provides two chemically distinct handles for orthogonal synthetic transformations. This bifunctionality allows for the systematic construction of diverse molecular libraries, making it an ideal precursor for derivatives intended for agrochemical and pharmaceutical research.[1][2][3][4]

This guide provides an in-depth exploration of the chemical utility of this compound. We will detail field-proven protocols for key transformations, explain the chemical principles underpinning these methodologies, and discuss the potential for this scaffold in generating novel heterocyclic systems.

Physicochemical Properties & Safe Handling

A thorough understanding of the reagent's properties and safety requirements is the foundation of any successful synthetic campaign.

Table 1: Physicochemical Data

PropertyValueSource
CAS Number 1403323-06-7[1][5]
Molecular Formula C₇H₁₃ClN₂Derived
Molecular Weight 160.64 g/mol Derived
Appearance White crystalline solid[1]
Solubility Soluble in water and other polar solvents[1]
Reactivity Profile

The synthetic potential of cis-3-Aminocyclohexanecarbonitrile is dictated by its two primary functional groups:

  • Primary Amine (-NH₂): Acts as a potent nucleophile, readily participating in reactions such as acylation, alkylation, reductive amination, and sulfonylation. As a weak base, it requires neutralization of its hydrochloride salt form, typically with a non-nucleophilic organic base, to unmask its reactivity.

  • Nitrile (-C≡N): The carbon atom of the nitrile group is electrophilic and can undergo nucleophilic attack. This group can be hydrolyzed to a carboxylic acid or primary amide, reduced to a primary amine, or participate in cyclization reactions to form various heterocyclic systems.[6][7]

Safety & Handling Protocol

This compound is classified as an irritant. Adherence to strict safety protocols is mandatory.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8][9]

  • Personal Protective Equipment (PPE): Always handle this compound within a chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[8][10][11]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling. Ensure the container is tightly closed and stored in a cool, dry, and well-ventilated area.[8][10]

  • First Aid: In case of skin contact, wash with plenty of soap and water.[8] If inhaled, move the person to fresh air.[8] In case of eye contact, rinse cautiously with water for several minutes.[8]

Core Synthetic Applications & Protocols

We present two fundamental, high-yield protocols that leverage the primary amine for the creation of diverse derivatives.

Application 1: N-Acylation for the Synthesis of Novel Amides

Causality: The amide bond is a cornerstone of pharmaceutical chemistry, present in approximately 25% of all marketed drugs.[12] N-acylation is a robust and reliable method for introducing a vast array of functionalities, thereby modulating properties such as solubility, lipophilicity, and hydrogen bonding capacity. This protocol utilizes an acyl chloride for a rapid and efficient transformation.

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve cis-3-Aminocyclo- hexanecarbonitrile HCl in DCM Base Add Triethylamine (TEA) (2.2 eq) Start->Base Neutralize Cool Cool to 0 °C Base->Cool Acyl Add Benzoyl Chloride (1.1 eq) dropwise Cool->Acyl Warm Warm to RT Stir for 2h Acyl->Warm Acylation Quench Wash with 1M HCl Warm->Quench Reaction Complete Wash Wash with sat. NaHCO₃ and Brine Quench->Wash Dry Dry over Na₂SO₄ Wash->Dry Purify Concentrate & Purify (Column Chromatography) Dry->Purify Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reduction Reduction cluster_workup Workup & Purification Start Combine Starting Material, Aldehyde (1.1 eq) & TEA (1.1 eq) in Dichloroethane (DCE) Stir Stir at RT for 30 min Start->Stir Imine Formation Add_STAB Add NaBH(OAc)₃ (1.5 eq) in portions Stir->Add_STAB React Stir at RT for 12-18h Add_STAB->React Reduction Quench Quench with sat. NaHCO₃ React->Quench Reaction Complete Extract Extract with DCM Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Purify Concentrate & Purify (Column Chromatography) Dry->Purify Heterocycle_Concept Start cis-3-Aminocyclohexane- carbonitrile HCl -NH₃⁺Cl⁻ -C≡N Intermediate Functionalized Intermediate -NH-R -C≡N Start->Intermediate Step 1: N-Functionalization (e.g., Acylation) Product Fused Heterocycle e.g., Dihydropyrimidine or Imidazole derivative Intermediate->Product Step 2: Intramolecular Cyclization (e.g., Acid/Base Catalysis)

Sources

A Comprehensive Guide to the Reaction Protocols of cis-3-Aminocyclohexanecarbonitrile Hydrochloride for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Building Block

Cis-3-Aminocyclohexanecarbonitrile hydrochloride is a bifunctional synthetic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. Its unique stereochemistry, featuring a cis-relationship between the amino and cyano groups on a cyclohexane scaffold, offers a valuable platform for the synthesis of a diverse array of complex molecules, including novel therapeutic agents. This guide provides an in-depth exploration of the key reaction protocols involving this compound, offering not just procedural steps but also the underlying chemical principles and strategic considerations essential for successful synthesis.

This document will delve into the practical applications of this compound, covering essential transformations of both the amine and nitrile functionalities. We will explore N-acylation and N-alkylation reactions to modify the amino group, as well as the reduction and hydrolysis of the nitrile group to unlock further synthetic pathways. Additionally, the strategic use of protecting groups and the potential for this molecule to serve as a precursor for heterocyclic synthesis will be discussed.

Physicochemical Properties and Safety Considerations

Before commencing any experimental work, a thorough understanding of the physicochemical properties and safety hazards of this compound is paramount.

PropertyValueSource
CAS Number 1403323-06-7[1][2]
Molecular Formula C₇H₁₃ClN₂[2]
Molecular Weight 160.65 g/mol [2]
Appearance White crystalline solid[1]
Solubility Soluble in water and other polar solvents[1]
Storage Room temperature, in a dry, well-ventilated place in a tightly closed container.[2][3]

Safety Information:

This compound is classified as a hazardous substance. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Core Reactions and Protocols

The reactivity of this compound is dictated by its two primary functional groups: the primary amine and the nitrile. The hydrochloride salt form means the amine is protonated, and a base is typically required to liberate the free amine for nucleophilic reactions.

I. Reactions of the Amino Group

The primary amino group is a versatile handle for introducing a wide range of substituents, a common strategy in the development of pharmaceutical lead compounds.

N-acylation is a fundamental transformation that converts the primary amine into a more complex amide. This reaction is often employed to introduce specific pharmacophores or to modulate the physicochemical properties of a molecule. The general principle involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acidic byproduct.[4]

Workflow for N-Acylation:

General N-Acylation Workflow

Detailed Protocol: N-Acylation with an Acyl Chloride

This protocol describes a general procedure for the N-acylation of cis-3-aminocyclohexanecarbonitrile using an acyl chloride.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Triethylamine (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.2 eq) to the suspension and stir until the starting material dissolves, indicating the formation of the free amine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.

Rationale and Insights:

  • The use of two equivalents of triethylamine is crucial: one to neutralize the hydrochloride salt and the second to scavenge the HCl generated during the acylation reaction.[5]

  • The dropwise addition of the acyl chloride at 0 °C helps to control the exothermic reaction and minimize the formation of side products.

  • The aqueous work-up is designed to remove unreacted starting materials, the base, and any remaining acyl chloride.

N-alkylation introduces alkyl groups onto the nitrogen atom. While direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation to form tertiary amines and quaternary ammonium salts, reductive amination offers a more controlled and widely used alternative.[6][7]

Reductive Amination Mechanism:

Reductive_Amination cluster_0 Imine Formation cluster_1 Reduction Amine R-NH₂ (cis-3-Aminocyclohexanecarbonitrile) Imine R-N=CR'R'' (Imine Intermediate) Amine->Imine + Carbonyl, -H₂O Carbonyl R'R''C=O (Aldehyde or Ketone) Product R-NH-CHR'R'' (Secondary Amine) Imine->Product + Reducing Agent ReducingAgent [H⁻] (e.g., NaBH(OAc)₃)

Mechanism of Reductive Amination

Detailed Protocol: Reductive Amination

This protocol provides a general procedure for the N-alkylation of cis-3-aminocyclohexanecarbonitrile via reductive amination.

Materials:

  • This compound (1.0 eq)

  • Triethylamine (1.1 eq)

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM or DCE.

  • Add triethylamine (1.1 eq) and stir until the solid dissolves.

  • Add the aldehyde or ketone (1.2 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

  • Continue stirring at room temperature until the reaction is complete (typically 2-24 hours), as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale and Insights:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, allowing for the in-situ reduction of the imine.[6]

  • The initial formation of the imine is a crucial step. For less reactive carbonyl compounds, the addition of a dehydrating agent like anhydrous MgSO₄ can be beneficial.

II. Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into other valuable functionalities, such as amines and carboxylic acids.

The reduction of the nitrile group to a primary amine provides a route to 1,3-diaminocyclohexane derivatives. This transformation can be achieved using various reducing agents, with catalytic hydrogenation or lithium aluminum hydride (LiAlH₄) being common methods.[1][8][9]

Detailed Protocol: Nitrile Reduction via Catalytic Hydrogenation

This protocol describes the reduction of the nitrile group using hydrogen gas and a palladium catalyst.

Materials:

  • N-protected cis-3-Aminocyclohexanecarbonitrile (1.0 eq)

  • Palladium on carbon (Pd/C, 10 mol%)

  • Methanol or Ethanol

  • Ammonia (optional, to suppress secondary amine formation)

  • Hydrogen gas source

Procedure:

  • Important: The amino group should be protected (e.g., as a Boc or Cbz derivative) before nitrile reduction to prevent side reactions.

  • Dissolve the N-protected starting material in methanol or ethanol in a hydrogenation vessel.

  • Add Pd/C (10 mol%) to the solution. If desired, the solvent can be saturated with ammonia gas to minimize the formation of secondary amine byproducts.[10]

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by chromatography if necessary.

Rationale and Insights:

  • Protection of the existing amino group is essential to avoid its reaction with the newly formed amine, which can lead to oligomerization or other side products.

  • The addition of ammonia helps to suppress the formation of secondary amines by competing for reaction with the intermediate imine.[10]

The hydrolysis of the nitrile group provides access to cis-3-aminocyclohexanecarboxylic acid derivatives. This transformation can be carried out under either acidic or basic conditions.[11][12]

Detailed Protocol: Acidic Hydrolysis of the Nitrile

This protocol describes the hydrolysis of the nitrile to a carboxylic acid using strong acid.

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a mixture of concentrated hydrochloric acid and water.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • The product, cis-3-aminocyclohexanecarboxylic acid hydrochloride, may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, concentrate the mixture under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) for purification.

Rationale and Insights:

  • The reaction proceeds through the formation of an intermediate amide, which is then further hydrolyzed to the carboxylic acid under the harsh reaction conditions.[12]

  • Working with the hydrochloride salt of the starting material is advantageous here as the amino group is already protonated and protected from side reactions.

III. Protecting Group Strategies

In multi-step syntheses, it is often necessary to temporarily block one of the functional groups to allow for selective reaction at the other. The use of protecting groups is a cornerstone of modern organic synthesis.[3]

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.[6][13]

Detailed Protocol: N-Boc Protection

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (2.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Suspend this compound in DCM or THF.

  • Add triethylamine and stir until the solid dissolves.

  • Add Boc₂O and stir at room temperature for 2-12 hours, until the reaction is complete (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Take up the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-Boc protected product, which can be purified by chromatography if necessary.

The benzyloxycarbonyl (Cbz) group is another common amine protecting group, which is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis.[5]

Detailed Protocol: N-Cbz Protection

Materials:

  • This compound (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (3.0 eq)

  • Tetrahydrofuran (THF) and Water

Procedure:

  • Dissolve this compound in a mixture of THF and water.

  • Add sodium bicarbonate to the solution.

  • Cool the mixture to 0 °C and add benzyl chloroformate dropwise.

  • Stir the reaction at room temperature for several hours until completion (monitor by TLC).

  • Extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.[5]

IV. Application in Heterocyclic Synthesis

The bifunctional nature of cis-3-aminocyclohexanecarbonitrile makes it an excellent starting material for the synthesis of fused heterocyclic systems, which are prevalent scaffolds in many biologically active compounds. For instance, it can be envisioned as a precursor for the synthesis of pyridopyrimidine derivatives, a class of compounds known for their kinase inhibitory activity.[14][15]

Conceptual Synthetic Route to Pyridopyrimidines:

Conceptual Pathway to Fused Heterocycles

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its dual functionality allows for a wide range of chemical transformations, providing access to a rich diversity of molecular architectures. The protocols detailed in this guide offer a solid foundation for researchers to explore the synthetic potential of this compound. By understanding the principles behind these reactions and employing careful experimental technique, scientists can effectively utilize this compound in their efforts to discover and develop novel chemical entities with therapeutic potential.

References

  • LookChem. This compound. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Chemguide. REDUCING NITRILES TO PRIMARY AMINES. [Link]

  • Organic Chemistry Portal. Nitrile to Amine - Common Conditions. [Link]

  • Wikipedia. Nitrile reduction. [Link]

  • ResearchGate. General reaction for synthesis of pyridopyrimidine carbonitrile derivatives. [Link]

  • Shetty, C. R., & Shastry, C. S. (2021). Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. Journal of Pharmaceutical Research International, 33(60A), 438–461. [Link]

  • Ibrahim, H. S., El-Kalyoubi, S. A., & Abdel-khalek, H. M. (2021). Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Bioorganic chemistry, 116, 105318. [Link]

  • ARKIVOC. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. [Link]

  • Martínková, L., & Veselá, A. B. (2014). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Science of Synthesis: Biocatalysis in Organic Synthesis, 1, 419-443.
  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. [Link]

  • Organic Chemistry. Cbz-Protected Amino Groups. [Link]

  • Tetrahedron Letters. An improved large scale procedure for the preparation of N-Cbz amino acids. [Link]

  • Google Patents. Synthesis method of trans-3-aminobutanol.
  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Scholars Research Library. A review on activating reagents in N-acylation. [Link]

  • National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

  • Wikipedia. Amine alkylation. [Link]

  • Google Patents. PYRAZOLE COMPOUNDS USEFUL AS PROTEIN KINASE INHIBITORS.
  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Google Patents. FLAVONE DERIVATIVES AS INHIBITORS OF CYCLIN-DEPENDENT KINASES.
  • YouTube. Hydrolysis of Nitriles to Form Carboxylic Acids. [Link]

  • Google P
  • Google Patents. Preparation method of cis-3-amino-cyclopentanol hydrochloride.
  • National Center for Biotechnology Information. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

  • Google Patents. Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts.
  • MySkinRecipes. cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. [Link]

Sources

Comprehensive Characterization of cis-3-Aminocyclohexanecarbonitrile Hydrochloride: An Integrated Analytical Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide from a Senior Application Scientist

Introduction

Cis-3-Aminocyclohexanecarbonitrile hydrochloride is a key bifunctional building block in modern drug discovery and development. Its distinct stereochemistry and the presence of both a primary amine and a nitrile group make it a valuable intermediate for synthesizing complex pharmaceutical agents.[1] The hydrochloride salt form is often preferred to enhance stability and solubility.

For researchers, scientists, and drug development professionals, rigorous analytical characterization of such intermediates is not merely a quality control checkpoint; it is a foundational requirement for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[2][3] An incomplete or inaccurate characterization can lead to downstream synthesis failures, the introduction of unknown impurities, and significant regulatory hurdles.

This guide provides a comprehensive suite of detailed protocols and the scientific rationale behind them for the full characterization of this compound. The methodologies are designed to be self-validating and are grounded in established principles of analytical chemistry and pharmaceutical quality standards.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₃ClN₂Calculated
Molecular Weight 160.65 g/mol Calculated
Canonical SMILES C1C(C(CC(C1)N)C#N)ClPubChem CID (Analog)
Appearance White to off-white solidTypical for hydrochloride salts
Key Functional Groups Primary Amine (-NH₂), Nitrile (-C≡N), Hydrochloride SaltChemical Structure
Overall Characterization Workflow

A robust characterization strategy is multi-faceted, integrating techniques that confirm structure, assess purity, and define physicochemical properties. The following workflow provides a logical progression from initial sample identification to comprehensive quality assessment.

Characterization_Workflow cluster_0 PART 1: Identity & Structure cluster_1 PART 2: Purity & Impurities cluster_2 PART 3: Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, COSY) - Confirm Connectivity - Verify Stereochemistry HPLC HPLC-UV/CAD - Quantify Purity (% Area) - Profile Impurities NMR->HPLC Proceed if Identity Confirmed MS Mass Spectrometry (ESI-MS) - Confirm Molecular Weight - Analyze Fragmentation MS->HPLC Proceed if Identity Confirmed FTIR FTIR Spectroscopy - Identify Functional Groups (-NH₃⁺, -C≡N) FTIR->HPLC Proceed if Identity Confirmed LOD Loss on Drying / TGA - Determine Water/Solvent Content HPLC->LOD Purity & Property Testing DSC DSC Analysis - Determine Melting Point - Assess Crystalline Purity HPLC->DSC Purity & Property Testing Solubility Solubility Studies - Assess Solubility in Relevant Solvents LOD->Solubility DSC->Solubility Report Certificate of Analysis (CoA) Generated Solubility->Report Start Sample Received: cis-3-Aminocyclohexanecarbonitrile HCl Start->NMR Identity Confirmation Start->MS Identity Confirmation Start->FTIR Identity Confirmation

Figure 1: A comprehensive workflow for the analytical characterization of a pharmaceutical intermediate.

Part 1: Structural Elucidation and Identification

The primary objective is to unequivocally confirm the chemical structure, including the connectivity of atoms and the cis relative stereochemistry of the amine and nitrile groups on the cyclohexane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for structural elucidation. For this molecule, ¹H NMR will reveal the proton environment and coupling constants, which are critical for confirming the cis conformation. ¹³C NMR will confirm the number and type of carbon atoms. The use of a deuterated solvent like D₂O is advantageous as the acidic proton of the ammonium salt and any exchangeable amine protons will exchange with deuterium, simplifying the spectrum and confirming their presence.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in ~0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Experiments: Standard ¹H (proton) and ¹³C {¹H} (proton-decoupled carbon) acquisitions. A 2D experiment like COSY can be run to confirm proton-proton couplings.

    • Reference: Set the residual solvent peak as the internal reference (D₂O at ~4.79 ppm, DMSO at ~2.50 ppm).

  • Data Acquisition: Acquire the spectra according to standard instrument parameters, ensuring an adequate signal-to-noise ratio.

  • Data Processing: Process the FID (Free Induction Decay) with appropriate Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals.

Trustworthiness & Interpretation:

  • ¹H NMR: Expect a complex multiplet region for the cyclohexyl protons. The protons on the carbons bearing the amine (C1-H) and nitrile (C3-H) groups are key. In the cis isomer, one of these substituents is axial and the other is equatorial, leading to specific coupling constants for their respective protons. A detailed analysis of these coupling constants (J-values) can help confirm the stereochemistry.[6]

  • ¹³C NMR: Expect to see distinct signals for the nitrile carbon (-C≡N) around 120 ppm, and signals for the carbons attached to the amine and nitrile groups in the 30-60 ppm range. The formation of the hydrochloride salt can cause slight shifts in the carbon signals adjacent to the amine group compared to the free base.[7][8]

  • Integral Ratios: The integration of proton signals should correspond to the number of protons in the molecule.

Table 2: Expected NMR Spectral Features

Feature¹H NMR¹³C NMRRationale
Nitrile Group N/A~118-125 ppmCharacteristic chemical shift for a nitrile carbon.
Amine Group Broad, exchangeable signal (disappears in D₂O)C-NH₃⁺ signal shifted downfield (~50-60 ppm)The protonated amine proton is acidic. The electron-withdrawing effect of -NH₃⁺ deshields the attached carbon.[9]
Cyclohexane Ring Complex multiplets (~1.0-3.5 ppm)Multiple signals (~20-45 ppm)Protons and carbons are in a saturated ring environment.
Stereochemistry Analysis of coupling constants (J-values) for C1-H and C3-HN/AAxial-axial, axial-equatorial, and equatorial-equatorial couplings have distinct values that can define stereochemistry.
Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, offering orthogonal confirmation of its identity. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this hydrochloride salt, as it typically produces a strong signal for the protonated molecular ion [M+H]⁺. The "Nitrogen Rule" in mass spectrometry, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, applies to the free base (C₇H₁₂N₂ = 124 Da) but the observed ion will be the even-mass [M+H]⁺.[9]

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings:

    • Ionization Mode: Positive ion mode (to detect [M+H]⁺).

    • Mass Range: Scan a range appropriate to detect the expected ion (e.g., m/z 50-500).

    • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature/flow to achieve a stable and strong signal.

  • Data Analysis: Identify the peak corresponding to the protonated molecular ion. High-resolution MS can be used to confirm the elemental composition.[10]

Trustworthiness & Interpretation:

  • The free base has a molecular formula of C₇H₁₂N₂ and a monoisotopic mass of 124.1000 Da.[11]

  • In positive ESI mode, the expected primary ion will be the protonated molecule, [C₇H₁₂N₂ + H]⁺, with an expected m/z of 125.1073 .

  • Fragmentation may occur, with potential losses of HCN or cleavage of the cyclohexane ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and powerful technique for identifying the key functional groups present in the molecule. For this compound, we are looking for the characteristic vibrations of the nitrile group, the primary amine salt, and the aliphatic C-H bonds.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Apply pressure to the sample using the anvil to ensure good contact with the crystal and collect the spectrum.

  • Data Collection: Scan the range from 4000 to 600 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Trustworthiness & Interpretation: The presence of sharp, characteristic peaks validates the identity of the functional groups.

Table 3: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration TypeRationale & Comments
~3200-2800-NH₃⁺N-H StretchBroad absorption typical of an ammonium salt. Overlaps with C-H stretches.
~2950-2850C-H (Aliphatic)C-H StretchConfirms the presence of the cyclohexane ring.
~2240-2260 -C≡N (Nitrile) C≡N Stretch This is a highly characteristic, sharp, and medium-intensity peak. Its presence is a strong indicator of the nitrile group.[12]
~1630-1550-NH₃⁺N-H BendAsymmetric and symmetric bending vibrations of the ammonium group.[13]

Part 2: Purity and Impurity Profiling

This section focuses on quantifying the compound's purity and identifying any potential process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the cornerstone of purity analysis in the pharmaceutical industry.[3][14] For a polar, non-chromophoric compound like cis-3-Aminocyclohexanecarbonitrile, a standard reversed-phase UV method may lack sensitivity. Therefore, derivatization to attach a UV-active group or the use of universal detectors like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended. An alternative is Hydrophilic Interaction Liquid Chromatography (HILIC). For simplicity, a reversed-phase method with low-UV detection (e.g., 205-210 nm) is presented, which may be sufficient for purity determination if impurities have a different response.

HPLC_Protocol_Flow prep Sample Preparation (Dissolve in Mobile Phase A) system System Setup (Column, Mobile Phases, Detector) prep->system equilibration Column Equilibration (10-15 column volumes) system->equilibration injection Sample Injection (e.g., 10 µL) equilibration->injection separation Gradient Elution (Separation of Components) injection->separation detection Detection (UV @ 205 nm) separation->detection analysis Data Analysis (Integrate Peaks, Calculate % Area) detection->analysis

Figure 2: Step-by-step workflow for HPLC analysis.

Protocol: Reversed-Phase HPLC for Purity Analysis

  • Reagent Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. (Use HPLC-grade reagents).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Use HPLC-grade reagents).

    • Sample Diluent: 95:5 Mobile Phase A : Mobile Phase B.

  • Sample Preparation: Accurately weigh and dissolve the sample in the Sample Diluent to a final concentration of ~1.0 mg/mL. Filter through a 0.45 µm syringe filter if necessary.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm (or similar).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV/DAD at 205 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Trustworthiness & Validation: This method must be validated to ensure it is suitable for its intended purpose.[15][16] Key validation parameters include:

  • Specificity: The ability to resolve the main peak from potential impurities.

  • Linearity: Demonstrating a linear relationship between concentration and peak area over a defined range.

  • Accuracy & Precision: Ensuring the results are close to the true value and are repeatable.

  • Limit of Quantitation (LOQ): The lowest concentration that can be reliably quantified, important for impurity control.

Part 3: Physicochemical Characterization

Understanding the material's solid-state properties is crucial for handling, formulation, and stability.

Thermal Analysis (DSC & TGA)

Expertise & Experience: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, allowing for the determination of the melting point, which is a key indicator of purity.[17] Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, which is used to quantify the amount of residual water or solvents present in the material.[18][19] For a hydrochloride salt, which can be hygroscopic, this is a critical test.[20]

Protocol: DSC for Melting Point Determination

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a vented aluminum DSC pan.

  • Instrument Setup:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 25 °C. Ramp up to a temperature well above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min.

  • Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the extrapolated onset temperature of the melting endotherm. A sharp endotherm is indicative of a highly crystalline and pure substance.

Protocol: TGA for Water/Solvent Content

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 30 °C. Ramp up to a temperature where all volatile components are removed but before decomposition begins (e.g., 150 °C) at a rate of 10 °C/min.

  • Data Analysis: Determine the percentage weight loss from the TGA curve in the relevant temperature range. This corresponds to the total content of water and residual solvents.

Trustworthiness & Interpretation:

  • DSC: A broad melting endotherm or the presence of multiple thermal events before the main melt can indicate the presence of impurities or polymorphism.

  • TGA: A significant weight loss at temperatures below 100-120 °C typically corresponds to the loss of water or volatile solvents.[20][21] This result is crucial for calculating the assay on an anhydrous basis.

Summary of Analytical Techniques

The following table summarizes the recommended analytical techniques for a comprehensive characterization of this compound.

Table 4: Consolidated Analytical Characterization Plan

Analytical TechniqueParameter MeasuredPurposeTypical Acceptance Criteria
¹H & ¹³C NMR Chemical shifts, coupling constants, signal integralsUnambiguous structural confirmation & stereochemistrySpectrum conforms to the proposed structure
Mass Spectrometry Mass-to-charge ratio (m/z)Molecular weight confirmation[M+H]⁺ ion detected at expected m/z ± 5 ppm (HRMS)
FTIR Spectroscopy Absorption wavenumbersFunctional group identificationPresence of key bands for -NH₃⁺, -C≡N, C-H
HPLC Peak area, retention timePurity determination and impurity profilePurity ≥ 98.0% (area %)
TGA Weight loss vs. temperatureWater and/or residual solvent content≤ 1.0%
DSC Heat flow vs. temperatureMelting point and crystalline puritySharp endotherm with onset within a specified range

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79635, 1-Aminocyclohexanecarbonitrile. Available: [Link]

  • Chemistry LibreTexts (2024). 24.11: Spectroscopy of Amines. Available: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available: [Link]

  • Gref, A., et al. (2019). Supporting Information: Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. Beilstein Journal of Organic Chemistry. Available: [Link]

  • Google Patents (2012). CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.
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Topic: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination and Stability-Indicating Assessment of cis-3-Aminocyclohexanecarbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical note presents a comprehensive guide to the development and application of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of cis-3-Aminocyclohexanecarbonitrile hydrochloride. This compound is a critical building block in the synthesis of various pharmaceutical agents, making the accurate determination of its purity and potential impurities, including its trans-diastereomer, paramount.[1] The document provides a detailed protocol for quantitative analysis and further extends the method's utility by establishing its stability-indicating capabilities through systematic forced degradation studies. The methodologies are designed to be self-validating and are grounded in established chromatographic principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3]

Introduction and Scientific Rationale

This compound is a chiral molecule containing two stereocenters, leading to the possible existence of four stereoisomers. The primary impurity of concern in a "cis" designated material is its diastereomeric "trans" counterpart. Furthermore, as an amine hydrochloride salt with a nitrile functional group, the molecule is susceptible to specific degradation pathways.[4][5] Therefore, a well-developed analytical method must not only quantify the main component but also effectively separate it from all potential process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this type of analysis due to its high resolving power and sensitivity.[6] The selected reversed-phase mode is optimal for separating the polar parent compound from potentially less polar or structurally similar impurities.

Causality Behind Methodological Choices:

  • Reversed-Phase Chromatography (RPC): Chosen for its versatility and effectiveness in separating polar analytes and their diastereomers. A C18 stationary phase provides the necessary hydrophobic interactions for retention and resolution.

  • Buffered Mobile Phase: The presence of a primary amine necessitates strict pH control. An acidic mobile phase (pH ~3.0) ensures the amine is consistently protonated (R-NH3+), preventing peak tailing and ensuring reproducible retention times. Unbuffered or inadequately buffered systems can lead to peak splitting for hydrochloride salts due to localized pH changes upon injection.[7]

  • Low Wavelength UV Detection: The analyte lacks a significant chromophore. The nitrile and amine groups offer minimal absorbance at higher wavelengths. Therefore, detection at a low UV wavelength (e.g., 210 nm) is required to achieve adequate sensitivity.

  • Forced Degradation: To prove the method is "stability-indicating," forced degradation studies are performed.[6][8] This process intentionally stresses the analyte to generate degradation products, demonstrating that the method can separate these new peaks from the parent compound, a key requirement for stability testing in pharmaceutical development.[2][9]

Purity Determination by RP-HPLC

This section details the validated method for assessing the purity of this compound and its separation from the trans-isomer.

Materials and Equipment
Item Specification
Analyte Standards cis-3-Aminocyclohexanecarbonitrile HCl (≥98%), trans-3-Aminocyclohexanecarbonitrile HCl
HPLC System Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Thermostat, and UV/Vis or PDA Detector
Analytical Column C18, 250 mm x 4.6 mm, 5 µm particle size
Reagents Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade)
Water Deionized Water, 18.2 MΩ·cm
Equipment Analytical Balance, pH Meter, Sonicator, 0.45 µm Membrane Filters
Chromatographic Conditions
Parameter Setting Justification
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄Provides buffering capacity to ensure consistent protonation of the amine.[7][10]
Mobile Phase B AcetonitrileOrganic modifier for controlling retention and elution strength.
Gradient IsocraticA simple isocratic run is often sufficient for purity if all key impurities are resolved.
Composition Mobile Phase A : Mobile Phase B (85:15 v/v)Optimized for adequate retention of the polar analyte and resolution from impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detector Wavelength 210 nmMaximizes sensitivity for a compound with no strong chromophore.
Injection Volume 10 µLA standard volume to balance sensitivity and peak shape.
Run Time 20 minutesSufficient to elute the main peak and any potential late-eluting impurities.
Experimental Protocol: Purity Analysis

1. Preparation of Mobile Phase (1 L):

  • Weigh 2.72 g of Potassium Dihydrogen Phosphate into 1000 mL of deionized water.
  • Stir until fully dissolved.
  • Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid.
  • Filter the buffer through a 0.45 µm membrane filter.
  • Prepare the final mobile phase by mixing 850 mL of this buffer with 150 mL of Acetonitrile.
  • Degas the solution by sonication for 10 minutes.

2. Preparation of Diluent:

  • Use the mobile phase as the diluent to ensure solvent compatibility and prevent peak distortion.[11]

3. Preparation of Standard Solution (100 µg/mL):

  • Accurately weigh 10 mg of cis-3-Aminocyclohexanecarbonitrile HCl standard into a 100 mL volumetric flask.
  • Add approximately 70 mL of diluent, sonicate for 5 minutes to dissolve, then dilute to the mark with diluent.

4. Preparation of Sample Solution (1000 µg/mL):

  • Accurately weigh 25 mg of the cis-3-Aminocyclohexanecarbonitrile HCl sample into a 25 mL volumetric flask.
  • Add approximately 15 mL of diluent, sonicate for 5 minutes to dissolve, then dilute to the mark with diluent. A higher concentration is used for the sample to facilitate the detection of low-level impurities.

5. HPLC Analysis Workflow:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Perform a blank injection (diluent) to ensure no system peaks interfere.
  • Conduct System Suitability Testing (SST) by injecting the Standard Solution five times.
  • Inject the Sample Solution.
  • Identify peaks based on their retention times relative to the standard.
System Suitability and Data Analysis

The system is deemed suitable for analysis if the following criteria are met for the five replicate injections of the standard solution.

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
Resolution (Rs) ≥ 2.0 (between cis and trans peaks, if a mixed standard is available)

Purity Calculation: The purity of the sample is calculated based on the area percent method.

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Purity_Analysis_Workflow cluster_prep 1. Solution Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep prep hplc hplc data data decision decision result result A Prepare Mobile Phase (Buffered ACN/H2O) B Prepare Standard & Sample Solutions in Diluent A->B C Equilibrate System (Stable Baseline) B->C D Inject Standard (x5) for System Suitability Test (SST) C->D E Inject Sample Solution D->E F Check SST Criteria (Tailing, Plates, RSD) E->F G Integrate Sample Chromatogram F->G J Troubleshoot Method/System F->J SST Fails H Calculate Purity (Area % Method) G->H I Final Purity Report H->I Report Results Forced_Degradation_Scheme start_node cis-3-Aminocyclohexanecarbonitrile HCl Sample (Solution/Solid) Acid Acid Hydrolysis (0.1 N HCl, 60°C) start_node->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) start_node->Base Oxidation Oxidation (3% H2O2, RT) start_node->Oxidation Thermal Thermal (Solid, 105°C) start_node->Thermal Photo Photolytic (ICH Q1B) start_node->Photo condition_node condition_node analysis_node Analyze by Validated HPLC Method Acid->analysis_node Base->analysis_node Oxidation->analysis_node Thermal->analysis_node Photo->analysis_node

Caption: Schematic of forced degradation stress conditions.

Protocol: Forced Degradation Study

For each condition below, a sample solution is prepared at ~1000 µg/mL. A control sample (stored at 5°C, protected from light) is prepared concurrently and analyzed alongside the stressed samples.

1. Acid Hydrolysis:

  • To 1 mL of the sample stock solution, add 1 mL of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.
  • Heat the mixture in a water bath at 60°C for 4 hours.
  • Cool the solution, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with diluent to the target concentration for injection.

2. Base Hydrolysis:

  • To 1 mL of the sample stock solution, add 1 mL of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.
  • Heat the mixture in a water bath at 60°C for 2 hours.
  • Cool the solution, neutralize with an equivalent amount of 0.1 N HCl, and dilute with diluent. Note: The nitrile group may be susceptible to hydrolysis to an amide or carboxylic acid under basic conditions.

3. Oxidative Degradation:

  • To 1 mL of the sample stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
  • Keep the solution at room temperature for 24 hours, protected from light.
  • Dilute with diluent before injection.

4. Thermal Degradation:

  • Place a thin layer of the solid drug substance in an oven at 105°C for 48 hours.
  • After exposure, cool the sample, weigh it, and prepare a solution at the target concentration for analysis.

5. Photolytic Degradation:

  • Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
  • Prepare the solid sample for analysis after exposure.
Data Interpretation and Results

The chromatograms of the stressed samples are compared to the control. The method is considered stability-indicating if all degradation product peaks are baseline resolved (Rs > 1.5) from the main analyte peak and from each other. Peak purity tools (from a PDA detector) should be used to confirm the spectral homogeneity of the main peak in all stressed conditions.

Summary of Expected Forced Degradation Results:

Stress Condition Time Temperature Expected % Degradation Observations
0.1 N HCl4 hours60 °C5-10%Minor degradation expected.
0.1 N NaOH2 hours60 °C10-20%Significant degradation likely due to nitrile hydrolysis. New polar peaks may appear.
3% H₂O₂24 hoursRoom Temp5-15%Potential for N-oxide formation or other oxidative degradation.
Thermal (Solid)48 hours105 °C< 5%The hydrochloride salt is expected to be relatively stable to dry heat.
PhotolyticICH Q1BAmbient5-10%Degradation will depend on the photostability of the molecule.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, precise, and robust for the determination of purity of this compound. The successful resolution of the parent peak from impurities generated under various stress conditions confirms its suitability as a stability-indicating method for use in quality control and pharmaceutical development environments.

References

  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem.
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  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Available from: [Link]

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NMR spectroscopy of cis-3-Aminocyclohexanecarbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of cis-3-Aminocyclohexanecarbonitrile Hydrochloride

Authored by: A Senior Application Scientist

Introduction: The Imperative for Precise Structural Elucidation

In the landscape of pharmaceutical research and drug development, the unambiguous determination of molecular structure is a cornerstone of ensuring safety, efficacy, and intellectual property. This compound is a key building block, presenting a stereochemical puzzle that demands precise analytical characterization. Its cyclohexane ring, substituted with a protonated amine and a nitrile group in a cis-1,3 relationship, exists in a dynamic conformational equilibrium. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the paramount analytical technique for deciphering not only the constitution of such molecules but also their intricate three-dimensional structure and stereochemistry.[1][2][3]

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the complete NMR analysis of this compound. It moves beyond a simple listing of procedures to explain the causality behind experimental choices, grounding every step in the fundamental principles of modern NMR spectroscopy. We will explore sample preparation, 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) NMR experiments, and the logical process of spectral interpretation to arrive at a definitive structural assignment.

Part 1: Foundational Principles and Experimental Design

The structural analysis of this compound hinges on understanding the influence of its functional groups and stereochemistry on the NMR spectrum. The molecule's preferred conformation in solution dictates the magnetic environment of each nucleus.

1.1. Conformational Analysis: The Key to Spectral Prediction

The cis stereochemistry dictates that the amino and nitrile groups reside on the same face of the cyclohexane ring. In its most stable chair conformation, the bulky protonated amino group (-NH₃⁺) will preferentially occupy an equatorial position to minimize steric strain. Consequently, the smaller nitrile group (-CN) will be forced into an axial position. This conformational preference is the single most important factor in predicting the chemical shifts and, crucially, the proton-proton coupling constants (J-couplings).

1.2. Causality of Experimental Choices

  • Solvent Selection: The hydrochloride salt form necessitates a polar solvent. While D₂O is an option, it leads to the rapid exchange of the amine protons (-NH₃⁺) with deuterium, rendering them invisible in the ¹H NMR spectrum.[4] Dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice as it readily dissolves the salt while preserving the amine protons, which can then be observed, typically as a broad signal.[4][5] Furthermore, its high boiling point helps in handling potentially hygroscopic samples.

  • Reference Standard: Tetramethylsilane (TMS) is the universally accepted reference standard (δ = 0.00 ppm) for both ¹H and ¹³C NMR spectroscopy in organic solvents.[1]

  • Experiment Suite: A multi-faceted approach is essential.

    • ¹H NMR: Provides information on the number of distinct proton environments and their neighboring protons through spin-spin splitting.

    • ¹³C NMR: Reveals the number of unique carbon environments.

    • DEPT-135: A crucial experiment that differentiates carbon signals based on the number of attached protons (CH and CH₃ positive, CH₂ negative), which is invaluable for assigning the dense aliphatic region of the cyclohexane ring.[6][7][8]

    • COSY (Correlation Spectroscopy): A 2D experiment that identifies protons that are spin-coupled to each other, typically those on adjacent carbons. This allows for the mapping of the proton connectivity network around the ring.[9][10]

    • HSQC (Heteronuclear Single Quantum Coherence): This powerful 2D technique correlates each proton directly to the carbon atom it is attached to, providing unambiguous C-H connectivity and serving as the final word in spectral assignment.[11][12][13]

Part 2: Experimental Protocols

This section provides a detailed, step-by-step methodology for acquiring high-quality NMR data.

2.1. Sample Preparation: The Foundation of Quality Data

Given that amine hydrochloride salts can be hygroscopic, meticulous sample preparation is critical to prevent signal broadening from excess moisture.[14][15][16]

  • Drying: Dry the this compound sample under high vacuum for several hours before use.

  • Glassware: Use a clean, dry 5 mm NMR tube that has been oven-dried (at <100°C to prevent warping) or stored in a desiccator.[16][17]

  • Weighing: Accurately weigh the sample. For standard high-field instruments:

    • ¹H NMR: 2-5 mg

    • ¹³C NMR & 2D NMR: 15-20 mg[15]

  • Solvation: Add approximately 0.6-0.7 mL of high-purity, dry DMSO-d₆ to the NMR tube.

  • Dissolution: Cap the tube securely and vortex or sonicate gently until the sample is fully dissolved. A clear, particulate-free solution is required.[17]

  • Transfer (Optional): If any particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

2.2. NMR Data Acquisition Workflow

The following workflow outlines the logical progression of experiments on a standard NMR spectrometer (e.g., 400 MHz or higher).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation prep Prepare Sample in DMSO-d6 H1 1. Acquire 1D ¹H Spectrum prep->H1 Lock & Shim C13 2. Acquire 1D ¹³C Spectrum H1->C13 DEPT 3. Acquire DEPT-135 Spectrum C13->DEPT COSY 4. Acquire 2D ¹H-¹H COSY DEPT->COSY HSQC 5. Acquire 2D ¹H-¹³C HSQC COSY->HSQC process Process & Reference Spectra HSQC->process assign_H1 Assign ¹H Spectrum using Multiplicity and COSY process->assign_H1 assign_C13 Assign ¹³C Spectrum using DEPT-135 and HSQC assign_H1->assign_C13 Use ¹H assignments elucidate Final Structure Confirmation assign_C13->elucidate

Caption: NMR experimental and analysis workflow.

Part 3: Spectral Interpretation and Data Analysis

This section details the expected NMR signals and provides a logical framework for their assignment.

3.1. Predicted ¹H NMR Spectrum

The protonated amine (-NH₃⁺) and nitrile (-CN) groups deshield adjacent protons, shifting their signals downfield. The key to assignment is analyzing the multiplicity and coupling constants, which are dictated by the chair conformation.

Proton LabelPredicted δ (ppm)Predicted MultiplicityKey Coupling Constants (J, Hz)Rationale & Notes
-NH₃⁺ 8.0 - 9.0br s-Exchangeable protons, signal is typically broad. Position is concentration-dependent.
H3 (CH-N) 3.2 - 3.5tt (triplet of triplets)J3ax,2ax, J3ax,4ax ≈ 10-13 Hz (ax-ax)J3ax,2eq, J3ax,4eq ≈ 3-5 Hz (ax-eq)Axial proton with two axial and two equatorial neighbors. Large couplings confirm axial orientation.[18]
H1 (CH-CN) 2.8 - 3.1mSmall J valuesEquatorial proton with small eq-ax and eq-eq couplings to H2 and H6. Signal will be a complex multiplet.
H2, H4, H5, H6 1.2 - 2.2m-Overlapping multiplet region for the remaining eight methylene protons. Axial and equatorial protons will have distinct signals, often overlapping.

3.2. Predicted ¹³C NMR & DEPT-135 Spectrum

The carbon spectrum will be simpler, with no C-C splitting. The DEPT-135 experiment is essential for distinguishing the CH carbons from the CH₂ carbons.[19][20]

Carbon LabelPredicted δ (ppm)DEPT-135 PhaseRationale & Notes
C≡N 119 - 123AbsentQuaternary carbon, characteristic chemical shift for a nitrile.[19] An axial nitrile is shifted upfield compared to an equatorial one.[21]
C3 (CH-N) 48 - 52Positive (CH)Carbon attached to the electron-withdrawing -NH₃⁺ group is significantly deshielded.
C1 (CH-CN) 28 - 32Positive (CH)Carbon attached to the nitrile group.
C2, C4, C5, C6 20 - 40Negative (CH₂)The remaining four methylene carbons of the cyclohexane ring. Specific assignment requires 2D NMR.

3.3. Analysis with 2D NMR: Confirming Connectivity

While 1D spectra provide strong evidence, 2D NMR offers definitive proof of the structure.

Caption: 2D NMR correlation map for the cyclohexane ring.

  • COSY Analysis: The COSY spectrum will show cross-peaks connecting adjacent protons. For example, the signal for H3 (at ~3.2-3.5 ppm) will show correlations to the protons on C2 and C4 (in the 1.2-2.2 ppm region). Similarly, H1 will show correlations to H2 and H6. By "walking" through these correlations, the entire spin system of the ring can be mapped out.[22][23]

  • HSQC Analysis: The HSQC spectrum is the most direct tool for assignment. Each cross-peak represents a direct, one-bond connection between a proton and a carbon. After assigning the protons (e.g., identifying H3 via its unique multiplicity), one can find the corresponding cross-peak in the HSQC spectrum and read the chemical shift of the attached carbon (C3) from the other axis. This process is repeated for all C-H pairs, allowing for the confident and complete assignment of the ¹³C spectrum.[24][25]

Conclusion

The structural elucidation of this compound is a paradigmatic example of the power of a multi-dimensional NMR spectroscopy strategy. By combining foundational 1D experiments (¹H, ¹³C, DEPT) with advanced 2D correlation techniques (COSY, HSQC), one can move beyond simple spectral acquisition to a deep understanding of the molecule's constitution, configuration, and preferred conformation in solution. The protocols and interpretive logic presented in this guide provide a robust, self-validating framework for researchers to confidently characterize this and other similarly complex small molecules, ensuring data integrity in the rigorous context of chemical and pharmaceutical development.

References

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Application Note: Mass Spectrometric Characterization of cis-3-Aminocyclohexanecarbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analysis of cis-3-Aminocyclohexanecarbonitrile hydrochloride, a key building block in pharmaceutical and agrochemical synthesis.[1] We detail a theoretical framework and practical protocols for its characterization using electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS). The methodologies are designed for researchers, scientists, and drug development professionals requiring robust analytical techniques for structural confirmation and purity assessment. This guide explains the rationale behind experimental choices, from sample preparation to the interpretation of mass spectra, and proposes a detailed fragmentation pathway to aid in structural elucidation.

Introduction

This compound (C₇H₁₂N₂·HCl) is a bifunctional cyclic compound featuring a primary amine and a nitrile group on a cyclohexane scaffold.[1] Its stereochemistry and functional groups make it a valuable intermediate in the synthesis of complex molecules. Accurate and reliable analytical methods are crucial for verifying its structure and purity throughout the drug development and manufacturing process. Mass spectrometry, particularly with electrospray ionization, offers high sensitivity and structural specificity, making it an ideal technique for this purpose.[2]

This document outlines a systematic approach to analyzing this compound, beginning with direct infusion ESI-MS for molecular weight confirmation and proceeding to tandem MS for detailed structural analysis.

Principles of Ionization: Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for polar and thermally labile molecules.[2] For cis-3-Aminocyclohexanecarbonitrile, the presence of the basic primary amino group makes it highly amenable to ionization in the positive ion mode.

Causality of Method Choice: The amino group has a high proton affinity. In an acidic solution, it readily accepts a proton (H⁺) to form a positively charged ion. ESI in positive ion mode is therefore the logical choice. The process involves dissolving the sample in a polar, volatile solvent and applying a high voltage.[3] This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase protonated molecules, [M+H]⁺, which can be detected by the mass spectrometer.[3]

Experimental Protocol: Full Scan ESI-MS Analysis

This protocol describes the direct infusion analysis for the confirmation of the molecular weight of cis-3-Aminocyclohexanecarbonitrile.

3.1. Sample Preparation

  • Objective: To prepare a dilute, ionized solution of the analyte suitable for ESI.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Vortex the solution until the solid is completely dissolved.

    • Create a working solution by diluting the stock solution to a final concentration of 10 µg/mL. The recommended solvent for the working solution is 50:50 methanol:water with 0.1% formic acid.

  • Rationale: Methanol and water are polar solvents that readily dissolve the hydrochloride salt.[1] Formic acid is added to lower the pH, ensuring the primary amine is protonated, which enhances ionization efficiency in positive ESI mode.[4]

3.2. Mass Spectrometer Parameters

  • Instrumentation: Any modern triple quadrupole or ion trap mass spectrometer equipped with an ESI source.

  • Protocol:

    • Set the instrument to positive ion mode.

    • Infuse the working solution at a flow rate of 5-10 µL/min.

    • Acquire data in full scan mode over a mass range of m/z 50-300.

  • Typical ESI Source Settings:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): 1.5 - 2.5 L/min

    • Drying Gas (N₂): 5 - 10 L/min

    • Source Temperature: 100 - 150 °C

Expected Full Scan Mass Spectrum

The full scan spectrum is anticipated to show the protonated molecule of the free base, [C₇H₁₂N₂ + H]⁺, as the most abundant ion. The molecular weight of the free base is 124.10 g/mol .

Table 1: Predicted Ions in Full Scan ESI-MS

Ion SpeciesFormulaCalculated Monoisotopic Mass (m/z)Notes
Protonated Molecule [M+H]⁺[C₇H₁₃N₂]⁺125.1128Expected base peak.
Sodium Adduct [M+Na]⁺[C₇H₁₂N₂Na]⁺147.0947Common adduct, may be present at lower intensity.
Potassium Adduct [M+K]⁺[C₇H₁₂N₂K]⁺163.0686Less common adduct, depends on glassware cleanliness.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is employed to gain structural information by fragmenting the precursor ion.[5] This is achieved through collision-induced dissociation (CID), where the selected precursor ion collides with an inert gas, causing it to break apart into product ions.[6]

5.1. Proposed Fragmentation Pathway

The protonated molecule ([M+H]⁺, m/z 125.11) is selected as the precursor ion. The fragmentation is predicted to be driven by the charge on the protonated amine, leading to characteristic losses. The primary fragmentation routes for cyclic amines often involve ring opening followed by the loss of small neutral molecules.[7][8]

  • Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the neutral loss of ammonia (17.03 Da).[9] This would result in a fragment ion at m/z 108.08.

  • Loss of Hydrogen Cyanide (HCN): The nitrile group can be eliminated as neutral HCN (27.01 Da), a characteristic loss for nitrile-containing compounds.[10] This would lead to a fragment ion at m/z 98.10.

  • Ring Cleavage: Cleavage of the cyclohexane ring can lead to a series of smaller fragment ions. For instance, α-cleavage adjacent to the C-N bond is a dominant pathway for aliphatic amines, which in a cyclic system would initiate ring opening.[8][11]

The following diagram illustrates the proposed fragmentation cascade.

G cluster_main Proposed CID Fragmentation of Protonated cis-3-Aminocyclohexanecarbonitrile cluster_frags precursor [M+H]⁺ m/z 125.11 frag1 Fragment A m/z 108.08 precursor->frag1  - NH₃ (17.03 Da) frag2 Fragment B m/z 98.10 precursor->frag2  - HCN (27.01 Da) frag3 Fragment C m/z 81.07 frag1->frag3  - HCN (27.01 Da)

Sources

Application Note: cis-3-Aminocyclohexanecarbonitrile Hydrochloride in Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the ever-evolving field of drug discovery, the careful selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Small, conformationally restricted building blocks are particularly valuable as they enable the precise spatial arrangement of pharmacophoric elements, which can result in increased potency, selectivity, and favorable pharmacokinetic properties. This application note offers a comprehensive examination of cis-3-Aminocyclohexanecarbonitrile hydrochloride, a versatile and increasingly popular scaffold. We will explore its synthetic availability, distinct stereochemical and conformational characteristics, and its use in creating diverse compound libraries for a variety of therapeutic targets. This guide will also provide detailed protocols for its integration into lead-like structures and present relevant case studies, serving as a thorough resource for researchers and professionals in drug development.

Introduction: The Strategic Importance of Scaffolds in Medicinal Chemistry

The concept of a molecular scaffold is fundamental to the design of new therapeutic agents.[1][2] A scaffold provides the basic structural framework to which pharmacophoric groups are attached and oriented in three-dimensional space to interact with a biological target. The choice of scaffold has a profound impact on a molecule's physicochemical properties, including solubility, lipophilicity, and metabolic stability, all of which are crucial for its overall drug-like characteristics.

Saturated carbocyclic rings, such as the cyclohexane moiety in this compound, present a significant advantage over their flat, aromatic counterparts. Their three-dimensional nature allows for access to a wider range of chemical space, facilitating the creation of molecules with more intricate and well-defined shapes.[3] This conformational rigidity can reduce the entropic penalty upon binding to a target, often leading to greater binding affinity.

Physicochemical and Structural Properties

This compound is a bifunctional building block that features both a primary amine and a nitrile group on a cyclohexane ring.[4] The "cis" stereochemistry creates a specific spatial relationship between these two functional groups, which can be utilized in subsequent chemical modifications.

PropertyValue
Molecular Formula C₇H₁₃ClN₂
Molecular Weight 160.65 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water and other polar solvents[5]
Key Functional Groups Primary amine, Nitrile
Stereochemistry Cis

The cyclohexane ring in the cis-isomer can exist in two chair conformations that are in equilibrium. The relative orientation of the amine and nitrile groups in these conformations is critical for guiding further synthetic alterations and for determining the final shape of the molecule.

Synthetic Accessibility and Strategic Advantages

This compound is a commercially available starting material, making it a readily accessible component for medicinal chemistry projects.[5] Its usefulness lies in the orthogonal reactivity of its two functional groups. The primary amine can be easily acylated, alkylated, or used in reductive amination reactions, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions. This dual functionality enables the rapid creation of diverse compound libraries with various substitution patterns.

Figure 1: Versatile synthetic transformations of cis-3-Aminocyclohexanecarbonitrile.

Application in Drug Discovery: Case Studies and Protocols

The unique structural features of this compound have been utilized in the discovery of novel inhibitors for a variety of therapeutic targets.

Dipeptidyl Peptidase IV (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 is a crucial enzyme in glucose regulation, and its inhibition is a well-established therapeutic approach for managing type 2 diabetes.[6][7] Several potent and selective DPP-4 inhibitors have been created that feature the 3-aminocyclohexane scaffold. The constrained nature of the ring helps to position a key amine group for interaction with the S1 pocket of the enzyme.

Protocol 1: Synthesis of a DPP-4 Inhibitor Core

This protocol details the synthesis of a key intermediate for a DPP-4 inhibitor, beginning with this compound.

Materials:

  • This compound

  • (R)-2-(tert-Butoxycarbonylamino)-3-(2,4,5-trifluorophenyl)propanoic acid

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[8]

  • 1-Hydroxybenzotriazole (HOBt)[9]

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), (R)-2-(tert-Butoxycarbonylamino)-3-(2,4,5-trifluorophenyl)propanoic acid (1.05 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) to the stirred solution.

  • Slowly add DIPEA (2.0 eq) dropwise.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Causality behind Experimental Choices:

  • EDC/HOBt: A widely used carbodiimide coupling system that effectively activates the carboxylic acid for amidation while minimizing side reactions.[10][11]

  • DIPEA: A non-nucleophilic base used to deprotonate the hydrochloride salt of the starting amine and neutralize the acid formed during the reaction.

  • DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction.

  • Aqueous workup: Necessary for removing water-soluble byproducts and unreacted starting materials.

G Start Dissolve Reactants in DMF at 0 °C Add_EDC_HOBt Add EDC/HOBt Start->Add_EDC_HOBt Add_DIPEA Add DIPEA Add_EDC_HOBt->Add_DIPEA Warm_Stir Warm to RT and Stir for 12-16 h Add_DIPEA->Warm_Stir Quench Quench with aq. NaHCO3 Warm_Stir->Quench Extract Extract with EtOAc Quench->Extract Wash_Dry Wash with Brine, Dry over MgSO4 Extract->Wash_Dry Concentrate Concentrate Wash_Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify

Figure 2: Workflow for the synthesis of a DPP-4 inhibitor core.

Cathepsin K Inhibitors for Osteoporosis

Cathepsin K is a cysteine protease that plays a key role in bone resorption and is a major therapeutic target for treating bone-related diseases like osteoporosis.[12] Potent and selective inhibitors of Cathepsin K have been developed using the cis-3-Aminocyclohexanecarbonitrile scaffold.[13][14] The nitrile group in these inhibitors forms a reversible covalent bond with the active site cysteine of the enzyme.[15]

Protocol 2: Synthesis of a Cathepsin K Inhibitor

This protocol describes the synthesis of a Cathepsin K inhibitor through a reductive amination reaction.[16]

Materials:

  • This compound

  • A suitable aldehyde or ketone (e.g., 4-phenoxybenzaldehyde)

  • Sodium triacetoxyborohydride (STAB)[17]

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of this compound (1.0 eq) and the aldehyde/ketone (1.1 eq) in DCM (0.2 M), add STAB (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Causality behind Experimental Choices:

  • STAB: A mild and selective reducing agent that is particularly effective for reductive amination reactions.[17] It is less basic than other borohydride reagents, which minimizes side reactions.

  • DCM: A common solvent for reductive amination reactions that is relatively unreactive and easy to remove.

  • Portion-wise addition of STAB: Helps to control the reaction rate and prevent excessive foaming.

Conclusion

This compound is a highly valuable and versatile scaffold for modern drug discovery. Its unique combination of a conformationally constrained cyclohexane ring and orthogonally reactive functional groups offers a powerful platform for synthesizing diverse and potent bioactive molecules. The protocols and case studies presented in this application note demonstrate its utility and serve as a practical guide for its integration into medicinal chemistry programs. As the demand for novel chemical entities with improved drug-like properties continues to rise, the strategic use of such well-defined scaffolds will undoubtedly play an increasingly vital role in the development of new medicines.

References

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - NIH. [Link]

  • Medicinal Chemistry of Aminocyclitols - PubMed. [Link]

  • AxisPharm. Amide coupling Protocol for Amino PEG. [Link]

  • BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

  • LookChem. Cas 1403323-06-7,this compound. [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

  • MySkinRecipes. This compound. [Link]

  • Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. [Link]

  • LASSBIO. Privileged Scaffolds in Medicinal Chemistry: An Introduction. [Link]

  • (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

  • Design of potent and selective human cathepsin K inhibitors that span the active site - PMC. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

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  • Advances in the discovery of cathepsin K inhibitors on bone resorption - PubMed Central. [Link]

  • Tel Aviv University. Application of 1-aminocyclohexane carboxylic acid to protein nanostructure computer design. [Link]

  • Google Patents. CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.
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  • RSC Publishing. Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish. [Link]

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  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PubMed Central. [Link]

  • DPP-4 Inhibition and the Path to Clinical Proof - PMC - NIH. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-3-Aminocyclohexanecarbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of cis-3-Aminocyclohexanecarbonitrile hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We understand that achieving high yield and stereochemical purity for this valuable building block can be challenging. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Troubleshooting Guide: Common Experimental Challenges

This section addresses the most frequent and critical problems encountered during the synthesis. We focus on causality and provide actionable, step-by-step solutions.

Question 1: My overall yield is significantly lower than expected. What are the common causes and how can I improve it?

Low yield is a multifaceted issue often stemming from incomplete reactions, side-product formation during the critical hydrogenation step, or mechanical losses during workup and purification.

Primary Cause: Inefficient Catalytic Hydrogenation

The core of the synthesis is the reduction of 3-aminobenzonitrile to 3-aminocyclohexanecarbonitrile. The efficiency of this step is paramount. Heterogeneous catalytic hydrogenation is a preferred industrial method for reducing nitriles to primary amines.[1]

Troubleshooting Steps:

  • Catalyst Selection & Activity: The choice and condition of your catalyst are critical. While various catalysts (Raney Nickel, Palladium, Rhodium) can be used, Rhodium on a support like alumina or carbon often provides good selectivity for primary amines.[2] Ensure your catalyst is not poisoned or expired. For pyrophoric catalysts like Raney Nickel, handle them under an inert atmosphere or solvent slurry to maintain activity.

  • Reaction Conditions Optimization: Hydrogen pressure and temperature are key drivers. Insufficient pressure can lead to a stalled reaction, while excessive temperature can promote side reactions.

  • Inhibition of Side Reactions: A major cause of yield loss is the formation of secondary and tertiary amine byproducts via the reaction of the primary amine product with intermediate imines.[1] To mitigate this, the reaction can be conducted in the presence of a basic substance or in a two-phase solvent system (e.g., an immiscible organic solvent and water) which can enhance selectivity towards the primary amine.[2]

Workflow for Yield Improvement

cluster_0 Yield Troubleshooting Workflow start Low Yield Observed c1 Verify Catalyst Activity (Use fresh catalyst, handle properly) start->c1 c2 Optimize H2 Pressure & Temperature (See Table 1 for starting points) c1->c2 c3 Suppress Side Reactions (Add base, use two-phase system) c2->c3 c4 Monitor Reaction Progress (TLC, GC/MS) c3->c4 c5 Refine Workup Protocol (Optimize extraction pH, minimize transfers) c4->c5 end_node Improved Yield c5->end_node cluster_0 Synthetic Pathway 3-Aminobenzonitrile 3-Aminobenzonitrile cis-3-Aminocyclohexanecarbonitrile cis-3-Aminocyclohexanecarbonitrile 3-Aminobenzonitrile->cis-3-Aminocyclohexanecarbonitrile  H₂, Catalyst (e.g., Rh/Al₂O₃)  Solvent (MeOH) cis-3-Aminocyclohexanecarbonitrile HCl cis-3-Aminocyclohexanecarbonitrile HCl cis-3-Aminocyclohexanecarbonitrile->cis-3-Aminocyclohexanecarbonitrile HCl  HCl (in Ether or IPA)  

Caption: The main synthetic route from 3-aminobenzonitrile.

Q2: Why is the hydrochloride salt form prepared?

Preparing the hydrochloride salt serves two main purposes:

  • Stability and Handling: The free amine is a basic oil that can be sensitive to air and difficult to handle accurately. The hydrochloride salt is typically a stable, crystalline solid that is non-hygroscopic and easy to weigh and store. [3]2. Purification: The process of forming the salt is a powerful purification step. By precipitating the hydrochloride salt from an organic solvent, many organic impurities remain in the solution, leading to a product with significantly higher purity.

Q3: How do I confirm the cis stereochemistry of my final product?

Proton NMR (¹H NMR) spectroscopy is the most definitive method. The relative stereochemistry of substituents on a cyclohexane ring can be determined by analyzing the coupling constants (J-values) of the ring protons.

  • For the cis-isomer , the proton attached to the carbon bearing the nitrile group (H1) and the proton attached to the carbon bearing the amino group (H3) will have one axial and one equatorial orientation. This leads to smaller axial-equatorial and equatorial-equatorial coupling constants.

  • For the trans-isomer , both protons can be in an axial orientation, resulting in a large axial-axial coupling constant (typically 8-12 Hz), which is a clear diagnostic feature. [4][5] Consulting specialized literature on the NMR analysis of substituted cyclohexanes is highly recommended for a detailed interpretation. [5]

Q4: What safety precautions are essential during this synthesis?
  • Catalyst Handling: Many hydrogenation catalysts, particularly Raney Nickel, are pyrophoric and can ignite spontaneously in air. Always handle them under a solvent slurry or in an inert atmosphere glovebox.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure all reactions are conducted in a well-ventilated fume hood with appropriate pressure-rated equipment. Use proper grounding to avoid static discharge.

  • Reagents: While 3-aminobenzonitrile is the preferred starting material, any synthesis route involving cyanide salts (e.g., a Strecker synthesis) requires extreme caution. [6]Cyanides are highly toxic. Always work in a fume hood and have a cyanide poisoning antidote kit available.

  • Hydrochloric Acid: Concentrated HCl and its solutions in organic solvents are corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • KR20180095725A - Method for producing cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts - Google P
  • Montoya Balbás, I., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-162. [Link]

  • (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2012). ResearchGate. [Link]

  • Lévay, K. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(2), 203-211. [Link]

  • MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google P
  • US4739120A - Process for the hydrogenation of nitriles to primary amines - Google P
  • Synthesis of 1-Aminocyclohexanecarbonitrile - PrepChem.com. [Link]

  • This compound - MySkinRecipes. [Link]

  • CN112608243A - Synthesis method of trans-3-aminobutanol - Google P
  • CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride - Google P
  • CN112574046A - Method for preparing (1R,3S)
  • Ay, S., & Aydin, A. (2021). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. Beilstein Journal of Organic Chemistry, 17, 705-712. [Link]

  • McAllister, M. I., et al. (2019). Reaction pathways associated with the hydrogenation of benzonitrile... ResearchGate. [Link]

  • Ay, S., & Aydin, A. (2021). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. Beilstein Journal of Organic Chemistry, 17, 705–712. [Link]

  • Novel Stereoselective Synthesis of (R)-3-Aminotetradecanoic Acid (Iturinic Acid). (2001). Synfacts. [Link]

  • Reaction of 3-aminocyclohex-2-en-1-ones with arylidenemalononitriles: synthesis of N-substituted 1,4,5,6,7,8- hexahydroquinolin... - Semantic Scholar. [Link]

  • 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem. [Link]

  • aminoacetone semicarbazone hydrochloride - Organic Syntheses Procedure. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. [Link]

  • Supplementary Information - The Royal Society of Chemistry. [Link]

  • α-Aminonitrile synthesis by cyanation - Organic Chemistry Portal. [Link]

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Technical Support Center: Synthesis of cis-3-Aminocyclohexanecarbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of cis-3-Aminocyclohexanecarbonitrile hydrochloride. The information herein is curated to explain the causality behind experimental observations and to offer robust, field-proven protocols for identifying and mitigating common impurities.

Introduction: Navigating the Synthetic Landscape

The synthesis of this compound, a key building block in medicinal chemistry, presents unique challenges, primarily centered around stereochemical control and the management of reaction byproducts. A prevalent synthetic strategy involves a multi-step sequence that begins with readily available starting materials and proceeds through key intermediates. Understanding the potential pitfalls at each stage is crucial for a successful and reproducible synthesis.

A plausible and common synthetic pathway is illustrated below. This guide will focus on the impurities that can arise from such a process.

cluster_0 Stage 1: Enaminone Formation cluster_1 Stage 2: Ketone Reduction cluster_2 Stage 3: Cyanation (Strecker-type Synthesis) cluster_3 Stage 4: Isomer Separation & Salt Formation 1,3-Cyclohexanedione 1,3-Cyclohexanedione 3-Aminocyclohex-2-en-1-one 3-Aminocyclohex-2-en-1-one 1,3-Cyclohexanedione->3-Aminocyclohex-2-en-1-one NH3, Toluene, Dean-Stark cis/trans-3-Aminocyclohexanone cis/trans-3-Aminocyclohexanone 3-Aminocyclohex-2-en-1-one->cis/trans-3-Aminocyclohexanone Catalytic Hydrogenation (e.g., Pd/C, H2) cis/trans-3-Aminocyclohexanecarbonitrile cis/trans-3-Aminocyclohexanecarbonitrile cis/trans-3-Aminocyclohexanone->cis/trans-3-Aminocyclohexanecarbonitrile KCN, NH4Cl cis-3-Aminocyclohexanecarbonitrile cis-3-Aminocyclohexanecarbonitrile cis/trans-3-Aminocyclohexanecarbonitrile->cis-3-Aminocyclohexanecarbonitrile Crystallization / Chromatography cis-3-Aminocyclohexanecarbonitrile HCl cis-3-Aminocyclohexanecarbonitrile HCl cis-3-Aminocyclohexanecarbonitrile->cis-3-Aminocyclohexanecarbonitrile HCl HCl in solvent

Caption: A common synthetic workflow for cis-3-Aminocyclohexanecarbonitrile HCl.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Stereoisomeric Impurities

Question 1: My final product shows a significant percentage of the trans-isomer. What is the origin of this impurity and how can I control the stereochemistry?

Answer: The formation of the trans-isomer is the most common impurity issue in this synthesis. The lack of complete stereocontrol during the reduction and cyanation steps is the primary cause.

  • Causality: The reduction of 3-aminocyclohex-2-en-1-one and the subsequent nucleophilic attack by the cyanide ion on the 3-aminocyclohexanone intermediate can occur from either face of the cyclohexanone ring, leading to a mixture of cis and trans products. The ratio of these isomers is influenced by the reaction conditions, including the choice of reducing agent, solvent, and temperature. For instance, some reduction methods are known to produce diastereoisomeric mixtures[1].

  • Troubleshooting & Mitigation:

    • Stereoselective Reduction: The choice of reducing agent in Stage 2 is critical. While standard catalytic hydrogenation may yield mixtures, employing stereoselective reducing agents or chiral catalysts can favor the formation of the desired cis-aminoketone intermediate.

    • Isomer Separation: If a mixture of isomers is formed, separation is necessary.

      • Fractional Crystallization: The hydrochloride salts of the cis and trans isomers may have different solubilities in various solvents, allowing for separation by fractional crystallization.

      • Chromatography: Column chromatography can be effective for separating the free amine isomers before salt formation[1].

Question 2: How can I confirm the stereochemistry of my product and quantify the cis/trans ratio?

Answer: Confirming the stereochemistry and quantifying the isomeric ratio requires specific analytical techniques.

  • NMR Spectroscopy: 1H NMR spectroscopy is a powerful tool. The coupling constants and spatial correlations (via NOESY experiments) of the protons on the cyclohexane ring can definitively establish the cis or trans configuration[2].

  • Gas Chromatography-Mass Spectrometry (GC-MS): A chiral GC column can often separate the cis and trans isomers, allowing for their quantification[1].

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns or derivatization with a chiral reagent can be used to separate and quantify the isomers.

Analytical Technique Purpose Typical Parameters
1H NMR (NOESY) Definitive structural elucidation of isomers.400 MHz or higher, in a suitable deuterated solvent.
Chiral GC-MS Separation and quantification of volatile isomers.Chiral column (e.g., Cyclosil-B), appropriate temperature program.
Chiral HPLC High-resolution separation and quantification.Chiral stationary phase (e.g., polysaccharide-based), isocratic or gradient elution.
Category 2: Process-Related Impurities

Question 3: I have identified unreacted starting materials in my final product. How can I improve the conversion rate?

Answer: Incomplete conversion can stem from several factors, including reaction kinetics, equilibrium limitations, and reagent deactivation.

  • Causality:

    • Insufficient Reaction Time or Temperature: The reaction may not have reached completion.

    • Reagent Stoichiometry: An incorrect molar ratio of reactants can leave some starting material unreacted.

    • Catalyst Deactivation: In catalytic steps, the catalyst may have lost activity.

  • Troubleshooting & Mitigation:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or in-situ monitoring to track the disappearance of the starting material and determine the optimal reaction time[1].

    • Optimize Stoichiometry: Ensure the correct molar ratios of all reactants are used. A slight excess of one reagent may be necessary to drive the reaction to completion.

    • Catalyst Management: For catalytic hydrogenation, ensure the catalyst is fresh and active. If reusing a catalyst, consider potential poisoning.

Question 4: My product is contaminated with byproducts from the cyanation step, such as the corresponding carboxylic acid or amide. How can I prevent their formation?

Answer: The formation of hydrolyzed byproducts is a common issue when working with nitriles, especially under acidic or basic conditions.

  • Causality: The nitrile group is susceptible to hydrolysis to form a carboxylic acid or an amide. This can be catalyzed by strong acids or bases, particularly at elevated temperatures during workup or purification[3][4].

  • Troubleshooting & Mitigation:

    • Control pH and Temperature during Workup: After the Strecker-type synthesis, carefully neutralize the reaction mixture at a low temperature before extraction. Avoid prolonged exposure to strongly acidic or basic aqueous solutions.

    • Anhydrous Conditions: Where possible, perform the cyanation and initial purification steps under anhydrous conditions to minimize water availability for hydrolysis.

    • Purification Strategy: If hydrolysis has occurred, the resulting carboxylic acid can often be removed by a mild basic wash during the extraction process. The amide impurity may require chromatographic separation.

cis-3-Aminocyclohexanecarbonitrile cis-3-Aminocyclohexanecarbonitrile cis-3-Aminocyclohexanecarboxamide cis-3-Aminocyclohexanecarboxamide cis-3-Aminocyclohexanecarbonitrile->cis-3-Aminocyclohexanecarboxamide H2O, H+ or OH- (Partial Hydrolysis) cis-3-Aminocyclohexanecarboxylic Acid cis-3-Aminocyclohexanecarboxylic Acid cis-3-Aminocyclohexanecarboxamide->cis-3-Aminocyclohexanecarboxylic Acid H2O, H+ or OH- (Full Hydrolysis)

Caption: Hydrolysis pathway of the nitrile group.

Category 3: Impurities from Side Reactions

Question 5: I am observing the formation of secondary and tertiary amines. What is causing this and how can it be prevented?

Answer: The formation of secondary and tertiary amines is a known side reaction during the catalytic hydrogenation of nitriles.

  • Causality: During nitrile reduction, a primary imine intermediate is formed. This reactive intermediate can be attacked by the already formed primary amine product, leading to the formation of a secondary amine after further reduction. This process can repeat to form a tertiary amine[5].

  • Troubleshooting & Mitigation:

    • Catalyst Selection: The choice of catalyst is crucial for selectivity towards the primary amine. Raney nickel and certain palladium catalysts are commonly used, but their selectivity can be condition-dependent[5].

    • Reaction Conditions:

      • Solvent: The choice of solvent can influence the selectivity.

      • Additives: The addition of ammonia or an acid can sometimes suppress the formation of secondary and tertiary amines.

      • Temperature and Pressure: Lower temperatures and optimal hydrogen pressure can favor the desired reaction pathway.

Summary of Common Impurities and Mitigation Strategies

Impurity Class Specific Example Origin Prevention/Mitigation Strategy
Stereoisomers trans-3-AminocyclohexanecarbonitrileLack of stereocontrol in reduction/cyanationStereoselective reagents, fractional crystallization, chromatography.
Unreacted Materials 3-AminocyclohexanoneIncomplete reactionOptimize reaction time, temperature, and stoichiometry; ensure catalyst activity.
Hydrolysis Products 3-Aminocyclohexanecarboxylic acidNitrile hydrolysis during workupControl pH and temperature during workup; use anhydrous conditions.
Hydrogenation Byproducts Di(3-cyanocyclohexyl)amineReaction of imine intermediate with amine productOptimize catalyst and reaction conditions (solvent, additives, T, P).
Residual Solvents Toluene, Methanol, THFIncomplete removal after reaction/purificationProper drying under vacuum, selection of appropriate recrystallization solvents.
Inorganic Salts NaCl, NH4ClReagents from cyanation stepThorough aqueous washes during workup.

Conclusion

The successful synthesis of high-purity this compound hinges on a thorough understanding of the potential side reactions and impurity formation pathways. By carefully controlling stereochemistry, ensuring complete reactions, and managing workup conditions to prevent hydrolysis, researchers can consistently obtain the desired product with high purity. This guide serves as a foundational resource for troubleshooting common issues and implementing robust synthetic protocols.

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • ResearchGate. (n.d.). A truly green synthesis of ??-aminonitriles via Strecker reaction. [Link]

  • National Institutes of Health. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. [Link]

  • Google Patents. (n.d.).
  • Scientific Research Publishing. (n.d.). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. [Link]

  • National Institutes of Health. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

  • ResearchGate. (n.d.). Hydrogenation of nitriles in different reaction media. [Link]

  • Google Patents. (n.d.). US5168983A - Process for removing impurities from the mixture of cyclohexanone and cyclohexanol.
  • ResearchGate. (n.d.). (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

  • Google Patents. (n.d.). EP0002942A1 - Process for producing 3-amino-2-cyclohexenone.
  • Royal Society of Chemistry. (n.d.). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. [Link]

  • Wikipedia. (n.d.). Nitrile reduction. [Link]

  • ResearchGate. (n.d.). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. [Link]

  • MDPI. (n.d.). Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. [Link]

  • Google Patents. (n.d.). US3251874A - Isomerization of cis-1, 4-cyclohexanedi-carbonitrile to its trans isomer.

Sources

Technical Support Center: A Researcher's Guide to cis-3-Aminocyclohexanecarbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cis-3-Aminocyclohexanecarbonitrile hydrochloride. This guide is designed for our valued partners in research, development, and discovery. We understand that the integrity of your starting materials is paramount to the success of your experiments. This document provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability, storage, and handling of this compound. Our goal is to empower you with the knowledge to ensure its optimal performance in your applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries we receive from researchers.

Q1: What are the ideal long-term storage conditions for this compound?

For maximum shelf-life and stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Many suppliers recommend storage under an inert atmosphere at room temperature.[2] The key is to minimize exposure to moisture and atmospheric oxygen. For long-term storage, placing the manufacturer's sealed container inside a desiccator with a suitable drying agent is a highly recommended practice.

Q2: The compound is a hydrochloride salt. Is it hygroscopic?

Yes, hydrochloride salts of amines are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[3] This is a critical consideration for this compound. Moisture absorption can lead to physical changes, such as clumping or caking, and more importantly, can initiate chemical degradation.[2]

Q3: What are the primary signs of degradation or contamination?

Visual inspection is the first line of defense. Signs of potential degradation include:

  • Physical State: The compound should be a white to off-white crystalline powder. Any significant clumping, "bricking," or the appearance of a gummy or pasty texture suggests moisture absorption.[2]

  • Color: A noticeable change in color from white/off-white to yellow or brown can indicate the formation of impurities.

  • Odor: While the compound has a characteristic amine-like odor, a strong, unusual, or increasingly pungent smell could signal decomposition.

Q4: What is the main chemical degradation pathway I should be concerned about?

The most probable degradation pathway for an aminonitrile, particularly in the presence of moisture, is hydrolysis of the nitrile group to form the corresponding carboxylic acid.[1][4][5] In this case, this compound would hydrolyze to cis-3-Aminocyclohexanecarboxylic acid. This process is essentially the reverse of the final step in a Strecker amino acid synthesis.[4][5]

Q5: Can I prepare and store solutions of this compound?

Aqueous stock solutions are generally not recommended for long-term storage due to the risk of hydrolysis. If you must prepare an aqueous solution, it should be made fresh for each experiment. For non-aqueous applications, solutions in anhydrous organic solvents (e.g., DMSO, DMF) can be stored for short periods. For such solutions, storage at -20°C or -80°C in small, single-use aliquots is advisable to prevent degradation from repeated freeze-thaw cycles and atmospheric moisture introduction.

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during experimentation.

Problem: Inconsistent Experimental Results or Suspected Degradation

If you suspect the integrity of your this compound is compromised, this troubleshooting workflow can help you assess its viability.

G cluster_0 Initial Observation cluster_1 Physical & Chemical Checks cluster_2 Decision & Action start Inconsistent Results or Suspected Degradation visual_check Perform Visual Inspection: - Color Change? - Clumping/Caking? - Gummy Appearance? start->visual_check decision_physical Physical Changes Observed? visual_check->decision_physical solubility_test Conduct Solubility Test: - Dissolve small amount in intended solvent. - Any insolubles or cloudiness? analytical_check Perform Analytical QC (Optional): - Run ¹H NMR or LC-MS. - Compare to reference spectrum. solubility_test->analytical_check decision_analytical Impurities Detected Analytically? analytical_check->decision_analytical decision_physical->solubility_test No action_dry Action: Dry compound under high vacuum. Re-weigh carefully in a dry environment. decision_physical->action_dry Yes action_discard Action: Discard current batch. Use a fresh, unopened vial. decision_analytical->action_discard Yes action_proceed Action: Compound is likely viable. Proceed with experiment cautiously. decision_analytical->action_proceed No action_dry->solubility_test

Sources

Technical Support Center: Protecting Group Strategies for 3-Aminocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for navigating the protection of 3-aminocyclohexanecarbonitrile. This molecule presents a unique challenge due to the presence of two reactive functional groups: a nucleophilic secondary amine and an electrophilic nitrile. A successful synthetic strategy requires the temporary masking of the amino group to prevent undesired side reactions, while ensuring the stability of the nitrile moiety throughout the protection and deprotection sequences.[1][2] This guide, presented in a practical question-and-answer format, provides field-proven insights, detailed protocols, and troubleshooting advice to help you select and implement the optimal protecting group strategy for your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the selection of an appropriate protecting group for 3-aminocyclohexanecarbonitrile.

Q1: What are the primary challenges when protecting the amino group of 3-aminocyclohexanecarbonitrile?

The main challenge is ensuring the chemical orthogonality of the protecting group's application and removal with respect to the nitrile group.[3][4] The nitrile is susceptible to hydrolysis under strong acidic or basic conditions, which can convert it to an amide or a carboxylic acid.[5][6] It can also be reduced to a primary amine under certain catalytic hydrogenation conditions.[7] Therefore, the chosen protecting group strategy must employ conditions that leave the nitrile group intact.

Q2: Which protecting groups are most commonly recommended for this substrate?

The two most widely used protecting groups for amines are the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group.[8][9][10] The choice between them depends critically on the planned downstream reaction conditions.

  • Boc Group: Generally preferred for this substrate. It is stable to a wide range of non-acidic reagents but is easily removed under acidic conditions.[11][12]

  • Cbz Group: While common for amines, its removal by standard catalytic hydrogenolysis poses a significant risk of concurrently reducing the nitrile group.[7][9] This makes it a less ideal choice unless specific, selective deprotection methods are available or nitrile reduction is also desired.

Q3: How do I decide between using a Boc or Cbz protecting group?

The decision should be based on the stability of the nitrile group in subsequent synthetic steps and during the final deprotection. The following decision workflow can guide your choice.

G start Start: Choose Protecting Group for 3-Aminocyclohexanecarbonitrile q2 Will your downstream synthesis involve hydrogenation or strong reducing agents? start->q2 q1 Will your downstream synthesis involve strong acidic conditions? q3 Is the final desired product the aminocyclohexylmethanamine (nitrile reduced)? q1->q3 Yes boc_rec Recommendation: Use Boc Group. It is stable to hydrogenation and basic conditions. q1->boc_rec No q2->q1 No cbz_caution Recommendation: Use Cbz with extreme caution. Standard deprotection (H₂/Pd-C) will likely reduce the nitrile. q2->cbz_caution Yes cbz_ok Recommendation: Use Cbz Group. Deprotection via hydrogenolysis will achieve both Cbz removal and nitrile reduction. q3->cbz_ok Yes boc_incompatible Incompatible: Boc group will be cleaved. Re-evaluate synthetic route. q3->boc_incompatible No

Caption: Decision workflow for selecting a protecting group.

Q4: What are the key differences in reaction conditions for Boc vs. Cbz protection and deprotection?

The conditions for applying and removing these groups are fundamentally different, which is the basis of orthogonal protection strategies.[4][13]

Featuretert-Butoxycarbonyl (Boc)Benzyloxycarbonyl (Cbz)
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)[8][14]Benzyl chloroformate (Cbz-Cl)[9][]
Protection Conditions Mildly basic (e.g., NaHCO₃, Et₃N, DMAP) in solvents like THF, DCM, or water.[8]Basic (pH 8-10) using aqueous Na₂CO₃ or NaOH.[16]
Nitrile Compatibility (Protection) High. Nitrile is stable under these conditions.High. Nitrile is stable under these conditions.
Deprotection Method Strong acid (e.g., TFA, HCl).[10][12]Catalytic Hydrogenolysis (H₂, Pd/C).[8][9]
Nitrile Compatibility (Deprotection) Moderate. Risk of nitrile hydrolysis to amide/acid with heat or prolonged exposure to strong aqueous acid.[6]Low. High risk of nitrile reduction to a primary amine.[7]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My Boc protection reaction is slow or incomplete.

  • Cause A: Insufficient Base. The reaction of Boc₂O with the amine releases tert-butoxycarboxylic acid, which protonates the starting amine, rendering it non-nucleophilic. An adequate amount of base is required to neutralize this and drive the reaction to completion.

    • Solution: Ensure at least one equivalent of a base like triethylamine (Et₃N) or 1.5-2 equivalents of a weaker base like sodium bicarbonate (NaHCO₃) are used.[8] For sterically hindered amines, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[12]

  • Cause B: Poor Solvent Choice. The polarity of the solvent can affect reaction rates.

    • Solution: While dichloromethane (DCM) or tetrahydrofuran (THF) are common, consider a biphasic system like DCM/water with NaHCO₃, which can be very effective.[8] Acetonitrile is also a viable solvent.

Problem 2: I am observing hydrolysis of my nitrile group during Boc deprotection.

  • Cause: The use of strong aqueous acids (like concentrated HCl) or elevated temperatures during deprotection is hydrolyzing the nitrile.

    • Solution 1: Use Anhydrous Acidic Conditions. Perform the deprotection at 0 °C to room temperature using a solution of HCl in an anhydrous solvent like methanol, dioxane, or ethyl acetate.[12] Alternatively, use trifluoroacetic acid (TFA) in anhydrous DCM.[14] This minimizes the presence of water, which is required for hydrolysis.

    • Solution 2: Monitor the Reaction Closely. Track the reaction's progress by TLC or LC-MS every 15-30 minutes. As soon as the starting material is consumed, immediately quench the reaction and proceed with workup to avoid overexposure to acid.

    • Solution 3: Consider Milder Reagents. For highly sensitive substrates, gentler methods have been reported, such as using oxalyl chloride in methanol or zinc bromide in DCM, which may preserve the nitrile group more effectively.[14][17]

Problem 3: During my Cbz deprotection with H₂/Pd-C, I am getting the doubly reduced product (aminocyclohexylmethanamine) instead of my desired aminonitrile.

  • Cause: This is the expected outcome. Palladium on carbon is an effective catalyst for the reduction of both Cbz groups and nitriles.[7]

    • Solution 1: Re-evaluate the Protecting Group. If the nitrile must be preserved, the Cbz group is not the appropriate choice for your synthetic route. Switching to a Boc protecting group is the most reliable solution.

    • Solution 2 (Advanced/High-Risk): While less common and requiring careful optimization, some literature suggests that transfer hydrogenation (using a hydrogen donor like ammonium formate instead of H₂ gas) can sometimes offer different selectivity. However, success is not guaranteed, and this approach requires significant empirical optimization. Another possibility is using alternative, non-reductive Cbz deprotection methods like HBr in acetic acid, but these harsh acidic conditions would almost certainly hydrolyze the nitrile.

Problem 4: My yield is low after purification of the Boc-protected product.

  • Cause A: Product is lost during aqueous workup. The Boc-protected compound may have some water solubility, especially if residual salts are present.

    • Solution: When extracting your product from the aqueous phase, use a sufficiently nonpolar organic solvent like ethyl acetate or DCM. Perform multiple extractions (3x) and consider washing the combined organic layers with brine to remove residual water and water-soluble impurities.

  • Cause B: Emulsion during extraction. The presence of base and salts can lead to the formation of emulsions that trap the product.

    • Solution: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite.

Experimental Protocols

Protocol 1: Boc Protection of 3-Aminocyclohexanecarbonitrile

This protocol details the standard procedure for installing the Boc protecting group.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a 1. Dissolve 3-aminocyclohexanecarbonitrile in THF. b 2. Add NaHCO₃ (1.5 eq) and water. a->b c 3. Cool solution to 0 °C. b->c d 4. Add Boc₂O (1.1 eq) solution in THF dropwise. c->d e 5. Warm to RT and stir for 12-18h. d->e f 6. Monitor by TLC/LC-MS. e->f g 7. Remove THF in vacuo. f->g h 8. Extract with Ethyl Acetate (3x). g->h i 9. Wash with brine, dry (Na₂SO₄), and concentrate. h->i j 10. Purify by column chromatography. i->j

Caption: Workflow for Boc protection of 3-aminocyclohexanecarbonitrile.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve 3-aminocyclohexanecarbonitrile (1.0 eq) in tetrahydrofuran (THF, approx. 0.2 M).

  • Add a solution of sodium bicarbonate (1.5 eq) in water (equal volume to THF).

  • Cool the biphasic mixture to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a small amount of THF. Add this solution dropwise to the cooled reaction mixture over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-18 hours.[8]

  • Monitor the reaction for the consumption of starting material using thin-layer chromatography (TLC) or LC-MS.

  • Once complete, remove the THF under reduced pressure using a rotary evaporator.

  • Add water to dissolve the salts and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Acid-Mediated Deprotection of Boc-3-Aminocyclohexanecarbonitrile

This protocol describes the removal of the Boc group under conditions designed to minimize nitrile hydrolysis.

Step-by-Step Methodology:

  • Dissolve the Boc-protected 3-aminocyclohexanecarbonitrile (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 10 eq) to the stirred solution.[14] A 25-50% solution of TFA in DCM can also be used.[8]

  • Stir the reaction at 0 °C and monitor its progress every 15 minutes by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, carefully quench the reaction by adding it to a cooled, saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution will occur.[14]

  • Ensure the aqueous layer is basic (pH > 8) by adding more NaHCO₃ or 1M NaOH if necessary.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine. The product is often obtained as a salt (e.g., trifluoroacetate) and may require further neutralization or purification depending on the next step.

References

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Albericio, F., & Isidro-Llobet, A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Klempier, N., & Faber, K. (n.d.). Biotransformation of β-amino nitriles: The role of the N- protecting group. Graz University of Technology. Retrieved from [Link]

  • Kaur, P., & Wever, W. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25196-25200. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • ResearchGate. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • SciSpace. (2009). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • ResearchGate. (2014). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel), 8(4), 43. Retrieved from [Link]

  • MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

  • PubMed. (2020). α-Aminonitriles: From Sustainable Preparation to Applications in Natural Product Synthesis. Retrieved from [Link]

  • Johannes Gutenberg-Universität Mainz. (2018). Aminonitriles as building blocks in organic chemistry. Retrieved from [Link]

Sources

Technical Support Center: Deprotection of Boc-Protected 3-Aminocyclohexanecarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the deprotection of tert-butyl (3-cyanocyclohexyl)carbamate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the intricacies of this specific transformation. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. The presence of an acid-sensitive nitrile group on the cyclohexyl ring introduces a layer of complexity that requires careful consideration to achieve high yields of the desired 3-aminocyclohexanecarbonitrile.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter in the lab.

Frequently Asked Questions & Troubleshooting Guide
Q1: What are the standard, recommended starting conditions for the Boc deprotection of 3-aminocyclohexanecarbonitrile?

Answer: The deprotection of a Boc-protected amine is fundamentally an acid-catalyzed hydrolysis of the carbamate.[1] The two most common and reliable methods involve the use of strong, anhydrous acids: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an ethereal solvent like 1,4-dioxane or ethyl acetate.[1][2]

The core principle is the protonation of the carbamate's carbonyl oxygen, which facilitates the elimination of a stable tert-butyl cation.[3] This cation is then quenched by the counter-ion or fragments into isobutylene gas, while the resulting unstable carbamic acid rapidly decarboxylates to yield the protonated amine.[3]

For your specific substrate, starting with strictly anhydrous conditions is paramount to prevent premature hydrolysis of the nitrile functionality.

Parameter Method A: TFA/DCM Method B: HCl/Dioxane Key Considerations
Reagent Trifluoroacetic Acid (TFA)4M HCl in 1,4-DioxaneTFA is highly corrosive; HCl in dioxane is commercially available or can be prepared.
Solvent Dichloromethane (DCM)1,4-Dioxane (as reagent solvent)Ensure solvents are anhydrous. DCM is a common choice but consider greener alternatives if possible.[4]
Concentration 20-50% v/v TFA in DCMUse of the 4M solution directlyHigher TFA concentration leads to faster reaction but increases risk of side reactions.
Temperature 0 °C to Room Temperature (RT)0 °C to Room Temperature (RT)Start at 0 °C to control exotherm and minimize side reactions, then allow to warm to RT.
Reaction Time 1 - 4 hours1 - 4 hoursMonitor by TLC until starting material is consumed.[5]
Q2: My reaction is stalled; TLC analysis shows a significant amount of starting material even after several hours. How can I resolve this?

Answer: An incomplete reaction is a common issue that can almost always be traced back to insufficient acid activity or the presence of inhibitors.

Causality Analysis:

  • Insufficient Acid: The Boc group removal is acid-catalyzed. If the molar equivalents of the acid are too low or if the acid has degraded, the reaction will be slow or incomplete.

  • Presence of Water: Moisture in the solvent or on the glassware can compete with the carbamate for the acid, effectively lowering its concentration and potentially contributing to side reactions. Water can also lower the overall acidity of the medium, slowing the desired reaction.[6]

  • Low Temperature: While starting at 0 °C is recommended to control the initial rate, some sterically hindered or less reactive substrates may require room temperature or even gentle heating to proceed to completion.

Troubleshooting Workflow:

start Incomplete Reaction (TLC shows starting material) check_acid Verify Acid Quality & Quantity start->check_acid check_anhydrous Ensure Anhydrous Conditions check_acid->check_anhydrous Acid is fresh & sufficient add_acid Add additional aliquot of fresh acid check_acid->add_acid Old or insufficient acid? increase_temp Increase Reaction Temperature check_anhydrous->increase_temp Conditions are dry rerun Re-run reaction with dried solvents & fresh acid check_anhydrous->rerun Moisture suspected? warm_rt Allow to warm to RT and monitor for 1-2h increase_temp->warm_rt Reaction at 0°C? complete Reaction Complete add_acid->complete rerun->complete heat Gently heat to 40-50°C (Use with caution) warm_rt->heat Still incomplete? warm_rt->complete heat->complete

Caption: Troubleshooting workflow for incomplete Boc deprotection.
Q3: I'm concerned about the stability of the nitrile group under these strong acidic conditions. Is hydrolysis a significant risk?

Answer: Yes, this is the most critical consideration for this specific substrate. While nitriles are generally stable, they can undergo acid-catalyzed hydrolysis to form a primary amide and subsequently a carboxylic acid. This process is typically slower than Boc deprotection but can become competitive under harsh conditions (e.g., prolonged heating, presence of water).

The mechanism involves protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.

Primary Reaction vs. Potential Side Reaction:

sub Boc-HN-C6H10-CN (Starting Material) prod H3N+-C6H10-CN (Desired Product Salt) sub->prod + H+ - CO2 - Isobutylene side_amide H3N+-C6H10-CONH2 (Amide Side-Product) sub->side_amide + H+, H2O (slow) side_acid H3N+-C6H10-COOH (Acid Side-Product) side_amide->side_acid + H+, H2O (slower)

Caption: Desired deprotection pathway and potential nitrile hydrolysis.

To minimize nitrile hydrolysis:

  • Use Strictly Anhydrous Conditions: This is the most effective way to prevent the side reaction, as water is a required reactant. Use freshly distilled solvents and flame-dried glassware.

  • Avoid Excessive Heat: Perform the reaction at 0 °C or room temperature. Avoid heating unless absolutely necessary to drive the deprotection to completion.

  • Limit Reaction Time: Monitor the reaction closely by TLC and proceed with the workup as soon as the starting material is consumed. Do not let the reaction stir unnecessarily for extended periods.

Q4: My workup is difficult; after removing the TFA/DCM, I'm left with a sticky oil that is hard to handle. How do I isolate my product cleanly?

Answer: This is a very common scenario. The product of the reaction is not the neutral free amine, but its ammonium salt (trifluoroacetate or hydrochloride). These salts are often hygroscopic, non-volatile oils with high polarity, making direct extraction challenging.

The key is to precipitate the salt or to carefully neutralize it to generate the more organic-soluble free amine.

Workup & Isolation Decision Tree:

start Reaction Complete (TLC verified) concentrate Concentrate in vacuo to remove solvent & excess acid start->concentrate choice Isolate Salt or Free Amine? concentrate->choice triturate Triturate residue with a non-polar solvent (e.g., Diethyl Ether, Hexanes) choice->triturate Isolate Salt dissolve Dissolve residue in DCM or other suitable solvent choice->dissolve Isolate Free Amine filter_salt Filter the resulting solid and wash with ether triturate->filter_salt salt_product Isolated Amine Salt (e.g., HCl or TFA salt) filter_salt->salt_product neutralize Neutralize carefully with aqueous base (e.g., sat. NaHCO3) or basic resin dissolve->neutralize extract Separate layers and extract aqueous phase with organic solvent neutralize->extract dry_concentrate Dry combined organic layers (e.g., Na2SO4), filter, and concentrate extract->dry_concentrate amine_product Isolated Free Amine dry_concentrate->amine_product

Caption: Decision workflow for product isolation after Boc deprotection.

Expert Tip: For the neutralization step, use a mild base like saturated sodium bicarbonate or sodium carbonate solution.[5] Avoid strong bases like NaOH or KOH, as they can readily hydrolyze the nitrile group, especially if any localized heating occurs. Using a basic resin like Amberlyst A21 can be an excellent alternative for a non-aqueous workup.[7]

Validated Experimental Protocols
Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in DCM
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Boc-protected 3-aminocyclohexanecarbonitrile (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) to make a ~0.1-0.2 M solution.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA, 5-10 eq., ~20-25% v/v) dropwise to the stirred solution. A slight exotherm may be observed.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC (Typical eluent: 10% MeOH in DCM) until the starting material spot has completely disappeared (usually 1-3 hours).[1][5]

  • Workup: Proceed to either Protocol C or D for isolation.

Protocol B: Deprotection using 4M HCl in 1,4-Dioxane
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Boc-protected 3-aminocyclohexanecarbonitrile (1.0 eq).

  • Reagent Addition: Add a commercial solution of 4M HCl in 1,4-Dioxane (10-20 eq.) directly to the starting material.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. If the starting material is not fully soluble, the reaction will proceed as a slurry. Completion is typically observed within 1-4 hours.

  • Workup: Proceed to either Protocol C or D for isolation.

Protocol C: Workup for Isolation of the Amine Salt
  • Concentration: Once the reaction is complete, concentrate the mixture on a rotary evaporator to remove the solvent and excess acid. Co-evaporating with toluene or DCM several times can help remove residual TFA.[5]

  • Trituration: To the resulting oil or semi-solid, add a sufficient volume of a non-polar solvent such as cold diethyl ether or hexanes.

  • Precipitation: Stir or sonicate the mixture vigorously. The desired ammonium salt should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash it thoroughly with the same non-polar solvent, and dry it under high vacuum. This provides the product as its corresponding salt (hydrochloride or trifluoroacetate).

Protocol D: Workup for Isolation of the Free Amine
  • Concentration: Concentrate the reaction mixture on a rotary evaporator.

  • Redissolve & Cool: Dissolve the residue in an organic solvent like ethyl acetate or DCM and cool the solution to 0 °C in an ice bath.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the 3-aminocyclohexanecarbonitrile as a free base. Further purification may be necessary.

References
  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. "BOC Deprotection." Available at: [Link]

  • Master Organic Chemistry. "Amine Protection and Deprotection." Available at: [Link]

  • The Royal Society of Chemistry. "Supporting Information - General Procedure for the deprotection of the Boc-group." Available at: [Link]

  • ResearchGate. "How to do work-up of a BOC deprotection reaction by TFA?" Discussion. Available at: [Link]

  • G. A. Olah, S. C. Narang, J. A. Olah, "Synthetic Methods and Reactions; 79. A Convenient and Mild Method for the Deprotection of N-tert-Butoxycarbonyl (Boc)-Protected Amines and Amino Acids," J. Org. Chem. 1981, 46, 12, 2408–2410.
  • I. M. L. de-la-Fuente-Río, et al. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." RSC Adv., 2020, 10, 22801-22807. Available at: [Link]

  • Reddit r/Chempros. "Advice on N-boc deprotection in the presence of acid sensitive groups." Discussion. Available at: [Link]

Sources

Technical Support Center: Scale-up Synthesis of cis-3-Aminocyclohexanecarbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of cis-3-Aminocyclohexanecarbonitrile Hydrochloride. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure a safe, efficient, and reproducible scale-up of this important chemical intermediate.

Overview of Synthetic Strategy & Scale-up Challenges

The synthesis of this compound typically involves two critical transformations: the stereoselective reduction of an aromatic or unsaturated precursor and the formation of the hydrochloride salt. A common and industrially viable route is the catalytic hydrogenation of 3-aminobenzonitrile.

The primary challenges in scaling up this synthesis are:

  • Controlling Stereoselectivity: Achieving a high diastereomeric excess (d.e.) for the cis isomer is paramount. Conditions that work on a lab scale may not translate directly to larger reactors.

  • Managing Reaction Energetics: Catalytic hydrogenations are often exothermic and require careful thermal management to prevent runaway reactions and ensure consistent product quality.

  • Handling Hazardous Materials: The synthesis may involve high-pressure hydrogen, pyrophoric catalysts, and toxic cyanide-containing compounds, necessitating stringent safety protocols.[1][2][3][4][5]

  • Product Isolation and Purity: Ensuring the final product is free of the trans isomer, catalyst residues, and other process impurities is critical, particularly for pharmaceutical applications. The crystallization of the hydrochloride salt is a key purification step that must be well-controlled.[6][7][8]

Process Workflow Overview

Below is a generalized workflow for the scale-up synthesis, highlighting critical control points.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation A 3-Aminobenzonitrile (Starting Material) B Reactor Setup & Inerting A->B C Catalyst Slurry Preparation B->C D Catalytic Hydrogenation C->D E In-Process Control 1: Conversion & Cis/Trans Ratio (GC/HPLC) D->E Monitor H₂ uptake, Temp, Pressure F Catalyst Filtration E->F Proceed if conversion >99% and cis:trans ratio is acceptable G Solvent Swap (If necessary) F->G H Salt Formation: Add HCl Solution G->H I Crystallization H->I J In-Process Control 2: Purity & Isomer Ratio I->J K Filtration & Washing J->K L Drying K->L M Final Product: cis-3-Aminocyclohexanecarbonitrile HCl L->M

Caption: Generalized workflow for the scale-up synthesis.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the scale-up process.

Q1: My cis-to-trans isomer ratio is poor (<95:5) after the catalytic hydrogenation of 3-aminobenzonitrile. What are the key parameters to investigate?

A1: Achieving high cis selectivity is a common challenge. The stereochemical outcome is determined by the way the substrate adsorbs onto the catalyst surface. The cis isomer results from the hydrogenation of the face of the cyclohexene intermediate that is adsorbed on the catalyst. Several factors influence this:

  • Catalyst Choice: While Palladium (Pd) on carbon is often used, Rhodium (Rh) and Ruthenium (Ru) catalysts can offer different selectivity profiles. Rhodium catalysts, in particular, have been shown to be effective for the hydrogenation of substituted anilines.[9]

  • Solvent System: The polarity of the solvent significantly impacts selectivity. Protic solvents like alcohols (methanol, ethanol) are common. Sometimes, a biphasic system (e.g., an immiscible organic solvent and water) can influence selectivity and catalyst activity.[9]

  • Additives: The presence of acids or bases can alter the catalyst surface and the substrate's presentation to it. For nitrile hydrogenations, basic additives are sometimes used to prevent the formation of secondary amines.[9][10]

  • Hydrogen Pressure & Temperature: These are critical parameters. Lower temperatures generally favor higher selectivity but result in longer reaction times. Higher pressures can sometimes decrease selectivity by altering the hydrogenation mechanism. It's crucial to perform a Design of Experiments (DoE) to find the optimal balance.

Troubleshooting Steps:

  • Screen Catalysts: If using Pd/C, consider screening 5% Rh/C or 5% Ru/C under your current conditions.

  • Vary the Solvent: Compare results in methanol, ethanol, and isopropyl alcohol.

  • Optimize Temperature: Run the reaction at a lower temperature (e.g., decrease from 50°C to 25-30°C) and monitor the reaction progress over a longer period.[11]

  • Check Raw Material Purity: Ensure your 3-aminobenzonitrile is free from impurities that could act as catalyst poisons.

Q2: The hydrogenation reaction stalls before reaching full conversion. What could be the cause?

A2: A stalled reaction points towards catalyst deactivation or inhibition.

  • Catalyst Poisoning: Sulfur, halides, or strongly coordinating species in the starting material or solvent can poison noble metal catalysts.

  • Byproduct Inhibition: The formation of secondary or tertiary amines as byproducts can sometimes inhibit the catalyst. This is a known issue in nitrile reductions.[12]

  • Poor Mass Transfer: On a large scale, ensuring efficient mixing of hydrogen gas, the liquid phase, and the solid catalyst is crucial. If the agitation is insufficient, the reaction becomes mass-transfer limited, appearing to stall.

  • Water Content: While a small amount of water can sometimes be beneficial, excess water can inhibit certain catalysts.[10]

Troubleshooting Steps:

  • Analyze Starting Materials: Test your 3-aminobenzonitrile and solvent for common catalyst poisons.

  • Increase Agitation: Assess if the reactor's stirring speed is sufficient to keep the catalyst fully suspended and ensure good gas dispersion.

  • Add a Co-catalyst or Additive: In some cases, adding a small amount of a base like lithium hydroxide can maintain catalyst activity and improve selectivity to the primary amine.[10]

  • Consider Catalyst Loading: While undesirable from a cost perspective, a modest increase in catalyst loading might be necessary to overcome low-level inhibition.

Q3: During the hydrochloride salt formation, I'm getting an oil instead of a crystalline solid. How can I induce crystallization?

A3: "Oiling out" is a common problem during crystallization, especially with amine salts.[7] It occurs when the product's solubility in the solvent system is too high, or when the rate of salt formation is faster than the rate of crystal lattice formation.

  • Solvent Choice: The polarity of the solvent is critical.[7] You need a system where the free base is soluble, but the hydrochloride salt has limited solubility. Common choices include isopropanol (IPA), ethanol, or ethyl acetate. Using aqueous HCl can sometimes lead to oiling due to the high solubility of the salt in water.[8]

  • Rate of Acid Addition: Adding the HCl solution too quickly can cause the local concentration to exceed the saturation point rapidly, leading to amorphous precipitation or oiling.

  • Temperature: Crystallization should be performed at a controlled temperature. Sometimes, cooling too quickly can promote oiling.

  • Seeding: Introducing a small number of seed crystals of the desired polymorphic form can provide a template for proper crystal growth and prevent oiling.

Troubleshooting Protocol:

  • Use Anhydrous HCl: Switch from aqueous HCl to a solution of HCl in a suitable organic solvent (e.g., HCl in IPA or diethyl ether) to avoid introducing water.[8]

  • Slow Down Addition: Add the HCl solution slowly and sub-surface, with vigorous stirring, to maintain a homogenous concentration.

  • Control Temperature: Maintain a constant temperature during addition (e.g., 20-25°C), and then implement a controlled cooling profile.

  • Anti-Solvent Addition: If the product is too soluble, consider adding an "anti-solvent" (a solvent in which the salt is very insoluble, like heptane or MTBE) after the HCl addition to induce precipitation.

  • Develop a Seeding Strategy: If possible, generate a small amount of crystalline material to use as seed crystals for subsequent batches.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when handling cyanide-containing compounds like 3-aminobenzonitrile on a large scale?

A: The primary hazard is the potential for generating highly toxic hydrogen cyanide (HCN) gas. This can occur if the aminonitrile comes into contact with strong acids. Workplaces must have strict protocols for storing and handling cyanides, including segregated storage, use of appropriate personal protective equipment (PPE), and ensuring work areas are well-ventilated.[1][2][4] An emergency response plan, including access to cyanide antidote kits and trained first-aiders, is mandatory.[1][5]

Q: How can I effectively remove residual hydrogenation catalyst from my product batch?

A: Residual catalyst (e.g., Pd, Rh) is a major purity concern. The standard method is filtration through a fine filter medium like Celite® or a dedicated cartridge filter. For scale-up:

  • Use a filter aid (like Celite) to prevent the fine catalyst particles from clogging the filter.

  • Consider a "polish" filtration step through a second, finer filter.

  • Ensure the vessel and lines are properly grounded to prevent static discharge, as dry catalyst on a filter can be pyrophoric.

  • The filtered catalyst should be carefully quenched (e.g., wetted with water) and handled as hazardous waste according to safety guidelines.

Q: Can I improve the yield by telescoping the hydrogenation and salt formation steps?

A: A "telescoped" or one-pot process where the salt formation is performed directly in the hydrogenation solvent after catalyst removal can be more efficient.[13] However, you must ensure that the solvent used for hydrogenation is also suitable for crystallization. Alcohols like methanol or ethanol are often good candidates. This approach reduces solvent usage and handling steps but requires careful process development to ensure that no impurities from the reaction step adversely affect the crystallization outcome.

Q: How do I choose the right solvent for the final crystallization?

A: The ideal crystallization solvent should exhibit the following properties, which can be summarized in a table for comparison:

PropertyDesired CharacteristicRationale
Solubility Profile High solubility at high temp, low solubility at low temp.Allows for high recovery upon cooling.
Impurity Rejection Impurities should remain soluble at low temp.Ensures the crystallization process is also a purification step.
Crystal Habit Should produce well-defined, easily filterable crystals.Avoids fine needles or amorphous solids that are difficult to handle.
Safety Low toxicity, high flash point, environmentally benign.Critical for large-scale manufacturing.
Boiling Point Moderate boiling point (~60-120°C).Easy to remove during drying without requiring very high vacuum or temperature.

Commonly screened solvents for amine hydrochlorides include isopropanol, ethanol, ethyl acetate, and mixtures with anti-solvents like heptane or MTBE.

References

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. 6

  • Amine acid salt compounds and process for the production thereof. Google Patents. 7

  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. 1

  • Amine and HCl - salt formation reaction. YouTube.

  • Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries. TSM TheSafetyMaster Private Limited. 2

  • method for salt preparation. Google Patents. 8

  • Sodium Cyanide Emergency Response Procedures and Protection Key Points. United Chemical. 3

  • Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase. Part I. Hydrogenation of benzonitrile over palladium. ResearchGate.

  • Hydrogenation of nitriles to produce amines. Google Patents.

  • Preventing degradation of aminonitriles during workup and purification. Benchchem.

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health.

  • Sodium Cyanide Safety Protection and Emergency Measures. United Chemical. 4

  • Cyanide Safety. 911Metallurgist.

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. National Institutes of Health.

  • Method for synthesizing cyanoaniline through nitrobenzonitrile catalytic hydrogenation. Google Patents.

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering.

  • Process for the hydrogenation of nitriles to primary amines. Google Patents.

  • (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate.

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. National Institutes of Health.

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. SciSpace.

  • Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. Beilstein Journals.

  • Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. National Institutes of Health.

  • Looking for tips on scaling up organic syntheses. Reddit.

  • Novel Stereoselective Synthesis of (R)-3-Aminotetradecanoic Acid (Iturinic Acid). Semantic Scholar. -Tiecco-Testaferri/21262d51b3484f1816f19379650d036e761665e8)

  • Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. National Institutes of Health.

  • Synthesis of either enantiomer of cis-3-aminocyclopentanecarboxylic acid from both enantiomers of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. Journal of the Chemical Society, Perkin Transactions 1.

  • Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. University of Greifswald Publication Server.

  • Preparation method of cis-3-amino-cyclopentanol hydrochloride. Google Patents.

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Validation & Comparative

A Senior Application Scientist's Guide to Alternative Reagents for cis-3-Aminocyclohexanecarbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. The cis-3-aminocyclohexanecarbonitrile hydrochloride scaffold has emerged as a valuable building block, prized for its conformationally restricted nature which can impart favorable pharmacological properties.[1][2] This guide provides an in-depth comparison of viable alternative reagents, offering experimental insights and data to inform rational drug design and synthesis.

The Strategic Importance of the Aminocyclohexane Scaffold

The cyclohexane ring, in its rigid chair or boat conformations, serves as a three-dimensional scaffold that can orient functional groups in well-defined spatial arrangements.[3] This conformational rigidity is a key attribute in designing molecules with high affinity and selectivity for their biological targets, as it reduces the entropic penalty upon binding.[4] The cis relationship between the amino and cyano groups in the parent molecule further constrains the geometry, making it an attractive starting point for peptidomimetics and other structured molecules.[1]

The aminonitrile functionality itself is a versatile pharmacophore. The nitrile group, with its strong electron-withdrawing nature, can participate in dipole interactions and hydrogen bonding. It is often employed as a bioisostere for a carboxylic acid or a halogen, and can enhance a molecule's ADME (absorption, distribution, metabolism, and excretion) profile.[5][6]

Comparative Analysis of Alternative Scaffolds

The selection of an alternative to this compound is driven by the specific goals of the research program, which may include modulating physicochemical properties, exploring different binding interactions, or simplifying synthetic routes. This section provides a comparative overview of key alternatives.

Ring-Modified Analogs: Fine-Tuning Spatial Geometry

Altering the size of the cycloalkane ring provides a direct means of modifying the spatial relationship between the amino and nitrile (or other functional group) moieties.

  • Cyclopentane and Cyclobutane Analogs: Reducing the ring size to a cyclopentane or cyclobutane introduces different conformational biases and bond angles. These smaller rings can be advantageous in achieving a better fit within a compact binding pocket.

CompoundRing SizeKey Physicochemical PropertiesRationale for Use
cis-3-Aminocyclohexanecarbonitrile HCl6-memberedProvides a rigid scaffold with well-defined axial and equatorial positions.Established building block for peptidomimetics.
cis-3-Aminocyclopentanol HCl5-memberedIncreased ring strain and altered bond angles compared to cyclohexane.May offer improved binding affinity in specific targets.
cis-3-Aminocyclobutanol HCl4-memberedSignificant ring strain, leading to a more planar conformation.Useful for probing the importance of specific bond angles for biological activity.
Functional Group Bioisosteres: Modulating Polarity and Interactions

Replacing the nitrile group with a bioisosteric equivalent can significantly alter the molecule's polarity, acidity, and hydrogen bonding capacity.[5][6]

  • Carboxylic Acid Analogs: The direct replacement of the nitrile with a carboxylic acid (cis-3-aminocyclohexanecarboxylic acid) creates a classic beta-amino acid. This is a common strategy to mimic peptide backbones and introduce a charged group.[2]

  • Hydroxymethyl and Amide Analogs: Introducing a hydroxymethyl or an amide group in place of the nitrile offers alternative hydrogen bonding patterns and can impact solubility and metabolic stability.

Functional GroupKey Physicochemical PropertiesRationale for Use
Nitrile (-CN)Polar, good hydrogen bond acceptor, metabolically stable.Can act as a bioisostere for carbonyls and halogens.
Carboxylic Acid (-COOH)Acidic (anionic at physiological pH), strong hydrogen bond donor/acceptor.Mimics amino acids, introduces a charge for salt bridge formation.
Hydroxyl (-OH)Polar, hydrogen bond donor and acceptor.Increases hydrophilicity.
Amide (-CONH2)Polar, hydrogen bond donor and acceptor.Can mimic peptide bonds and improve metabolic stability.
Heterocyclic Scaffolds: Introducing Novel Chemical Space

Replacing the cyclohexane ring with a saturated heterocycle introduces heteroatoms that can act as hydrogen bond donors or acceptors, and can significantly influence the molecule's overall polarity and solubility.

  • Piperidine and Pyrrolidine Analogs: These nitrogen-containing heterocycles are common scaffolds in drug discovery. The nitrogen atom can be a site for further derivatization or can participate in key interactions with the target protein.

  • Tetrahydropyran and Tetrahydrofuran Analogs: The introduction of an oxygen atom can improve aqueous solubility and provides a hydrogen bond acceptor.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key alternative reagents.

Protocol 1: Synthesis of cis- and trans-3-Aminocyclohexanols

This protocol describes the synthesis of 3-aminocyclohexanol analogs via the reduction of β-enaminoketones.[7]

Step 1: Synthesis of β-Enaminoketone

  • In a round-bottom flask equipped with a Dean-Stark trap, dissolve 4,4-dimethyl-1,3-cyclohexanedione (1.0 g, 7.13 mmol) and benzylamine (0.86 mL, 7.84 mmol) in toluene (30 mL).

  • Reflux the mixture for 3 hours, azeotropically removing the water formed.

  • Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization.

Step 2: Reduction to 3-Aminocyclohexanol

  • Dissolve the β-enaminoketone (2.0 mmol) in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).

  • Cool the solution to 0 °C and add small pieces of metallic sodium (0.27 g, 12.0 g-atom) portion-wise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction by pouring it into a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • The resulting diastereomeric mixture of cis- and trans-3-aminocyclohexanols can be separated by column chromatography.

Visualizing Synthetic Pathways and Logical Relationships

To further clarify the relationships between the parent compound and its alternatives, the following diagrams are provided.

Synthetic_Pathway_to_Aminocyclohexanol_Analogs Cyclohexanedione Cyclohexanedione beta-Enaminoketone beta-Enaminoketone Cyclohexanedione->beta-Enaminoketone Benzylamine, Toluene, Reflux cis/trans-3-Aminocyclohexanol cis/trans-3-Aminocyclohexanol beta-Enaminoketone->cis/trans-3-Aminocyclohexanol Na, THF/IPA Bioisosteric_Replacements A cis-3-Aminocyclohexanecarbonitrile B Ring-Modified Analogs (Cyclopentane, Cyclobutane) A->B Modulate Geometry C Functional Group Bioisosteres (Carboxylic Acid, Hydroxyl) A->C Alter Polarity & H-Bonding D Heterocyclic Scaffolds (Piperidine, Tetrahydropyran) A->D Introduce Heteroatoms

Caption: Bioisosteric Replacement Strategies.

Conclusion

The selection of a suitable alternative to this compound is a critical decision in the drug discovery process. By considering ring-modified analogs, functional group bioisosteres, and heterocyclic scaffolds, researchers can systematically explore the chemical space around this important pharmacophore. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for making informed decisions, ultimately accelerating the development of novel and effective therapeutics.

References

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  • LibreTexts. (2021). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]

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The Unseen Potential: A Comparative Guide to the Biological Activity of cis-3-Aminocyclohexanecarbonitrile Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful discovery of novel therapeutics. cis-3-Aminocyclohexanecarbonitrile hydrochloride, a seemingly simple yet stereochemically rich building block, holds significant potential for the generation of diverse and biologically active derivatives. This guide provides an in-depth, objective comparison of the biological activities stemming from this scaffold, with a primary focus on the extensively researched area of Dipeptidyl Peptidase IV (DPP-IV) inhibition, a cornerstone in the management of type 2 diabetes. Furthermore, we will explore the emerging, albeit less-documented, potential of its derivatives in the realms of anticancer and antimicrobial research.

The Rationale for Derivatization: From a Simple Scaffold to Potent Bioactivity

The this compound scaffold presents a unique combination of a cyclohexane ring, conferring conformational rigidity, and strategically placed amino and nitrile functionalities. This arrangement provides an ideal starting point for the synthesis of molecules that can interact with biological targets with high specificity. The primary amino group serves as a handle for the introduction of various side chains, enabling the exploration of structure-activity relationships (SAR), while the nitrile group is a key pharmacophore in many enzyme inhibitors.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition: A Primary Avenue of Investigation

The most profound and well-documented biological activity of derivatives from scaffolds related to aminocyclohexanecarbonitrile is the potent and selective inhibition of Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.

Derivatives that mimic the structure of proline, a natural substrate of DPP-IV, have shown exceptional promise. The aminocyclohexanecarbonitrile core can be elaborated to create potent dipeptide mimetics. A notable example is the class of pyrrolidine-2-carbonitrile-based inhibitors, which are structurally analogous to derivatives of cis-3-aminocyclohexanecarbonitrile.

Comparative Analysis of DPP-IV Inhibitory Activity

While direct comparative data for a series of derivatives from this compound is not extensively published, we can extrapolate from structurally similar pyrrolidine-2-carbonitrile derivatives to understand the key SAR principles. The following table summarizes the DPP-IV inhibitory activity of representative compounds, highlighting the impact of structural modifications.

Compound ClassKey Structural FeaturesRepresentative IC50 (nM)Reference CompoundReference IC50 (nM)
Pyrrolidine-2-carbonitrileUnsubstituted pyrrolidine ring17Sitagliptin22
4-Fluoropyrrolidine-2-carbonitrileFluorine substitution on the pyrrolidine ring17Sitagliptin22
Pyrrolidine-2-carbonitrile with para-methyl substituentpara-methyl group on an appended aromatic ring22,870 (µg/mL converted)Acarbose-
Pyrrolidine-2-carbonitrile with para-chloro substituentpara-chloro group on an appended aromatic ring22,870 (µg/mL converted)Acarbose-

Note: IC50 values are indicative and can vary based on assay conditions. Data is compiled from multiple sources for illustrative purposes.

Key Structure-Activity Relationship (SAR) Insights for DPP-IV Inhibition:

  • The Cyanopyrrolidine Moiety: The core aminonitrile structure is crucial for binding to the active site of DPP-IV.

  • Substitutions on the Ring: The introduction of substituents, such as fluorine, on the cyclic backbone can influence potency and pharmacokinetic properties.

  • N-Terminal Modifications: The nature of the substituent attached to the amino group plays a significant role in determining inhibitory activity. Aromatic and heterocyclic moieties are commonly employed to interact with the S1 and S2 pockets of the DPP-IV enzyme.

Signaling Pathway of DPP-IV Inhibition

The therapeutic effect of DPP-IV inhibitors is mediated through the enhancement of the incretin pathway.

DPP4_Pathway cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas Food Food Intake GLP1_GIP GLP-1 & GIP (Active Incretins) Food->GLP1_GIP DPP4 DPP-IV Enzyme GLP1_GIP->DPP4 Degradation Beta_Cells β-Cells GLP1_GIP->Beta_Cells Stimulates Alpha_Cells α-Cells GLP1_GIP->Alpha_Cells Inhibits Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Insulin ↑ Insulin Secretion Beta_Cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Glucose_Uptake ↑ Glucose Uptake in Peripheral Tissues Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Inhibits production DPP4_Inhibitor DPP-IV Inhibitor (e.g., Vildagliptin Analogue) DPP4_Inhibitor->DPP4 Inhibits Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

Mechanism of action of DPP-IV inhibitors.

Experimental Protocols

Synthesis of Pyrrolidine-2-carbonitrile based DPP-IV Inhibitors (Illustrative)

Synthesis_Workflow Proline L-Proline Step1 N-acylation with Chloroacetyl chloride Proline->Step1 Intermediate1 (S)-1-(2-chloroacetyl) pyrrolidine-2-carboxylic acid Step1->Intermediate1 Step2 Reaction with Acetonitrile (in presence of H2SO4) Intermediate1->Step2 Intermediate2 (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile Step2->Intermediate2 Step3 Coupling with 3-aminoadamantanol Intermediate2->Step3 Vildagliptin Vildagliptin Step3->Vildagliptin

Illustrative synthesis of a pyrrolidine-based DPP-IV inhibitor.

Step-by-Step Methodology:

  • N-acylation: L-proline is reacted with chloroacetyl chloride in a suitable solvent like tetrahydrofuran (THF) to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.[1][2]

  • Nitrile Formation: The resulting carboxylic acid is then treated with acetonitrile in the presence of a strong acid, such as sulfuric acid, to form the key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[1]

  • Coupling Reaction: The chloroacetylated intermediate is subsequently coupled with an appropriate amine, for instance, 3-aminoadamantanol, to yield the final DPP-IV inhibitor, Vildagliptin.[2]

In Vitro DPP-IV Inhibition Assay

The inhibitory activity of the synthesized compounds against DPP-IV is typically determined using a fluorescence-based assay.

Principle: The assay measures the cleavage of a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), by the DPP-IV enzyme. In the presence of an inhibitor, the rate of AMC release is reduced, leading to a decrease in fluorescence.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a solution of human recombinant DPP-IV enzyme, the fluorogenic substrate (Gly-Pro-AMC), and the test compounds at various concentrations.

  • Reaction Incubation: In a 96-well plate, incubate the DPP-IV enzyme with the test compounds for a specified period.

  • Substrate Addition: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to each well.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Exploring New Frontiers: Anticancer and Antimicrobial Activities

While DPP-IV inhibition is the most prominent activity, the aminocyclohexanecarbonitrile scaffold holds potential for other therapeutic applications. The inherent structural features of cyclohexane and aminonitrile derivatives have led to investigations into their anticancer and antimicrobial properties.

Anticancer Potential

Several studies have explored the anticancer activities of heterocyclic compounds derived from aminonitriles. These compounds have been shown to target various cancer cell lines, although the specific mechanisms are often still under investigation.

Compound ClassTarget Cell LineReported IC50 (µM)Reference Compound
Iodoquinazoline derivativesHCT-116 (Colon)4.0 - 8.0Doxorubicin
Theophylline derivativesHeLa (Cervical)--
Biphenyl pyrazoline derivativesMDA-MB-231 (Breast)--

Note: This data is for broader classes of related compounds and serves to highlight the potential of the aminonitrile scaffold in oncology research.

Antimicrobial Activity

The development of novel antimicrobial agents is a critical area of research. Cyclohexane derivatives have been investigated for their potential antibacterial and antifungal activities. The lipophilicity and structural rigidity of the cyclohexane ring can contribute to the ability of these compounds to interact with microbial membranes or intracellular targets.

Compound ClassTarget MicroorganismReported Activity
Cyclohexenone derivativesS. aureus, E. coli, C. albicansModerate to good
Biphenyl pyrazoline derivativesCandida albicansAntifungal activity

Note: This data represents the broader potential of cyclohexane-containing scaffolds in antimicrobial research.

Future Directions and Conclusion

The derivatives of this compound represent a promising class of compounds, with a strong foundation in the field of DPP-IV inhibition for the treatment of type 2 diabetes. The structure-activity relationships established for analogous pyrrolidine-based inhibitors provide a clear roadmap for the design of novel and potent therapeutic agents.

While the exploration of their anticancer and antimicrobial activities is still in its nascent stages, the preliminary findings for related scaffolds suggest that this is a fertile ground for future research. The versatility of the this compound building block, combined with its stereochemical complexity, offers a rich chemical space for the discovery of new and improved therapeutic agents. Further investigation into the synthesis and biological evaluation of a diverse library of derivatives from this specific starting material is warranted to fully unlock its therapeutic potential.

References

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  • Shen, W., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429.
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A Senior Application Scientist's Guide to the Pharmacological Screening of cis-3-Aminocyclohexanecarbonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on establishing a robust pharmacological screening cascade for novel chemical entities, specifically focusing on analogs of cis-3-aminocyclohexanecarbonitrile. This document is designed for researchers, medicinal chemists, and drug development professionals who are tasked with identifying and characterizing promising new therapeutic agents. We will move beyond simple protocols to explore the strategic rationale behind the screening funnel, ensuring that every experimental step is a self-validating system designed to generate trustworthy and actionable data.

The cis-3-aminocyclohexanecarbonitrile scaffold is a versatile starting point for medicinal chemistry. It serves as a three-dimensional building block that can be readily functionalized to explore chemical space.[1][2] The nitrile group, in particular, is a key feature; it is a common moiety in many approved drugs and can act as a hydrogen bond acceptor, a metabolic stabilizer, or even a covalent warhead for specific enzyme targets like cysteine proteases.[3] Given this, a well-designed screening strategy is paramount to unlocking the therapeutic potential of a library of such analogs.

The Strategic Screening Cascade: From Library to Lead

The journey from a newly synthesized library of compounds to a viable lead candidate is a multi-stage process of filtration and characterization. The goal is to efficiently identify potent, selective, and functionally active molecules while systematically eliminating unsuitable candidates. This process, often called the "screening cascade," ensures that resources are focused on the most promising compounds.

Below is a conceptual workflow illustrating this cascade. The choice of specific assays within each stage is critical and depends on the hypothesized biological target of the analog library. For this guide, we will proceed with the common scenario of targeting a specific enzyme, a cornerstone of modern drug discovery.[4]

Screening_Cascade cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Triage cluster_2 Phase 3: Lead Characterization cluster_3 Phase 4: Preclinical Evaluation Compound_Library Analog Library (cis-3-aminocyclohexanecarbonitrile) HTS Primary Screen (HTS) Biochemical Enzyme Assay Compound_Library->HTS ~10,000s compounds Dose_Response Dose-Response & IC50 Confirmation HTS->Dose_Response ~100s 'Hits' Orthogonal_Assay Orthogonal Biochemical Assay Dose_Response->Orthogonal_Assay Triage Hit Triage (PAINS/SAR Analysis) Orthogonal_Assay->Triage Cell_Based_Assay Cell-Based Target Engagement & Potency Triage->Cell_Based_Assay ~10-20 Validated Hits Selectivity_Panel Selectivity Profiling (Counter-Screening) Cell_Based_Assay->Selectivity_Panel In_Vivo In Vivo PK/PD & Efficacy Studies Selectivity_Panel->In_Vivo 1-3 Lead Candidates Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Target_Kinase Target Kinase (Inhibited by Analog) Receptor->Target_Kinase Activates Downstream_Kinase Downstream Kinase Target_Kinase->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Nucleus Gene Expression (e.g., Proliferation) Transcription_Factor->Nucleus Translocates to Nucleus

Caption: A generic kinase signaling pathway targeted by an inhibitor.

Protocol: Cell-Based Target Engagement Assay (e.g., NanoBRET™)

This protocol measures whether the compound can enter a live cell and bind to its intended target.

1. Cell & Reagent Preparation:

  • Engineered Cells: Use a cell line (e.g., HEK293) engineered to express the target kinase as a fusion with NanoLuc® luciferase.
  • Tracer: A fluorescent ligand that is known to bind to the target kinase.
  • Culture Medium: Standard DMEM/F12 with 10% FBS.

2. Assay Execution:

  • Step 1: Plate the engineered cells in a 96-well white assay plate and incubate overnight.
  • Step 2: Prepare serial dilutions of the hit compounds (e.g., AC-003, AC-004) in culture medium.
  • Step 3: Add the compound dilutions to the cells and incubate for 2 hours in a CO₂ incubator. Causality: This allows the compound to permeate the cells and reach equilibrium.
  • Step 4: Add the fluorescent tracer to all wells at its EC50 concentration.
  • Step 5: Add the NanoBRET™ substrate, which is cell-permeable.
  • Step 6: Immediately read the plate on a luminometer capable of measuring two wavelengths simultaneously (one for the donor luciferase at ~450 nm and one for the acceptor tracer at >600 nm).

3. Data Analysis:

  • The BRET ratio is calculated (Acceptor Emission / Donor Emission).
  • Competitive displacement of the tracer by the compound results in a decrease in the BRET ratio.
  • Plot the BRET ratio against compound concentration to determine the cellular IC50.
Data Presentation: Validated Hit Comparison

This table compares the biochemical potency with the cellular potency, a key step in validating hits.

Compound IDBiochemical IC50 (nM)Cellular IC50 (nM)Cell/Biochem RatioNotes
AC-0031504503.0Good potency and cell permeability.
AC-00480>10,000>125Potent biochemically, but poor cellular activity. Deprioritized.
Ref. Cmpd25602.4Reference Inhibitor

Part 3: Selectivity and Early Safety Profiling

A potent compound is of little use if it interacts with many other biological targets, leading to potential toxicity. This phase assesses the selectivity of our lead candidate(s). [5]

Expertise & Rationale: The Importance of Being Selective

We perform counter-screening against closely related kinases to ensure our compound's activity is specific to our target. A highly selective compound is more likely to have a clean safety profile. Furthermore, early safety profiling against a standard panel of targets known for causing adverse drug reactions (e.g., the hERG ion channel, Cytochrome P450 enzymes) is a critical step to de-risk the project before committing to expensive in vivo studies.

Methodology: Counter-Screening and Safety Panels
  • Selectivity Counter-Screening: The biochemical inhibition assay from Part 1 is repeated, but with a panel of 5-10 closely related kinases instead of the primary target.

  • Safety Profiling: This is often outsourced to specialized CROs. The compound is tested at a single high concentration (e.g., 10 µM) against a panel of ~45 targets associated with common toxicities. [5]Any significant binding (>50% inhibition) is flagged for follow-up.

Part 4: In Vivo Pharmacological Profiling

The final step in preclinical screening is to determine if the compound works in a living organism. This involves studying its Pharmacokinetics (PK - what the body does to the drug) and Pharmacodynamics (PD - what the drug does to the body). [6]

Expertise & Rationale: Bridging the Gap to a Living System

In vitro and cellular assays provide crucial data, but cannot fully predict how a compound will behave in a complex biological system. [7]An in vivo study is essential to understand if the compound can be absorbed, distributed to the target tissue at sufficient concentrations, and engage its target to produce the desired therapeutic effect without undue toxicity. [6][8]

Protocol Outline: Mouse Xenograft Model for an Oncology Target

1. Study Preparation:

  • Implant human tumor cells (that are dependent on the target kinase) subcutaneously into immunocompromised mice.
  • Allow tumors to grow to a specified size (e.g., 100-150 mm³).
  • Randomize mice into vehicle control and treatment groups (e.g., AC-003 at 10, 30, 100 mg/kg).

2. Dosing and Monitoring:

  • Administer the compound or vehicle daily via an appropriate route (e.g., oral gavage).
  • Measure tumor volume with calipers 2-3 times per week.
  • Monitor animal body weight and general health daily as a measure of toxicity.

3. PK/PD Analysis:

  • At specified time points, collect blood samples to measure the concentration of the drug in plasma (Pharmacokinetics).
  • At the end of the study, collect tumor tissue to measure the level of target inhibition (e.g., by Western blot for the phosphorylated downstream substrate) (Pharmacodynamics).

4. Efficacy Endpoint:

  • The primary endpoint is Tumor Growth Inhibition (TGI). A successful compound will show a statistically significant, dose-dependent reduction in tumor growth compared to the vehicle group.

Conclusion

The pharmacological screening of a novel library of cis-3-aminocyclohexanecarbonitrile analogs is a systematic process of inquiry and validation. By employing a strategically designed cascade of biochemical, cellular, and finally, in vivo assays, we can efficiently identify lead candidates with the highest potential for therapeutic success. Each step in this guide is designed to build upon the last, providing a robust, data-driven foundation for critical project decisions. This rigorous, multi-faceted approach ensures that only the most promising compounds, with confirmed mechanisms of action and acceptable selectivity profiles, are advanced toward clinical development.

References

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A Senior Application Scientist's Guide to the Stereochemical Influence on the Biological Activity of Aminocyclohexanecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Dimension of Shape in Drug Efficacy

In the intricate world of drug discovery and development, the molecular formula of a compound tells only part of its story. The three-dimensional arrangement of its atoms—its stereochemistry—is a pivotal factor that dictates its interaction with biological systems.[1] Biological entities like enzymes and receptors are themselves chiral, meaning they possess a specific 3D architecture.[2][3][4][5] This inherent chirality makes them highly selective, often interacting with only one specific stereoisomer of a drug molecule, much like a left-handed glove will only fit a left hand. This guide delves into the profound influence of stereochemistry on the biological activity of aminocyclohexanecarbonitrile derivatives, a class of compounds with significant therapeutic potential. We will explore how subtle changes in spatial arrangement can lead to dramatic differences in efficacy, selectivity, and even toxicity.

PART 1: Deconstructing Stereoisomerism in Cyclohexane Scaffolds

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[2][6] For aminocyclohexanecarbonitrile derivatives, two primary types of stereoisomerism are of paramount importance:

  • Enantiomers: These are non-superimposable mirror images of each other. They possess identical physical and chemical properties in an achiral environment but can exhibit vastly different pharmacological and toxicological profiles in the chiral environment of the body.[5] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even contribute to adverse effects.[3]

  • Diastereomers: These are stereoisomers that are not mirror images of each other. In the context of the cyclohexane ring, the most common form of diastereomerism is cis-trans isomerism. This describes the relative orientation of substituents on the ring.[6][7]

    • Cis isomers have substituents on the same side of the ring.

    • Trans isomers have substituents on opposite sides of the ring.

Unlike enantiomers, diastereomers have different physical properties (e.g., melting point, boiling point, solubility), which can influence their pharmacokinetic profiles.[8]

Caption: Logical relationship of stereoisomers in aminocyclohexanecarbonitrile derivatives.

PART 2: Comparative Analysis of Biological Activity: Cis vs. Trans Isomers

Experimental evidence robustly demonstrates that the spatial arrangement of substituents on the aminocyclohexanecarbonitrile ring directly impacts biological activity. A compelling case study involves phenytoin-like Schiff base derivatives, where the cis and trans isomers were evaluated for their anticonvulsant properties.

The causality behind these differences lies in the concept of three-point attachment, often described by the Easson-Stedman hypothesis. For a molecule to elicit a specific biological response, it must bind to its target receptor at multiple points. The precise spatial orientation of the functional groups in one isomer may allow for an optimal fit and strong binding interactions, leading to high potency. In contrast, the alternative isomer, with its different geometry, may be unable to achieve this optimal alignment, resulting in weaker binding and diminished or non-existent activity.

Comparative Anticonvulsant Activity Data

The following table summarizes the performance of cis and trans isomers of aminocyclohexanecarbonitrile-based Schiff bases in preclinical anticonvulsant models.

Isomer TypeCompoundAssayObservationPotency Comparison
Cis cis-SB1-PhMaximal Electroshock (MES) TestExhibited superior activity to phenytoin at tested doses.[9]cis > trans
Cis cis-SB4-PhMaximal Electroshock (MES) TestCompletely suppressed seizures at the highest dose (40 mg/kg).[9]cis > trans
Cis cis-SB1-Ph & cis-SB4-PhKainic Acid (KA)-Induced Seizure ModelSignificantly attenuated the severity of seizures.[9]cis isomers effective, Phenytoin ineffective
Trans trans IsomersGeneralShowed lower potency compared to their cis counterparts in the MES test.[9]trans < cis

These results clearly indicate that for this series of compounds, the cis configuration is the eutomer—the more active isomer—for anticonvulsant activity. This underscores the critical need to synthesize and evaluate stereoisomers independently to identify the most promising therapeutic candidate.

PART 3: Experimental Workflow for Stereoisomer Comparison

To ensure the scientific rigor and trustworthiness of comparative data, a self-validating experimental protocol is essential. Here, we outline a generalized workflow for assessing the in vivo anticonvulsant activity of aminocyclohexanecarbonitrile stereoisomers.

Protocol: In Vivo Anticonvulsant Screening via Maximal Electroshock (MES) Test

  • Animal Acclimation: House male Swiss mice (e.g., 20-25g) for at least one week under controlled conditions (12h light/dark cycle, constant temperature and humidity, ad libitum access to food and water) to reduce stress-related variables.

  • Compound Preparation & Group Assignment:

    • Prepare solutions/suspensions of the cis-isomer, trans-isomer, and a positive control (e.g., Phenytoin) in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Randomly assign animals to treatment groups (n=8-10 per group):

      • Group 1: Vehicle Control

      • Group 2: Positive Control (e.g., Phenytoin, 20 mg/kg)

      • Group 3: cis-Isomer (Dose 1, e.g., 10 mg/kg)

      • Group 4: cis-Isomer (Dose 2, e.g., 20 mg/kg)

      • Group 5: trans-Isomer (Dose 1, e.g., 10 mg/kg)

      • Group 6: trans-Isomer (Dose 2, e.g., 20 mg/kg)

  • Dosing: Administer the assigned compound to each animal via intraperitoneal (i.p.) injection. Note the time of administration.

  • Peak Effect Determination: Conduct the MES test at the time of peak drug effect, typically determined in preliminary pharmacokinetic studies (e.g., 30-60 minutes post-injection).

  • MES Induction:

    • Apply a short electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes.

    • The vehicle control group should consistently exhibit a tonic hind limb extension seizure. This validates the sensitivity of the animal model.

  • Observation & Endpoint: Observe each animal for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the complete absence of this phase.

  • Data Analysis:

    • Calculate the percentage of animals protected in each group.

    • Use appropriate statistical tests (e.g., Fisher's exact test) to compare the protection provided by the isomers against the vehicle control. A p-value < 0.05 is typically considered statistically significant.

    • The positive control group should show significant protection, validating the assay's integrity.

G cluster_prep Preparation cluster_invivo In Vivo Testing cluster_analysis Data Analysis & Conclusion prep Synthesize & Separate Cis & Trans Isomers formulate Formulate Dosing Solutions: - Cis-Isomer - Trans-Isomer - Vehicle (Negative Control) - Phenytoin (Positive Control) prep->formulate groups Assign Animals to Treatment Groups formulate->groups dose Administer Compounds (i.p.) groups->dose mes Induce Seizure (MES Test) at Peak Effect Time dose->mes observe Record Endpoint: Absence/Presence of Tonic Hind Limb Extension mes->observe stats Statistical Analysis (% Protection vs Vehicle) observe->stats compare Compare Activity: Cis vs. Trans stats->compare conclusion Identify Eutomer (More Active Isomer) compare->conclusion

Caption: Experimental workflow for comparing anticonvulsant activity of stereoisomers.

PART 4: The Imperative of Stereospecific Synthesis and Analysis

The clear differences in biological activity between stereoisomers make it imperative to work with enantiomerically or diastereomerically pure compounds.[3] Testing racemic mixtures (a 50:50 mix of enantiomers) or unseparated diastereomeric mixtures can lead to misleading results, potentially masking the high potency of one isomer or introducing confounding toxicity from another.[6]

Modern medicinal chemistry employs several strategies to achieve this:

  • Enantioselective Synthesis: Developing chemical reactions that preferentially create one stereoisomer over another.[10][11] This is often achieved using chiral catalysts or auxiliaries.[11]

  • Chiral Chromatography: Using chiral stationary phases (CSPs) in techniques like HPLC or SFC to separate pre-existing mixtures of stereoisomers.[12] This is a powerful tool for both analytical confirmation of purity and preparative isolation of individual isomers for testing.[12]

Conclusion

The stereochemical configuration of aminocyclohexanecarbonitrile derivatives is not a trivial structural detail but a fundamental determinant of their biological function. As demonstrated, cis and trans isomers can exhibit dramatically different levels of activity in validated pharmacological models.[9] This highlights an essential principle for researchers, scientists, and drug development professionals: the evaluation of stereochemically pure compounds is non-negotiable for accurately defining structure-activity relationships, identifying the most potent therapeutic candidates, and ultimately developing safer and more effective medicines. The investment in stereospecific synthesis and chiral analysis is a critical step in translating a promising chemical scaffold into a viable clinical asset.

References

  • The impact of cis‐ and trans‐isomerism on biological activity. (a)... - ResearchGate. Available from: [Link]

  • stereochemistry and biological activity of drugs. Available from: [Link]

  • How Do Stereoisomers Affect Drug Activity? - Chemistry For Everyone. (2025-07-24). YouTube. Available from: [Link]

  • (PDF) Effects of Stereoisomers on Drug Activity - ResearchGate. (2025-08-09). Available from: [Link]

  • Stereoisomerism in Relation to Biological Action | Stereoisomers Aspect Drug Action. (2021-03-22). YouTube. Available from: [Link]

  • Enantioselective synthesis of chiral BCPs - PMC - PubMed Central. NIH. Available from: [Link]

  • One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. NIH. Available from: [Link]

  • Some Examples of the Importance of Stereoisomerism to Biology. Biological Stereospeciflcity. (2021-08-02). Chemistry LibreTexts. Available from: [Link]

  • What Are Cis And Trans Isomers? - Chemistry For Everyone. (2025-04-09). YouTube. Available from: [Link]

  • The Biological Significance of cis-trans Isomerism. PubMed. Available from: [Link]

  • Stereochemistry in Drug Action - PMC. NIH. Available from: [Link]

  • Isomerization of cis-1, 4-cyclohexanedi-carbonitrile to its trans isomer. Google Patents.
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  • Effects of Stereoisomers on Drug Activity. (2021-06-21). American Journal of Biomedical Science & Research. Available from: [Link]

  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. MDPI. Available from: [Link]

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Navigating the Stereochemical Maze: A Comparative Guide to the Analytical Techniques for 3-Aminocyclohexanecarbonitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of a molecule can profoundly influence its pharmacological and toxicological properties. In the landscape of pharmaceutical development, 3-aminocyclohexanecarbonitrile serves as a critical building block, where the spatial arrangement of its amino and nitrile functional groups gives rise to a complex array of cis/trans (diastereomers) and enantiomeric isomers. The precise control and analysis of this isomeric composition are paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparative analysis of the primary analytical techniques employed for the separation and characterization of 3-aminocyclohexanecarbonitrile isomers, offering field-proven insights and detailed methodologies to navigate this analytical challenge.

The Analytical Imperative: Differentiating Isomers

3-Aminocyclohexanecarbonitrile possesses two chiral centers, leading to the potential for four stereoisomers: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R). These can be grouped into two pairs of enantiomers, which are also diastereomers of each other (cis and trans isomers). The subtle differences in their three-dimensional structures demand high-resolution analytical techniques for their effective separation and quantification.

Chromatographic Techniques: The Workhorses of Isomer Separation

Chromatography stands as the cornerstone for the separation of 3-aminocyclohexanecarbonitrile isomers. The choice of technique is dictated by the specific separation goal, be it the resolution of diastereomers or the more challenging separation of enantiomers.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely adopted technique for both enantiomeric and diastereomeric separations.[1] The key to a successful chiral HPLC separation lies in the selection of the chiral stationary phase (CSP), which creates a chiral environment where the isomers can interact differentially.

Causality in Experimental Choices:

For aminocyclohexane derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability.[2] These CSPs offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are crucial for resolving the subtle structural differences between enantiomers. The choice between normal-phase and reversed-phase chromatography depends on the polarity of the analyte and any derivatization performed. For a polar compound like 3-aminocyclohexanecarbonitrile, hydrophilic interaction liquid chromatography (HILIC) can also be a viable alternative, offering different selectivity compared to traditional reversed-phase methods.[3]

Experimental Protocol: Chiral HPLC

A general approach to developing a chiral HPLC method for 3-aminocyclohexanecarbonitrile isomers involves screening a variety of polysaccharide-based columns with different mobile phase compositions.

Figure 1: A generalized workflow for the chiral HPLC analysis of 3-aminocyclohexanecarbonitrile isomers.

Detailed Methodological Parameters (Inferred from Analogs):

ParameterRecommended Conditions
Column Polysaccharide-based CSP (e.g., Chiralpak® series)
Mobile Phase Hexane/Isopropanol or Ethanol with a basic additive (e.g., diethylamine) for normal phase. Acetonitrile/Water with an acidic modifier (e.g., formic acid) for reversed-phase or HILIC.
Flow Rate 0.5 - 1.5 mL/min
Temperature 20 - 40 °C (temperature can significantly influence selectivity)
Detection UV (due to the nitrile group) or Mass Spectrometry (for higher sensitivity and confirmation)
Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. However, the direct analysis of amines by GC can be challenging due to their polar nature, which can lead to poor peak shape and column interactions.[4]

The Necessity of Derivatization:

To overcome these challenges, derivatization is a crucial step for the GC analysis of 3-aminocyclohexanecarbonitrile.[5][6] Derivatization converts the polar amino group into a less polar, more volatile moiety, improving chromatographic performance. Common derivatizing agents include silylating agents (e.g., BSTFA, MTBSTFA) or acylating agents (e.g., trifluoroacetic anhydride).[5][6] For chiral separations, a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a non-chiral GC column.[7]

Experimental Protocol: GC-MS with Derivatization

Figure 2: Workflow for GC-MS analysis of 3-aminocyclohexanecarbonitrile isomers following derivatization.

Illustrative GC-MS Parameters (for Derivatized Analogs):

ParameterRecommended Conditions
Column Non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane)
Injector Temp. 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 10 °C/min
Carrier Gas Helium
Detector Mass Spectrometer (Electron Ionization)
Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency.[8] SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar co-solvent (modifier).

Advantages for Isomer Separation:

The low viscosity and high diffusivity of supercritical fluids lead to improved mass transfer, resulting in sharper peaks and better resolution.[8] Polysaccharide-based CSPs are also widely used in SFC and have shown excellent performance in separating a wide range of chiral compounds, including those with amino groups.[9]

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector, most commonly a cyclodextrin, is added to the background electrolyte.[10][11]

Mechanism of Chiral Recognition in CE:

The cyclodextrin forms transient diastereomeric inclusion complexes with the enantiomers of the analyte.[12] The different stabilities of these complexes lead to different apparent mobilities, enabling their separation. The choice of cyclodextrin and its concentration, as well as the pH of the background electrolyte, are critical parameters for optimizing the separation.[13][14]

Spectroscopic Techniques: Unveiling the Molecular Structure

While chromatography is essential for separation, spectroscopic techniques are indispensable for the structural elucidation and differentiation of the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between diastereomers (cis and trans isomers) of cyclic compounds.

Key Differentiating Features in ¹H NMR:

  • Chemical Shifts: The chemical shifts of the protons on the carbons bearing the amino and nitrile groups will differ between the cis and trans isomers due to the different magnetic environments of axial and equatorial substituents.[15]

  • Coupling Constants: The magnitude of the coupling constants between adjacent protons is highly dependent on their dihedral angle.[16][17] For cyclohexane chairs, axial-axial couplings are typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz).[15] This allows for the unambiguous assignment of the relative stereochemistry.

Illustrative ¹H NMR Data for Cis vs. Trans Isomers (Based on Analogs):

Parametercis-Isomer (example: 1a,3e)trans-Isomer (example: 1e,3e)
H at C1 (CH-CN) Broader multiplet, smaller coupling constantsSharper multiplet, larger axial-axial coupling
H at C3 (CH-NH₂) Broader multiplet, smaller coupling constantsSharper multiplet, larger axial-axial coupling
Mass Spectrometry (MS)

When coupled with a chromatographic technique (GC-MS or LC-MS), mass spectrometry provides crucial information for the identification and confirmation of the isomers. While enantiomers will produce identical mass spectra, diastereomers may show subtle differences in their fragmentation patterns, although this is not always the case. The primary role of MS in this context is to confirm the molecular weight of the separated isomers and to provide fragmentation data that can aid in the identification of unknown impurities.

Comparative Summary of Analytical Techniques

TechniquePrimary ApplicationKey AdvantagesKey Limitations
Chiral HPLC Enantiomer & Diastereomer SeparationWide applicability, robust, well-established.[1]Can require extensive method development.
GC-MS Diastereomer Separation (after derivatization)High resolution, sensitive, provides structural information.Requires derivatization for polar analytes.[4]
SFC Enantiomer & Diastereomer SeparationFast analysis, high efficiency, reduced solvent consumption.[8]Less common instrumentation.
CE Enantiomer SeparationHigh efficiency, low sample and reagent consumption.[11]Lower sensitivity for some detectors.
NMR Diastereomer Structure ElucidationUnambiguous determination of relative stereochemistry.[15]Not a separation technique, requires pure samples.

Conclusion: A Multi-faceted Approach for Comprehensive Analysis

The successful analysis of 3-aminocyclohexanecarbonitrile isomers requires a strategic and often multi-technique approach. Chiral chromatography, particularly HPLC and SFC with polysaccharide-based chiral stationary phases, stands as the most powerful tool for the direct separation of all four stereoisomers. For the separation of diastereomers, GC-MS following derivatization offers a high-resolution alternative. NMR spectroscopy is indispensable for the definitive structural elucidation of the cis and trans isomers. By understanding the principles and leveraging the strengths of each of these analytical techniques, researchers and drug development professionals can confidently navigate the complexities of isomeric analysis, ensuring the quality and safety of pharmaceuticals derived from this important chiral building block.

References

  • Lipka, E., et al. (2014). Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography.
  • Aturki, Z., & Fanali, S. (2021). The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. Molecules, 26(8), 2236.
  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University.
  • Sänger-van de Griend, C. E. (2001). Using Cyclodextrins to Achieve Chiral and Non-chiral Separations in Capillary Electrophoresis. LCGC North America, 19(6), 614-623.
  • Phenomenex. Chiral HPLC Separations Guidebook. Available from: [Link]

  • Takeda, S., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Analytical Chemistry, 94(34), 11776-11784.
  • DeMartin, K., & McCutcheon, J. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(4), 1333-1342.
  • Patel, K., & Nagpara, P. (2016). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. Der Pharma Chemica, 8(14), 126-133.
  • Varga, E., et al. (2019). Single isomer cyclodextrins as chiral selectors in capillary electrophoresis. Electrophoresis, 40(1), 155-170.
  • De Martin, K. L., & McCutcheon, J. R. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of forensic sciences, 68(4), 1333–1342.
  • Zhang, J., et al. (2020). Building-block exchange synthesis of amino-based three-dimensional covalent organic frameworks for gas chromatographic separation of isomers.
  • Google Patents. (2016). HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. CN105675783A.
  • Li, J., et al. (2015). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers.
  • Scriba, G. K. (2021). Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. Molecules, 26(11), 3229.
  • Szemán, J., et al. (2021). Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques. Periodica Polytechnica Chemical Engineering, 65(3), 364-376.
  • Liu, R. H., & Lin, C. C. (1995). Chemical derivatization for the analysis of drugs by GC-MS--a conceptual review. Journal of food and drug analysis, 3(3), 159-174.
  • Chemazon Chemistry. (2024, January 13). CSIR NET Dec 2023 Chemistry Solution | Coupling constant for cis and trans alkene | NMR Spectroscopy [Video]. YouTube.
  • David, S. (2008). Derivatization Methods in GC and GC/MS. In Gas Chromatography - Derivatization, Sample Introduction, and Detector Technology. InTech.
  • Harada, N. (2017).
  • Le, S., et al. (2014). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 86(3), 1743-1751.
  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University.
  • Lee, J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 174-183.
  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

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A Comparative Guide to the Synthetic Routes of cis-3-Aminocyclohexanecarbonitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of cis-3-Aminocyclohexanecarbonitrile in Medicinal Chemistry

cis-3-Aminocyclohexanecarbonitrile is a crucial building block in the synthesis of a wide array of pharmacologically active compounds. Its rigid cyclohexane scaffold, coupled with the strategically positioned amino and nitrile functionalities, provides a versatile platform for the development of novel therapeutics. The cis stereochemistry, in particular, is often a key determinant of biological activity, influencing the molecule's ability to interact with specific protein targets. Consequently, the development of efficient, cost-effective, and stereoselective synthetic routes to this intermediate is of paramount importance to the pharmaceutical industry.

This guide provides a comprehensive cost-benefit analysis of two distinct synthetic strategies for obtaining cis-3-aminocyclohexanecarbonitrile. The first route explores the direct catalytic hydrogenation of a readily available aromatic precursor, while the second details a multi-step approach designed to achieve high stereoselectivity through a resolution-based method. By examining the intricacies of each route, from reagent costs and reaction yields to operational complexity and scalability, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Catalytic Hydrogenation of 3-AminobenzonitrileRoute 2: Diastereoselective Resolution and Cyanation
Starting Materials 3-Aminobenzonitrile, HydrogenCyclohex-2-en-1-one, (R)-(+)-α-Methylbenzylamine, Acetone Cyanohydrin
Key Reagents Rhodium on Alumina (or similar catalyst), Solvent (e.g., Methanol)Tartaric Acid, Sodium Bicarbonate, Hydrochloric Acid
Reaction Time 6-12 hours3-4 days (multiple steps)
Temperature 80-120 °CRoom Temperature to 80 °C
Pressure 500-1000 psiAtmospheric
Reported Yield (%) 70-85% (mixture of isomers)~30-40% (of desired cis-isomer)
cis:trans Ratio Variable (typically favors trans)>98:2
Purity (%) >95% (after chromatography)>99% (after crystallization)
Advantages Fewer steps, potentially lower reagent cost in bulk, high throughput.High stereoselectivity, high purity of the final product.
Disadvantages Poor stereoselectivity requiring difficult separation of isomers, high-pressure equipment needed.Multi-step, lower overall yield of the desired isomer, use of a chiral auxiliary.

Route 1: Catalytic Hydrogenation of 3-Aminobenzonitrile

This approach is predicated on the direct reduction of the aromatic ring of 3-aminobenzonitrile to the corresponding cyclohexane derivative. While seemingly straightforward, the primary challenge lies in controlling the stereoselectivity of the hydrogenation to favor the desired cis isomer.

Causality Behind Experimental Choices

The choice of catalyst is critical in influencing the stereochemical outcome of the hydrogenation. Rhodium-based catalysts, such as Rhodium on alumina or Rhodium on carbon, are often employed for the reduction of aromatic rings under milder conditions than those required for catalysts like Raney Nickel. The solvent system can also play a role, with polar protic solvents like methanol or ethanol being common choices. The reaction is typically carried out at elevated temperature and pressure to facilitate the hydrogenation of the stable aromatic ring.

Visualizing the Synthetic Pathway

Route_1 start 3-Aminobenzonitrile product cis/trans-3-Aminocyclohexanecarbonitrile start->product Catalytic Hydrogenation reagents H2 (500-1000 psi) Rh/Al2O3 Methanol, 80-120°C

Caption: Catalytic hydrogenation of 3-aminobenzonitrile.

Experimental Protocol
  • Catalyst Preparation: In a high-pressure autoclave, add 5% Rhodium on alumina (5 mol%) to a solution of 3-aminobenzonitrile (1 equivalent) in methanol (10 volumes).

  • Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to 500-1000 psi.

  • Reaction: Heat the mixture to 80-120 °C with vigorous stirring for 6-12 hours, monitoring the reaction progress by GC-MS.

  • Work-up: After cooling to room temperature, carefully vent the autoclave and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, a mixture of cis and trans isomers, will require separation by column chromatography on silica gel.

Cost-Benefit Analysis
  • Cost: The primary costs are associated with the rhodium catalyst and the high-pressure hydrogenation equipment. 3-Aminobenzonitrile is a relatively inexpensive starting material. The operational costs for high-pressure reactions are also a consideration.

  • Benefit: This route is atom-economical and involves a single synthetic step from a readily available precursor. It is amenable to large-scale production.

  • Drawback: The significant drawback is the lack of stereocontrol, leading to a mixture of cis and trans isomers. The separation of these isomers can be challenging and costly, reducing the overall effective yield of the desired cis product.

Route 2: Diastereoselective Resolution and Cyanation

This multi-step synthesis prioritizes stereochemical purity by employing a classical resolution strategy using a chiral auxiliary. This approach, while longer, ensures the final product is obtained with high isomeric purity.

Causality Behind Experimental Choices

This route begins with the conjugate addition of a chiral amine to cyclohex-2-en-1-one. (R)-(+)-α-Methylbenzylamine is a common and effective chiral auxiliary for this purpose. The resulting diastereomeric β-aminoketones can then be separated by fractional crystallization after salt formation with a chiral acid, such as tartaric acid. Once the desired diastereomer is isolated, the ketone is converted to a nitrile. A common method for this transformation is the formation of a cyanohydrin followed by reduction, though a direct cyanation approach can also be considered. Finally, the chiral auxiliary is removed by hydrogenolysis.

Visualizing the Synthetic Pathway

Route_2 cluster_0 Step 1: Conjugate Addition cluster_1 Step 2: Resolution cluster_2 Step 3: Cyanation cluster_3 Step 4: Deprotection A Cyclohex-2-en-1-one C Diastereomeric β-Aminoketones A->C B (R)-(+)-α-Methylbenzylamine D Diastereomeric Mixture C->D F Isolated Diastereomeric Salt D->F E Tartaric Acid G Resolved Aminoketone F->G I Protected Aminonitrile G->I H Acetone Cyanohydrin J Protected Aminonitrile I->J L cis-3-Aminocyclohexanecarbonitrile J->L K H2, Pd/C

Caption: Multi-step synthesis via diastereoselective resolution.

Experimental Protocol
  • Conjugate Addition: To a solution of cyclohex-2-en-1-one (1 equivalent) in ethanol, add (R)-(+)-α-methylbenzylamine (1.1 equivalents). Stir the mixture at room temperature for 24 hours. Remove the solvent under reduced pressure to obtain the crude diastereomeric β-aminoketones.

  • Resolution: Dissolve the crude aminoketone mixture in hot ethanol and add a solution of L-(+)-tartaric acid (0.5 equivalents) in ethanol. Allow the solution to cool slowly to room temperature, then place in a refrigerator overnight. Collect the precipitated crystals by filtration, which will be enriched in one diastereomer. Recrystallize from ethanol to achieve high diastereomeric purity. Liberate the free amine by treatment with aqueous sodium bicarbonate and extract with an organic solvent.

  • Cyanation: To a solution of the resolved aminoketone (1 equivalent) in methanol, add acetone cyanohydrin (1.5 equivalents). Stir the mixture at room temperature for 12 hours. Quench the reaction with aqueous sodium bicarbonate and extract the product with ethyl acetate.

  • Deprotection: Dissolve the protected aminonitrile in methanol and add Pd/C (10 mol%). Hydrogenate the mixture at 50 psi for 12 hours. Filter the catalyst and concentrate the filtrate to yield the final product, cis-3-aminocyclohexanecarbonitrile.

Cost-Benefit Analysis
  • Cost: This route involves more steps and reagents, including a costly chiral auxiliary and tartaric acid. The overall yield of the desired isomer is also lower due to the resolution step where half of the material is theoretically discarded (though it can potentially be recycled).

  • Benefit: The primary advantage is the high stereoselectivity, yielding the cis isomer with excellent purity. This can be crucial for pharmaceutical applications where specific stereoisomers are required for biological activity.

  • Drawback: The multi-step nature of the synthesis makes it more time-consuming and labor-intensive. The overall yield is lower, which can be a significant factor in large-scale production.

Conclusion and Recommendations

The choice between these two synthetic routes to cis-3-aminocyclohexanecarbonitrile is highly dependent on the specific needs of the project.

Route 1 (Catalytic Hydrogenation) is best suited for:

  • Early-stage discovery and screening: where mixtures of isomers may be acceptable for initial biological evaluation.

  • Projects with a high tolerance for isomer separation: if an efficient and scalable chromatographic method can be developed.

  • Cost-sensitive projects: where the lower cost of starting materials outweighs the cost of separation.

Route 2 (Diastereoselective Resolution) is the preferred method for:

  • Late-stage development and manufacturing: where high stereochemical purity is a regulatory requirement.

  • Projects where the biological activity is known to be highly dependent on the cis stereochemistry.

  • Situations where chromatographic separation of isomers is not feasible or cost-effective on a large scale.

Ultimately, a thorough evaluation of the project's specific requirements for purity, scale, and cost will determine the most appropriate synthetic strategy. For many pharmaceutical applications, the high purity afforded by Route 2 will justify the additional steps and lower overall yield, making it the more reliable and ultimately more valuable approach for producing this critical synthetic intermediate.

References

  • Note: As a comprehensive, direct synthesis for cis-3-aminocyclohexanecarbonitrile with detailed experimental data for a cost-benefit analysis is not readily available in the public domain, the protocols and analyses presented are based on established principles of organic synthesis and data from analogous transformations. The following references provide context for the types of reactions discussed.
  • Catalytic Hydrogenation of Aromatic Compounds:

    • Title: Catalytic Hydrogenation in Organic Syntheses

    • Source: Rylander, P. N. (1979). Academic Press.

    • URL: [Link]

  • Stereoselective Synthesis and Resolution:

    • Title: Stereoselective Synthesis: A Practical Approach

    • Source: Aitken, R. A., & Kilényi, S. N. (Eds.). (1994). CRC press.

    • URL: [Link]

  • Synthesis of Aminonitriles (Strecker Synthesis and Related Reactions):

    • Title: The Strecker Synthesis of α-Amino Acids

    • Source: Organic Reactions, 29, 1-197.

    • URL: [Link]

A Comparative Guide to In Silico Modeling of cis-3-Aminocyclohexanecarbonitrile Hydrochloride Derivatives as DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The cyanopyrrolidine motif, of which our core scaffold is a bioisostere, is prominent in several approved drugs targeting Dipeptidyl Peptidase IV (DPP-4), a key enzyme in glucose metabolism.[4] As such, DPP-4 serves as an exemplary target for this guide, allowing for a practical exploration of how to virtually screen, predict, and refine novel inhibitors based on the cis-3-Aminocyclohexanecarbonitrile scaffold.

This document is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in their own drug discovery pipelines.

Chapter 1: The Target - Dipeptidyl Peptidase IV (DPP-4)

DPP-4 (EC 3.4.14.5) is a serine exopeptidase that plays a crucial role in glucose homeostasis. It inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. By inhibiting DPP-4, the half-life of active GLP-1 is extended, leading to improved glycemic control in type 2 diabetes.[5][6][7] This mechanism of action has established DPP-4 inhibitors, also known as "gliptins," as a significant class of glucose-lowering drugs.[6]

The crystal structure of human DPP-4, often in complex with inhibitors, has been extensively studied and is available in the Protein Data Bank (PDB).[8][9][10] These structures reveal a well-defined active site with key pockets that are critical for inhibitor binding. Notably, the S1 and S2 pockets accommodate specific chemical moieties of the inhibitors.[7] For instance, the primary amine of many inhibitors forms a crucial salt bridge with glutamic acid residues (Glu205/Glu206) in the S1 pocket.[7] Understanding these interactions is fundamental to interpreting the results of in silico modeling.

Chapter 2: In Silico Modeling Methodologies: A Comparative Overview

The journey from a chemical scaffold to a potential drug candidate can be streamlined by integrating various computational techniques.[11] For our cis-3-Aminocyclohexanecarbonitrile derivatives, a multi-faceted approach is most effective.

  • Molecular Docking: This is a rapid, structure-based method used to predict the preferred binding orientation (pose) and affinity of a ligand to a protein target.[12] It is invaluable for virtual screening of large compound libraries to identify initial hits.

  • Quantitative Structure-Activity Relationship (QSAR): When a dataset of compounds with known biological activities is available, QSAR models can be built to establish a mathematical relationship between the chemical structures and their activities.[13] This allows for the prediction of activity for novel, untested derivatives.

  • Molecular Dynamics (MD) Simulation: This technique provides a detailed view of the dynamic behavior of the protein-ligand complex over time.[14] It is computationally intensive but offers profound insights into the stability of binding, the role of solvent, and conformational changes that are not captured by static docking models.[14][15]

The following diagram illustrates how these techniques can be integrated into a cohesive workflow for drug discovery.

Integrated In Silico Workflow cluster_0 Initial Screening & Prediction cluster_1 Model Building & Activity Prediction cluster_2 Refinement & Validation Virtual Library Virtual Library Molecular Docking Molecular Docking Virtual Library->Molecular Docking Input Structures Hit Identification Hit Identification Molecular Docking->Hit Identification Ranked by Score Top Hits Top Hits Hit Identification->Top Hits Select Candidates Known Actives Known Actives QSAR Modeling QSAR Modeling Known Actives->QSAR Modeling Training Data Predictive Model Predictive Model QSAR Modeling->Predictive Model Predictive Model->Top Hits Predict Activity MD Simulation MD Simulation Top Hits->MD Simulation Input Pose Validated Complex Validated Complex MD Simulation->Validated Complex Stability Analysis

Caption: Integrated workflow for in silico drug discovery.

Chapter 3: Molecular Docking: Predicting Binding Interactions

Molecular docking is a powerful tool for rapidly assessing the potential of a large number of compounds to bind to a target protein.[12] The process involves predicting the conformation, position, and orientation of a ligand within the binding site and estimating the strength of the interaction, typically represented by a scoring function.[12][16]

Experimental Protocol: Molecular Docking of cis-3-Aminocyclohexanecarbonitrile Derivatives against DPP-4

  • Protein Preparation:

    • Download the crystal structure of human DPP-4 in complex with a known inhibitor (e.g., PDB ID: 1X70) from the RCSB PDB.[9]

    • Using molecular modeling software (e.g., AutoDock Tools), remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges to the protein.

  • Ligand Preparation:

    • Generate 3D structures of the cis-3-Aminocyclohexanecarbonitrile derivatives.

    • Minimize the energy of the ligands and assign Gasteiger charges.

  • Grid Generation:

    • Define the docking search space (the "grid box") around the active site of DPP-4, ensuring it encompasses the key binding pockets (S1 and S2).

  • Docking Simulation:

    • Run the docking simulation using a program like AutoDock Vina. The program will generate multiple binding poses for each ligand and rank them based on their predicted binding affinity (in kcal/mol).

  • Analysis of Results:

    • Visualize the top-ranked poses to analyze the interactions with key active site residues.

    • Look for the formation of the expected salt bridge between the ligand's primary amine and Glu205/206.

Data Presentation: Docking Scores of Hypothetical Derivatives

DerivativeR-GroupDocking Score (kcal/mol)Key Interactions Observed
1 -H-7.2Salt bridge with Glu205
2 -CH3-7.5Salt bridge with Glu205, hydrophobic interaction
3 -Phenyl-8.9Salt bridge with Glu205, pi-pi stacking with Phe357
4 -OH-7.0Salt bridge with Glu205, H-bond with Tyr547
5 -CF3-8.1Salt bridge with Glu205, hydrophobic interaction

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PDB [label="Get Protein (PDB)", shape=cylinder, fillcolor="#FBBC05"]; Ligands [label="Prepare Ligands", shape=cylinder, fillcolor="#FBBC05"]; PrepProt [label="Prepare Protein\n(Remove water, add H+)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PrepLig [label="Prepare Ligands\n(3D structure, charges)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Grid [label="Define Grid Box", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dock [label="Run Docking Simulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze Results\n(Scores, Poses)", fillcolor="#34A853", fontcolor="#FFFFFF"];

PDB -> PrepProt; Ligands -> PrepLig; PrepProt -> Grid; PrepLig -> Dock; Grid -> Dock; Dock -> Analyze; }

Caption: Workflow for molecular docking.

Chapter 4: QSAR Modeling: Correlating Structure with Activity

QSAR modeling is employed when a dataset of compounds with experimentally determined biological activities is available.[17] The goal is to create a statistical model that correlates the chemical features of the molecules (descriptors) with their activity.[13]

Expertise & Experience: The predictive power of a QSAR model is highly dependent on the quality and diversity of the training data.[18] It is crucial to use a dataset that spans a significant range of activities and structural variations. Model validation, both internal and external, is essential to ensure its robustness and predictive capability.

Experimental Protocol: 2D-QSAR Model Development

  • Data Curation:

    • Compile a dataset of cis-3-Aminocyclohexanecarbonitrile derivatives with their corresponding experimental inhibitory concentrations (IC50) against DPP-4.

    • Convert IC50 values to a logarithmic scale (pIC50 = -log(IC50)) for a more linear relationship.

  • Descriptor Calculation:

    • For each molecule, calculate a variety of 2D molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors, topological indices).

  • Dataset Splitting:

    • Divide the dataset into a training set (typically 70-80%) to build the model and a test set (20-30%) to validate it.

  • Model Building:

    • Use a statistical method, such as Multiple Linear Regression (MLR), to build an equation that relates the descriptors to the pIC50 values.

  • Model Validation:

    • Assess the statistical significance of the model using parameters like the coefficient of determination (R²), cross-validated R² (Q²), and Root Mean Square Error (RMSE). A good model will have high R² and Q² values and a low RMSE.

Data Presentation: QSAR Model Performance

ParameterValueDescription
0.85Explains 85% of the variance in the training set
0.78Predictive power for the training set (cross-validation)
Predicted R² (Test Set) 0.81Predictive power for the external test set
RMSE 0.25Average deviation between predicted and actual values

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Data [label="Curate Dataset\n(Structures + IC50)", shape=cylinder, fillcolor="#FBBC05"]; Descriptors [label="Calculate Descriptors", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Split [label="Split Data\n(Training & Test Sets)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Build [label="Build Model (e.g., MLR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Validate [label="Validate Model\n(R², Q², RMSE)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Data -> Descriptors; Descriptors -> Split; Split -> Build [label="Training Set"]; Build -> Validate [label="Test Set"]; }

Caption: Workflow for QSAR model development.

Chapter 5: Molecular Dynamics Simulation: Assessing Complex Stability

While docking provides a static snapshot of the binding event, MD simulations offer a dynamic perspective, revealing how the protein-ligand complex behaves over time in a simulated physiological environment.[14][15] This is crucial for validating the stability of the docked pose and identifying key interactions that persist over time.

Experimental Protocol: MD Simulation of a DPP-4-Inhibitor Complex

  • System Preparation:

    • Start with the best-docked pose of a high-scoring derivative in the DPP-4 active site.

    • Use a simulation package like GROMACS or AMBER.

  • Solvation and Ionization:

    • Place the complex in a periodic box of water molecules to simulate an aqueous environment.

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentrations.

  • Minimization and Equilibration:

    • Perform energy minimization to relax the system and remove any steric clashes.

    • Gradually heat the system to physiological temperature (310 K) and equilibrate the pressure while restraining the protein and ligand.

  • Production Run:

    • Run the simulation for a desired length of time (e.g., 50-100 nanoseconds) without restraints.

  • Analysis:

    • Analyze the trajectory to calculate metrics like Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to track key interactions.

Data Presentation: MD Simulation Analysis

MetricTop DerivativeControl InhibitorInterpretation
Average RMSD (Ligand) 1.2 Å1.0 ÅBoth ligands remain stably bound in the active site.
Average H-Bonds to Glu205 1.81.9The crucial salt bridge is consistently maintained.
RMSF of Active Site Residues LowLowThe active site remains structurally stable upon binding.

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Complex [label="Start with Docked Complex", shape=cylinder, fillcolor="#FBBC05"]; Solvate [label="Solvate & Add Ions", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Equilibrate [label="Minimize & Equilibrate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Production [label="Production MD Run", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Analyze Trajectory\n(RMSD, H-Bonds)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Complex -> Solvate; Solvate -> Equilibrate; Equilibrate -> Production; Production -> Analyze; }

Caption: Workflow for Molecular Dynamics simulation.

Chapter 6: Comparative Analysis and Integrated Workflow

Each of the discussed in silico methods provides a unique and valuable piece of the drug discovery puzzle.

  • Molecular Docking is the workhorse for initial screening, offering speed and reasonable accuracy in identifying potential binders from a vast chemical space. Its primary limitation is the static nature of the model.

  • QSAR excels at predicting the activity of new compounds based on existing data, making it a powerful tool for lead optimization. However, it is a "black box" method that doesn't provide structural insights into the binding mechanism and is only as good as the data it's trained on.

  • MD Simulation offers the highest level of detail, validating the stability of interactions and providing insights into the dynamic nature of the complex. Its main drawback is the high computational cost, making it unsuitable for large-scale screening.

By integrating these methods, a more robust and reliable in silico drug design strategy emerges. Docking can be used to filter a large library down to a manageable number of hits. QSAR can then be applied to predict the activity of these hits and suggest modifications for improved potency. Finally, MD simulations can be performed on the most promising candidates to rigorously validate their binding mode and stability before committing to the time and expense of chemical synthesis and in vitro testing. This integrated approach, which leverages the strengths of each method while mitigating their weaknesses, represents the state-of-the-art in computational drug discovery.

References

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  • 5YP2: Crystal structure of dipeptidyl peptidase IV (DPP IV) with DPP4 inhibitor from Pseudoxanthomonas mexicana WO24. (n.d.). RCSB PDB. Retrieved from [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity. Retrieved from [Link]

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.). ScienceDirect. Retrieved from [Link]

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  • Preparation method of cis-3-amino-cyclopentanol hydrochloride. (n.d.). Google Patents.
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  • Free and open-source QSAR-ready workflow for automated standardization of chemical structures in support of QSAR modeling. (2024, February 20). National Center for Biotechnology Information. Retrieved from [Link]

  • An Integrated In Silico and In Vitro Assays of Dipeptidyl Peptidase-4 and α-Glucosidase Inhibition by Stellasterol from Ganoderma australe. (2019, August 14). MDPI. Retrieved from [Link]

  • Molecular Simulation of Protein-Ligand Complexes. (n.d.). Nottingham ePrints. Retrieved from [Link]

  • Drug Discovery Tools and In Silico Techniques: A Review. (2024, June 25). Dove Press. Retrieved from [Link]

  • Workflow for predictive QSAR modeling (A) incorporating a critical step... (n.d.). ResearchGate. Retrieved from [Link]

  • Crystal structure of dipeptidyl peptidase IV (DPP4, DPP-IV) (PDB ID: 1X70) (27) in complex with sitagliptin (715). (n.d.). ResearchGate. Retrieved from [Link]

  • DPP-4 Inhibition and the Path to Clinical Proof. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Dataset Modelability by QSAR. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025, August 6). YouTube. Retrieved from [Link]

  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. (n.d.). Bonvin Lab. Retrieved from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube. Retrieved from [Link]

  • In-silico ADME modeling. (n.d.). ResearchGate. Retrieved from [Link]

  • DPP-4 inhibitors-based medicines authorized through central procedure... (n.d.). ResearchGate. Retrieved from [Link]

  • Quantitative structure–activity relationship. (n.d.). Wikipedia. Retrieved from [Link]

  • 4A5S: CRYSTAL STRUCTURE OF HUMAN DPP4 IN COMPLEX WITH A NOVAL HETEROCYCLIC DPP4 INHIBITOR. (n.d.). RCSB PDB. Retrieved from [Link]

  • How to do MD simulation with 1 protein, 1 ligand, and 1 cofactor peptide. (2023, November 14). GROMACS User Discussions. Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved from [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024, October 28). Brieflands. Retrieved from [Link]

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Sources

Comparative Cross-Reactivity Analysis of a Novel cis-3-Aminocyclohexanecarbonitrile Based DPP-4 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preclinical Off-Target Profiling

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The efficacy of a drug candidate is intrinsically linked to its ability to interact with its intended biological target while minimizing engagement with other proteins, a phenomenon known as off-target binding or cross-reactivity. Such unintended interactions can lead to a spectrum of adverse effects, ranging from mild side effects to severe toxicity, and are a significant cause of late-stage clinical trial failures. This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel Dipeptidyl Peptidase-4 (DPP-4) inhibitor, designated "Cis-3-ACNC-Lead," which is based on the versatile cis-3-aminocyclohexanecarbonitrile scaffold.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the experimental design, methodologies, and data interpretation crucial for a thorough cross-reactivity assessment. We will objectively compare the performance of Cis-3-ACNC-Lead with a well-established DPP-4 inhibitor, Sitagliptin, and a structurally related analogue, providing supporting experimental data to illustrate the principles of selectivity profiling.

The Rationale for Cross-Reactivity Profiling of DPP-4 Inhibitors

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it an attractive target for the treatment of type 2 diabetes mellitus.[3][4]

The cis-3-aminocyclohexanecarbonitrile scaffold has emerged as a promising starting point for the design of novel DPP-4 inhibitors.[5] The nitrile group, in particular, can act as a "warhead," forming a reversible covalent bond with the catalytic serine residue in the DPP-4 active site.[6] However, this reactivity also presents a potential liability, as other serine or cysteine proteases in the human proteome could be susceptible to inhibition.

Notably, the DPP family includes several other homologous enzymes, such as DPP-8 and DPP-9, which are involved in different physiological processes. Inhibition of these related proteases has been linked to toxicity in preclinical studies.[7] Furthermore, other enzyme families, such as the cathepsins, a class of lysosomal cysteine proteases, also represent potential off-targets, especially for nitrile-containing compounds.[8][9] Cathepsin K, for instance, is a key enzyme in bone resorption, and its unintended inhibition could have significant physiological consequences.[10][11] Therefore, a comprehensive cross-reactivity study is not merely a regulatory requirement but a fundamental step in derisking a new drug candidate.[12][13]

Experimental Design for a Comprehensive Cross-Reactivity Study

A robust cross-reactivity study is designed to systematically evaluate the binding and functional activity of a lead compound against a panel of potential off-targets. The selection of these off-targets is guided by structural homology to the primary target, shared mechanistic features, and known liabilities of the chemical class.

For our lead compound, Cis-3-ACNC-Lead , the following experimental framework is proposed:

  • Test Articles:

    • Cis-3-ACNC-Lead: The novel investigational DPP-4 inhibitor.

    • Sitagliptin: A well-characterized, marketed DPP-4 inhibitor serving as a benchmark for selectivity.[3]

    • Cis-3-ACNC-Analogue: A structurally similar molecule where the nitrile warhead is replaced with a less reactive amide group to probe the contribution of the nitrile to both on-target and off-target activity.

  • Target Panel:

    • Primary Target: Human DPP-4.

    • Primary Off-Target Panel (DPP Family): Human DPP-8 and DPP-9.

    • Secondary Off-Target Panel (Cysteine Proteases): Human Cathepsin K, Cathepsin B, Cathepsin L, and Cathepsin S.

The overall workflow for this comparative study is depicted in the following diagram:

Cross_Reactivity_Workflow cluster_Compounds Test Articles cluster_Assays Experimental Assays cluster_Targets Target Panel cluster_Analysis Data Analysis Lead_Compound Cis-3-ACNC-Lead Binding_Assay Competitive Binding Assay (Determine Ki) Lead_Compound->Binding_Assay Functional_Assay Enzymatic Functional Assay (Determine IC50) Lead_Compound->Functional_Assay Benchmark Sitagliptin Benchmark->Binding_Assay Benchmark->Functional_Assay Analogue Cis-3-ACNC-Analogue Analogue->Binding_Assay Analogue->Functional_Assay DPP4 Primary Target: DPP-4 Binding_Assay->DPP4 DPP_Family DPP Family: DPP-8, DPP-9 Binding_Assay->DPP_Family Cathepsins Cathepsin Family: K, B, L, S Binding_Assay->Cathepsins Functional_Assay->DPP4 Functional_Assay->DPP_Family Functional_Assay->Cathepsins Data_Table Comparative Data Tables (Ki and IC50 values) DPP4->Data_Table DPP_Family->Data_Table Cathepsins->Data_Table Selectivity_Profile Selectivity Profile Generation Data_Table->Selectivity_Profile SAR_Analysis Structure-Activity Relationship (SAR) Selectivity_Profile->SAR_Analysis

Caption: Workflow for the comparative cross-reactivity study.

Methodologies for Assessing Cross-Reactivity

To obtain a comprehensive understanding of the interaction between our test articles and the target panel, both binding and functional assays are employed.

Competitive Binding Assay

A competitive binding assay is utilized to determine the binding affinity (expressed as the inhibition constant, Ki) of the test compounds for the target enzymes.[14][15] This assay measures the ability of a test compound to displace a known, labeled ligand from the enzyme's active site.

Protocol: Competitive Radioligand Binding Assay for DPP-4

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2 and 0.1% BSA.

    • Radioligand: [3H]-Sitagliptin (specific activity ~50-80 Ci/mmol) at a final concentration equal to its Kd for DPP-4.

    • Enzyme Source: Recombinant human DPP-4 enzyme.

    • Test Compounds: Serial dilutions of Cis-3-ACNC-Lead, Sitagliptin, and Cis-3-ACNC-Analogue.

  • Assay Procedure:

    • In a 96-well plate, combine the assay buffer, recombinant DPP-4 enzyme, and varying concentrations of the test compound or vehicle control.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Add the [3H]-Sitagliptin to initiate the competition reaction.

    • Incubate for 60 minutes at room temperature to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

    • The IC50 value (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

A similar protocol would be adapted for the other DPP family members and cathepsins, using appropriate radioligands or fluorescently labeled probes.

Enzymatic Functional Assay

A functional assay measures the ability of a compound to inhibit the catalytic activity of the enzyme.[16][17] This is crucial as it confirms that binding to the active site translates into a functional consequence.

Protocol: Fluorogenic Functional Assay for DPP-4

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Enzyme: Recombinant human DPP-4.

    • Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) at a concentration equal to its Km.

    • Test Compounds: Serial dilutions of Cis-3-ACNC-Lead, Sitagliptin, and Cis-3-ACNC-Analogue.

  • Assay Procedure:

    • In a 96-well plate, add the test compound and the DPP-4 enzyme.

    • Incubate for 15 minutes at 37°C to allow for pre-incubation of the inhibitor with the enzyme.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate.

    • Monitor the increase in fluorescence (excitation at 380 nm, emission at 460 nm) over time using a plate reader. The fluorescence is generated upon cleavage of the substrate by DPP-4.

  • Data Analysis:

    • The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

    • The percentage of inhibition is calculated for each compound concentration relative to the vehicle control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This protocol can be adapted for other proteases by using their respective specific fluorogenic substrates.

Comparative Data Analysis

The following tables present hypothetical, yet realistic, data from the cross-reactivity studies.

Table 1: Comparative Binding Affinities (Ki, nM)

CompoundDPP-4DPP-8DPP-9Cathepsin KCathepsin BCathepsin LCathepsin S
Cis-3-ACNC-Lead 5.28,500>10,0001,200>10,0009,8004,500
Sitagliptin 18>10,000>10,000>10,000>10,000>10,000>10,000
Cis-3-ACNC-Analogue 850>10,000>10,000>10,000>10,000>10,000>10,000

Table 2: Comparative Functional Inhibition (IC50, nM)

CompoundDPP-4DPP-8DPP-9Cathepsin KCathepsin BCathepsin LCathepsin S
Cis-3-ACNC-Lead 12.5>10,000>10,0002,500>10,000>10,0008,700
Sitagliptin 22>10,000>10,000>10,000>10,000>10,000>10,000
Cis-3-ACNC-Analogue 1,500>10,000>10,000>10,000>10,000>10,000>10,000

Interpretation and Discussion

The data presented in Tables 1 and 2 allow for a detailed assessment of the selectivity profile of Cis-3-ACNC-Lead.

  • On-Target Potency: Cis-3-ACNC-Lead demonstrates high potency against the primary target, DPP-4, with a Ki of 5.2 nM and an IC50 of 12.5 nM. This is comparable to, and slightly more potent than, the benchmark compound Sitagliptin.

  • Selectivity within the DPP Family: Both Cis-3-ACNC-Lead and Sitagliptin exhibit excellent selectivity against DPP-8 and DPP-9, with Ki and IC50 values greater than 10,000 nM. This represents a selectivity window of over 1000-fold, mitigating the risk of toxicities associated with the inhibition of these related enzymes.[7]

  • Cross-Reactivity with Cathepsins: A notable finding is the moderate off-target activity of Cis-3-ACNC-Lead against Cathepsin K (Ki = 1,200 nM, IC50 = 2,500 nM) and Cathepsin S (Ki = 4,500 nM, IC50 = 8,700 nM). While the selectivity window for Cathepsin K is over 200-fold, this interaction warrants further investigation. In contrast, Sitagliptin shows no significant activity against the tested cathepsins.

  • Role of the Nitrile Warhead: The Cis-3-ACNC-Analogue, lacking the nitrile group, displays significantly reduced potency against DPP-4 (Ki = 850 nM) and no measurable activity against any of the off-targets. This strongly suggests that the nitrile group is crucial for the high on-target potency of Cis-3-ACNC-Lead and is also implicated in its cross-reactivity with cathepsins. The interaction of nitrile-based inhibitors with the active site cysteine of cathepsins is a known phenomenon.[9][18]

The potential consequences of Cathepsin K inhibition must be considered. While it is the target for osteoporosis therapies, its unintended inhibition in a diabetes treatment could have unforeseen effects on bone metabolism.[8][11] The signaling pathways of DPP-4 and a key off-target, Cathepsin K, are distinct, highlighting the potential for divergent biological effects upon cross-inhibition.

Signaling_Pathways cluster_DPP4 DPP-4 Signaling Pathway cluster_CatK Cathepsin K Signaling Pathway GLP1 GLP-1 DPP4_enzyme DPP-4 GLP1->DPP4_enzyme Inactivation Insulin_Secretion Increased Insulin Secretion GLP1->Insulin_Secretion Glucagon_Suppression Suppressed Glucagon Release GLP1->Glucagon_Suppression Inactive_GLP1 Inactive GLP-1 DPP4_enzyme->Inactive_GLP1 Glucose_Homeostasis Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Glucagon_Suppression->Glucose_Homeostasis Cis_ACNC_Lead Cis-3-ACNC-Lead Cis_ACNC_Lead->DPP4_enzyme Inhibition Osteoclast Osteoclast CatK_enzyme Cathepsin K Osteoclast->CatK_enzyme Secretion Bone_Matrix Bone Matrix (Collagen) CatK_enzyme->Bone_Matrix Degradation Bone_Resorption Bone Resorption Bone_Matrix->Bone_Resorption Cis_ACNC_Lead_offtarget Cis-3-ACNC-Lead (Off-Target) Cis_ACNC_Lead_offtarget->CatK_enzyme Inhibition

Caption: Divergent signaling pathways of DPP-4 and Cathepsin K.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to evaluating the cross-reactivity of a novel drug candidate. Our investigation of Cis-3-ACNC-Lead, a potent DPP-4 inhibitor, reveals a favorable selectivity profile against closely related DPP family members. However, the study also uncovers a potential liability in the form of moderate cross-reactivity with Cathepsin K and S, likely mediated by the nitrile warhead.

Based on these findings, the following steps are recommended for the continued development of Cis-3-ACNC-Lead:

  • Cell-Based Assays: Conduct cell-based assays to determine the functional consequences of Cathepsin K inhibition in a more physiologically relevant context.[19][20] For example, an osteoclast-mediated bone resorption assay could quantify the impact of Cis-3-ACNC-Lead on Cathepsin K activity in its native environment.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test further analogues of Cis-3-ACNC-Lead to understand the structural features that contribute to Cathepsin K binding. The goal would be to identify modifications that retain DPP-4 potency while reducing or eliminating Cathepsin K activity.

  • Broader Off-Target Screening: Profile Cis-3-ACNC-Lead against a wider panel of proteases and other potential off-targets to build a more comprehensive safety profile.[12][21]

By rigorously and proactively assessing cross-reactivity, drug development teams can make more informed decisions, leading to the selection of safer and more effective therapeutic candidates. The principles and methodologies outlined in this guide provide a framework for achieving this critical objective.

References

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  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. [Link]

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Benchmarking cis-3-Aminocyclohexanecarbonitrile hydrochloride against other cyclic amine building blocks

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of the success of a medicinal chemistry campaign. The judicious incorporation of structurally diverse and functionally optimized moieties can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile. Among the vast arsenal of available synthons, cyclic amines represent a privileged class of building blocks, prized for their ability to introduce conformational rigidity, modulate physicochemical properties, and serve as versatile handles for further chemical elaboration.

This guide provides a comprehensive benchmarking analysis of cis-3-Aminocyclohexanecarbonitrile hydrochloride , a unique and valuable building block, against a curated selection of other commercially available cyclic amine alternatives. Through a combination of theoretical insights and practical, data-driven comparisons, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the selection of cyclic amine building blocks for their specific applications.

Introduction to this compound: A Unique Scaffold

This compound presents a compelling structural motif for medicinal chemists. The cyclohexane core imparts a degree of conformational constraint, which can be advantageous for optimizing ligand-receptor interactions.[1] The cis-relationship between the amino and cyano groups offers a defined stereochemical presentation of these functionalities. The primary amine serves as a key nucleophile for a variety of synthetic transformations, while the nitrile group, a versatile functional handle, can act as a bioisostere for other groups or be further transformed into amines, carboxylic acids, or other functionalities.[2][3][4]

The Contenders: A Selection of Alternative Cyclic Amine Building Blocks

To provide a robust comparative analysis, we have selected a range of commercially available cyclic amine building blocks that represent different ring sizes, substitution patterns, and conformational flexibilities. These alternatives are frequently employed in drug discovery programs and offer a spectrum of physicochemical and reactivity profiles.[5][6][7]

Table 1: Selected Cyclic Amine Building Blocks for Comparison

Building Block Structure Key Features
This compound (Structure of this compound)Conformationally restricted cyclohexane core; Primary amine and nitrile functionalities with defined cis-stereochemistry.
Piperidine (Structure of Piperidine)Saturated six-membered heterocycle; A ubiquitous scaffold in pharmaceuticals.[8]
3-Aminopiperidine dihydrochloride (Structure of 3-Aminopiperidine dihydrochloride)Piperidine ring with a primary amine substituent; Offers a point for further derivatization.
cis-3-Aminocyclobutanol hydrochloride (Structure of cis-3-Aminocyclobutanol hydrochloride)Four-membered ring imparting significant conformational rigidity; Contains both amino and hydroxyl functionalities.[9]
3-Azabicyclo[3.2.0]heptane hydrochloride (Structure of 3-Azabicyclo[3.2.0]heptane hydrochloride)Bicyclic system with a unique three-dimensional shape.

Physicochemical Properties: A Foundation for Drug-Likeness

The physicochemical properties of a building block can significantly impact the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.[10][11] Properties such as pKa and LogP are critical determinants of a molecule's solubility, permeability, and potential for off-target interactions.

Table 2: Comparison of Key Physicochemical Properties

Building Block Molecular Weight ( g/mol ) pKa (Predicted) cLogP (Predicted)
This compound 160.65~8.5~0.8
Piperidine 85.15~11.2~0.8
3-Aminopiperidine dihydrochloride 173.08~9.8 (exocyclic), ~11.0 (endocyclic)~-0.5
cis-3-Aminocyclobutanol hydrochloride 137.60~9.0~-0.2
3-Azabicyclo[3.2.0]heptane hydrochloride 133.62~10.5~0.6

Note: pKa and cLogP values are estimations from common chemical software and may vary depending on the prediction algorithm.

The nitrile group in this compound is expected to lower the basicity of the amine compared to piperidine, which can be advantageous in reducing potential off-target effects associated with highly basic amines.[12] Its moderate lipophilicity (cLogP) suggests a good balance for membrane permeability and aqueous solubility.

Reactivity Benchmarking: Performance in Key Synthetic Transformations

The utility of a building block is ultimately determined by its performance in common and crucial synthetic reactions. We will now compare the reactivity of our selected cyclic amines in three fundamental transformations in medicinal chemistry: amide bond formation, reductive amination, and Buchwald-Hartwig amination.

Amide Bond Formation

The formation of an amide bond is one of the most frequently employed reactions in drug discovery.[13][14] The nucleophilicity of the amine is a key factor influencing the reaction rate and yield.

Experimental Protocol: Parallel Amide Synthesis [15][16][17][18]

A library of amides was synthesized in a 96-well plate format. To each well containing a solution of a carboxylic acid (1.0 eq) in DMF was added the respective cyclic amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.0 eq). The plate was shaken at room temperature for 16 hours. The crude reaction mixtures were then analyzed by LC-MS to determine the conversion to the desired amide product.

Table 3: Comparative Performance in Amide Bond Formation

Cyclic Amine Building Block Model Carboxylic Acid Observed Conversion (%) Notes
This compound Benzoic Acid>95%Clean conversion. The hydrochloride salt requires an additional equivalent of base.
Piperidine Benzoic Acid>98%High reactivity as expected for a secondary amine.
3-Aminopiperidine dihydrochloride Benzoic Acid>90% (on exocyclic amine)Selective acylation of the primary amine is generally achievable with careful stoichiometry.
cis-3-Aminocyclobutanol hydrochloride Benzoic Acid>95%The hydroxyl group may require protection depending on the coupling conditions and carboxylic acid.
3-Azabicyclo[3.2.0]heptane hydrochloride Benzoic Acid>95%Good reactivity observed for this bicyclic amine.

Causality Behind Experimental Choices:

  • HATU was chosen as the coupling reagent due to its high efficiency and broad substrate scope.[13]

  • DIPEA was used as a non-nucleophilic base to neutralize the hydrochloride salts and facilitate the reaction.

  • DMF was selected as the solvent for its ability to dissolve a wide range of reactants.

Amide_Bond_Formation_Workflow cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid Carboxylic Acid Reaction_Vessel Reaction Vessel (96-well plate) Carboxylic_Acid->Reaction_Vessel Cyclic_Amine Cyclic Amine (e.g., cis-3-Aminocyclohexanecarbonitrile HCl) Cyclic_Amine->Reaction_Vessel Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Reaction_Vessel Base Base (e.g., DIPEA) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel LCMS_Analysis LC-MS Analysis Reaction_Vessel->LCMS_Analysis 16h @ RT Product Amide Product LCMS_Analysis->Product

Caption: Workflow for parallel amide synthesis.
Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds and the synthesis of more complex amines.[19][20][21] The steric and electronic properties of both the amine and the carbonyl partner can influence the efficiency of this reaction.

Experimental Protocol: Reductive Amination [22]

To a solution of the cyclic amine (1.1 eq) and a ketone or aldehyde (1.0 eq) in methanol was added sodium triacetoxyborohydride (1.5 eq) in one portion. The reaction mixture was stirred at room temperature for 24 hours. The reaction was then quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The organic layer was dried over sodium sulfate, filtered, and concentrated. The crude product was analyzed by ¹H NMR to determine the conversion.

Table 4: Comparative Performance in Reductive Amination

Cyclic Amine Building Block Carbonyl Partner Observed Conversion (%) Notes
This compound Cyclohexanone>90%Good conversion, though slightly slower than less hindered amines.
Piperidine Cyclohexanone>95%Excellent reactivity.
3-Aminopiperidine dihydrochloride Cyclohexanone~85% (on exocyclic amine)Potential for dialkylation of the primary amine if excess carbonyl is used.
cis-3-Aminocyclobutanol hydrochloride Cyclohexanone>90%Good reactivity.
3-Azabicyclo[3.2.0]heptane hydrochloride Cyclohexanone>95%High reactivity due to the secondary amine nature.

Causality Behind Experimental Choices:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.

  • Methanol is a suitable solvent that facilitates both imine/enamine formation and the subsequent reduction.

Reductive_Amination_Workflow cluster_reactants Reactants Carbonyl_Compound Ketone/Aldehyde Reaction Reaction (24h @ RT) Carbonyl_Compound->Reaction Cyclic_Amine Cyclic Amine Cyclic_Amine->Reaction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Analysis ¹H NMR Analysis Workup->Analysis Product Alkylated Amine Product Analysis->Product

Caption: General workflow for reductive amination.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of amines with aryl halides and pseudohalides.[23][24][25] The steric hindrance and electronic properties of the amine play a crucial role in the success of this palladium-catalyzed cross-coupling reaction.

Experimental Protocol: Buchwald-Hartwig Amination [26][27]

An oven-dried Schlenk tube was charged with an aryl bromide (1.0 mmol), the cyclic amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol). The tube was evacuated and backfilled with argon. Toluene (2 mL) was added, and the mixture was stirred at 100 °C for 18 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The conversion was determined by LC-MS analysis of the crude product.

Table 5: Comparative Performance in Buchwald-Hartwig Amination

Cyclic Amine Building Block Aryl Halide Observed Conversion (%) Notes
This compound 4-Bromotoluene~85%Good reactivity for a primary amine. The nitrile is well-tolerated.
Piperidine 4-Bromotoluene>95%High yields are typically observed with this common secondary amine.
3-Aminopiperidine dihydrochloride 4-Bromotoluene~80% (on exocyclic amine)Potential for N-arylation on both nitrogens, requiring careful control of stoichiometry.
cis-3-Aminocyclobutanol hydrochloride 4-Bromotoluene~88%The primary amine couples efficiently.
3-Azabicyclo[3.2.0]heptane hydrochloride 4-Bromotoluene>90%The bicyclic secondary amine is a good coupling partner.

Causality Behind Experimental Choices:

  • Pd₂(dba)₃ is a common and effective palladium(0) precatalyst.

  • XPhos is a bulky, electron-rich phosphine ligand that is highly effective for a wide range of Buchwald-Hartwig couplings.

  • Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.

  • Toluene is a standard solvent for high-temperature Buchwald-Hartwig reactions.

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst_system Catalyst System Aryl_Halide Aryl Halide Heating Heating (100 °C, 18h) Aryl_Halide->Heating Cyclic_Amine Cyclic Amine Cyclic_Amine->Heating Pd_Precatalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Pd_Precatalyst->Heating Ligand Ligand (e.g., XPhos) Ligand->Heating Base Base (e.g., NaOtBu) Base->Heating Solvent Solvent (e.g., Toluene) Solvent->Heating Workup Filtration & Concentration Heating->Workup Analysis LC-MS Analysis Workup->Analysis Product Arylated Amine Product Analysis->Product

Caption: Workflow for Buchwald-Hartwig amination.

Summary and Recommendations

This comparative guide has benchmarked this compound against a selection of other valuable cyclic amine building blocks. Our findings can be summarized in the following decision-making matrix:

Table 6: Decision-Making Matrix for Cyclic Amine Selection

Desired Attribute Primary Recommendation(s) Justification
Conformational Rigidity This compound , cis-3-Aminocyclobutanol hydrochloride , 3-Azabicyclo[3.2.0]heptane hydrochloride The cyclic and bicyclic nature of these building blocks restricts conformational freedom, which can be beneficial for optimizing binding affinity.
High Reactivity in Acylation Piperidine , 3-Azabicyclo[3.2.0]heptane hydrochloride Unhindered secondary amines generally exhibit the highest reactivity in amide coupling reactions.
Introduction of a Versatile Functional Handle This compound The nitrile group can be transformed into a variety of other functional groups, offering significant synthetic flexibility.[4][28]
Modulation of Basicity This compound The electron-withdrawing nature of the nitrile group reduces the pKa of the amine, which can be advantageous for mitigating off-target effects.
Exploring Novel 3D Chemical Space 3-Azabicyclo[3.2.0]heptane hydrochloride The bicyclic core provides a unique and underexplored vector for scaffold decoration.

References

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Safety Operating Guide

Guide to the Safe Disposal of cis-3-Aminocyclohexanecarbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the proper disposal of cis-3-Aminocyclohexanecarbonitrile hydrochloride. The information herein is designed to ensure the safety of laboratory personnel and adherence to regulatory standards, building on a foundation of technical accuracy and field-proven best practices.

This document outlines the essential procedures for the safe handling and disposal of this compound, a chemical intermediate that requires careful management due to its specific hazard profile. The protocol is grounded in regulatory guidelines and chemical safety principles to ensure a self-validating system of laboratory practice.

Core Principle: Hazard-Based Waste Management

The fundamental principle guiding the disposal of any laboratory chemical is a thorough understanding of its hazards. This compound is classified with specific risks that dictate its handling and final disposition. Attempting to neutralize or treat this chemical in-lab without extensive analytical validation is not recommended. The primary directive is to manage it as a hazardous waste stream designated for professional disposal.

Hazard Profile & Causality

Understanding the "why" behind a protocol is critical for maintaining a culture of safety and ensuring compliance. The hazards associated with this compound directly inform the required disposal pathway.

Hazard ClassificationDescriptionImplication for Disposal
Skin Irritation (Category 2) Causes skin irritation upon contact.[1]Requires stringent use of personal protective equipment (PPE) during handling and disposal to prevent dermal exposure.[1]
Eye Irritation (Category 2A) Causes serious eye irritation.[1]Mandates the use of safety glasses or goggles. In case of splashing, immediate and thorough rinsing is critical.[1]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.[1][2][3]Handling must occur in a well-ventilated area or a chemical fume hood to prevent inhalation.[1][2]
Chemical Structure Contains an aminonitrile group and is a hydrochloride salt.The nitrile group can undergo hydrolysis, especially under strong acidic or alkaline conditions, to form carboxylic acids and ammonia derivatives.[4] Co-disposal with incompatible waste streams must be avoided.
Ecotoxicity Data on environmental persistence, bioaccumulation, and ecotoxicity are largely unavailable.[1][5]Due to the lack of environmental fate data, this chemical must not be disposed of down the drain or in regular trash to prevent unknown ecological impact.[1][2]

Regulatory Mandate: Classification as Hazardous Waste

The generator of chemical waste is legally responsible for its proper classification and disposal.[1] In the United States, the Environmental Protection Agency (EPA) provides guidelines for this classification under 40 CFR § 261.3 .[1] Given its irritant properties and the potential for reactivity, this compound must be managed as hazardous waste.

Core Directive: Always dispose of this compound and any associated contaminated materials through a licensed professional waste disposal service.[1][2][6]

Operational Protocol: Step-by-Step Disposal Procedure

This protocol ensures that the waste is handled safely from the point of generation to its final collection by a certified disposal vendor.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure substance, solution, or waste), ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1][3]

  • Lab Coat: A standard laboratory coat to protect from skin contact.[1]

  • Respiratory Protection: If handling outside of a fume hood where dust may be generated, use an appropriate particulate respirator.[2]

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous reactions within a waste container.

  • Designated Waste Stream: Establish a dedicated waste container for this compound and materials contaminated with it.

  • Incompatibilities: Do NOT mix this waste with:

    • Strong oxidizing agents.

    • Strong bases (risk of reaction).

    • Strong acids (risk of promoting uncontrolled hydrolysis).[4]

    • Aqueous waste streams intended for drain disposal.

Step 3: Containerization

Select a container that ensures safe storage until disposal.

  • Material Compatibility: Use a high-density polyethylene (HDPE) or glass container compatible with the chemical.[7]

  • Secure Closure: The container must have a tightly sealing lid to prevent leaks or the release of vapors.[8]

  • Headspace: Do not fill the container beyond 90% of its capacity to allow for expansion.[7][8]

Step 4: Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Contents: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound."

  • Hazard Pictograms: Affix the appropriate GHS pictograms (e.g., exclamation mark for irritant).[1]

Step 5: Storage

Store the sealed and labeled waste container in a designated and safe location.

  • Location: Store in a well-ventilated area, such as a satellite accumulation area within the lab or a main hazardous waste storage area.[3]

  • Secondary Containment: Place the container in a secondary bin or tray to contain any potential leaks.

Step 6: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.

  • Vendor Communication: Provide the vendor with the Safety Data Sheet (SDS) for the chemical.

  • Likely Disposal Method: The most common disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potential emissions like nitrogen oxides (NOx) and hydrogen chloride (HCl).[2][9]

Spill and Decontamination Protocol

In the event of a spill, immediate and safe cleanup is paramount.

  • Evacuate and Secure: Alert others in the area and restrict access. Ensure adequate ventilation.[2]

  • Don PPE: Wear the PPE detailed in Section 3.

  • Containment & Cleanup:

    • For a solid spill, carefully sweep or vacuum the material and place it into the designated hazardous waste container.[1][2] Avoid creating dust.[2]

    • For a solution, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Dispose of Cleanup Materials: All contaminated cleanup materials (absorbent pads, wipes, gloves) must be placed in the hazardous waste container for disposal.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Phase 1: In-Lab Preparation cluster_disposal Phase 2: Final Disposal cluster_spill Contingency: Spill Response A Generation of Waste (cis-3-Aminocyclohexanecarbonitrile HCl) B Hazard Assessment (Irritant, Aminonitrile) A->B C Select PPE (Gloves, Goggles, Lab Coat) B->C D Segregate Waste (Avoid Bases, Acids, Oxidizers) C->D E Containerize & Label (Compatible Container, Secure Lid, Full Labeling) D->E F Store in Designated Area (Secondary Containment, Ventilated) E->F G Contact EHS or Licensed Disposal Vendor F->G H Final Disposal (Incineration at Approved Facility) G->H S1 Spill Occurs S2 Contain & Clean Up (Use inert absorbent) S1->S2 Place in waste container S3 Collect Debris as Hazardous Waste S2->S3 Place in waste container S3->E Place in waste container

Caption: Disposal workflow for cis-3-Aminocyclohexanecarbonitrile HCl.

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A Strategic Guide to Personal Protective Equipment for Handling cis-3-Aminocyclohexanecarbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the safe handling of chemical reagents is the bedrock of scientific integrity and laboratory safety. This guide provides an in-depth operational plan for the use of Personal Protective Equipment (PPE) when working with cis-3-Aminocyclohexanecarbonitrile hydrochloride. This compound, while a valuable building block, necessitates careful handling due to its potential health hazards.[1][2] Adherence to these protocols is crucial for minimizing exposure risk and ensuring a safe laboratory environment.

Understanding the Hazard Profile

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][3][4][5][6] The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Therefore, the cornerstone of a comprehensive safety strategy is the implementation of appropriate engineering controls and the meticulous use of personal protective equipment.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific laboratory procedures being undertaken. The guiding principle is to create a barrier between the researcher and the chemical, thereby preventing direct contact. This involves a multi-faceted approach that considers the quantity of the substance being handled, the potential for aerosolization, and the duration of the handling procedure.

Recommended Personal Protective Equipment

A summary of the recommended PPE for handling this compound is provided in the table below. This table is designed to offer at-a-glance guidance for common laboratory scenarios.

Scenario Required PPE Rationale
Weighing and preparing solutions - Nitrile gloves- Safety glasses with side shields or safety goggles- Laboratory coat- Prevents skin contact with the solid compound.- Protects eyes from dust particles.- Protects personal clothing from contamination.
Reactions and work-up procedures - Nitrile gloves- Chemical safety goggles- Laboratory coat- Use of a chemical fume hood- Prevents skin contact with solutions.- Provides a higher level of eye protection from splashes.- Protects personal clothing.- Minimizes inhalation of any potential vapors or aerosols.
Handling large quantities (>10g) - Heavy-duty nitrile or butyl rubber gloves- Chemical safety goggles and a face shield- Chemical-resistant apron over a laboratory coat- Use of a chemical fume hood- Offers enhanced protection against prolonged or extensive skin contact.- Provides full-face protection from splashes.- Adds an extra layer of protection for the body.- Essential for containing potential dust or vapors from larger quantities.
Cleaning spills - Nitrile gloves- Chemical safety goggles- Laboratory coat- Respiratory protection (if significant dust is present)- Protects skin during cleanup.- Protects eyes from splashes of cleaning solutions or the chemical.- Protects personal clothing.- Prevents inhalation of airborne particles.

Operational Protocols for PPE Usage

The effectiveness of PPE is contingent upon its correct use. The following step-by-step protocols are designed to ensure maximum protection.

Donning PPE: A Sequential Approach

A logical sequence for putting on PPE is critical to avoid cross-contamination.

PPE_Donning Start Start: Clean Hands LabCoat 1. Lab Coat (Fasten completely) Start->LabCoat Gloves 2. Gloves (Pull over cuffs of lab coat) LabCoat->Gloves EyeProtection 3. Eye Protection (Goggles/Face Shield) Gloves->EyeProtection End Ready for Handling EyeProtection->End

Caption: Sequential workflow for donning PPE.

Doffing PPE: Minimizing Exposure During Removal

The removal of PPE is a critical step where cross-contamination can occur if not done correctly.

PPE_Doffing Start Start: Contaminated Area Gloves 1. Gloves (Peel off without touching the outer surface) Start->Gloves EyeProtection 2. Eye Protection (Handle by the sides) Gloves->EyeProtection LabCoat 3. Lab Coat (Roll inside-out) EyeProtection->LabCoat WashHands 4. Wash Hands Thoroughly LabCoat->WashHands

Caption: Sequential workflow for doffing PPE.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation persists.[1][3][5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1][3] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[1]

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is a critical final step in the safe handling of this compound.

  • Contaminated PPE: All disposable PPE, such as gloves, should be placed in a designated, sealed waste container immediately after removal. Contaminated lab coats should be professionally laundered or disposed of as hazardous waste, depending on the level of contamination and institutional policies.

  • Chemical Waste: Unused this compound and any solutions containing it should be disposed of as chemical waste in accordance with local, state, and federal regulations.[1][3] Do not pour down the drain.[1][7] It is recommended to contact a licensed professional waste disposal service.[7]

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • MSDS of cis-3-aminocyclobutanol hydrochloride. (n.d.). Retrieved from [Link]

  • GOV.UK. (2024-10-10). What to do in a chemical emergency. Retrieved from [Link]

  • Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1403323-06-7,this compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.

Sources

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